4-Amino-1-Boc-piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRDHSFPLUWYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Record name | boc-4-aminopiperidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361501 | |
| Record name | 4-Amino-1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87120-72-7 | |
| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87120-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-1-Boc-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-1-Boc-piperidine structural analysis
An In-depth Technical Guide on the Structural Analysis of 4-Amino-1-Boc-piperidine
Abstract
This compound (IUPAC name: tert-butyl 4-aminopiperidine-1-carboxylate; CAS No: 87120-72-7) is a pivotal bifunctional building block in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a wide array of complex molecules, including potent enzyme inhibitors and receptor modulators.[2] This guide provides a comprehensive structural analysis of this compound, detailing its conformational properties and summarizing the key spectroscopic data essential for its characterization. Detailed experimental protocols and illustrative workflows are included to support researchers in its application.
Molecular Structure and Conformational Analysis
This compound has the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol .[3] The core of the molecule is a piperidine ring, which predominantly adopts a chair conformation to minimize torsional and steric strain.
The conformational preference of substituents on a piperidine ring is a critical aspect of its structure. For 4-substituted piperidines, the substituent generally favors the equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, the amino group (-NH₂) is expected to reside primarily in the equatorial position. This conformation is energetically more favorable than the axial conformation. Computational studies and conformational analysis of similar 4-substituted piperidines confirm that electrostatic and steric factors govern this preference.[4][5]
The large tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 introduces rotational isomers (rotamers) due to hindered rotation around the N-C(O) amide bond. This can sometimes lead to peak broadening in NMR spectroscopy at room temperature.
Spectroscopic and Structural Data
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a typical solvent like CDCl₃.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| ~3.95 | Broad Multiplet | 2H | H-2ax, H-6ax (Piperidine) |
| ~2.80 | Multiplet | 2H | H-2eq, H-6eq (Piperidine) |
| ~2.70 | Multiplet | 1H | H-4 (Piperidine) |
| ~1.85 | Multiplet | 2H | H-3ax, H-5ax (Piperidine) |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| ~1.25 | Multiplet | 2H | H-3eq, H-5eq (Piperidine) |
| ~1.20 | Broad Singlet | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~154.8 | C=O (Boc) |
| ~79.5 | -C (CH₃)₃ (Boc) |
| ~49.5 | C-4 (Piperidine) |
| ~44.0 | C-2, C-6 (Piperidine) |
| ~35.0 | C-3, C-5 (Piperidine) |
| ~28.4 | -C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
|---|---|---|---|
| 3350 - 3250 | Medium, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2975 - 2850 | Strong | C-H Stretch (sp³) | Aliphatic (Piperidine, Boc) |
| ~1685 | Strong | C=O Stretch | Carbamate (Boc) |
| 1590 - 1550 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1250 - 1020 | Strong | C-N Stretch | Amine, Carbamate |
Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Proposed Fragment |
|---|---|
| 200 | [M]⁺ (Molecular Ion) |
| 144 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |
| 100 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Workflows and Methodologies
The comprehensive structural elucidation of this compound follows a standardized workflow.
Caption: General workflow for the synthesis and structural elucidation of this compound.
This molecule serves as a critical intermediate. Its structural features are leveraged to build more complex pharmacologically active agents, such as CCR5 antagonists used in antiviral therapies.[2]
Caption: Role of this compound as a precursor in drug development.
Detailed Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire 1024-4096 scans.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
FTIR-ATR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
-
Oven Program: Hold at 100 °C for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 min.
-
Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization: Use standard EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to 230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine retention time and the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragments.
References
- 1. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]
- 4. files.pdbjlvh2.pdbj.org [files.pdbjlvh2.pdbj.org]
- 5. files.pdbjlvh2.pdbj.org [files.pdbjlvh2.pdbj.org]
- 6. orgchemboulder.com [orgchemboulder.com]
tert-butyl 4-aminopiperidine-1-carboxylate properties
An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its versatile structure makes it an invaluable intermediate in the synthesis of a wide range of biologically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in drug discovery.
Chemical and Physical Properties
Tert-butyl 4-aminopiperidine-1-carboxylate, also known as 1-Boc-4-aminopiperidine, is a piperidine derivative featuring a primary amine and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1][2] This structure allows for selective reactions at the 4-amino position while the piperidine nitrogen remains protected. The Boc group can be readily removed under acidic conditions.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 87120-72-7 | [1][2][4][5][6][7] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][4][7][8] |
| Molecular Weight | 200.28 g/mol | [2][4][7][8] |
| Appearance | White to light yellow crystalline powder or solid | [2][5][9] |
| Melting Point | 44-50 °C | [2][5][9][10] |
| Boiling Point | 80 °C at 0.037 mmHg | [5][9] |
| Density | 1.0 ± 0.1 g/cm³ | [5][9] |
| Solubility | Insoluble in water | [5][9] |
| pKa | 10.10 ± 0.20 (Predicted) | [5] |
| XLogP3 | 0.7 | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 4-aminopiperidine-1-carboxylate.
Table 2: Spectroscopic Information
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | δ 3.90-4.10 (m, 2H), 2.66-2.79 (m, 3H), 1.69-1.73 (m, 2H), 1.38 (s, 9H), 1.10-1.21 (m, 2H) | [11] |
| IR, Mass Spec | Data available from suppliers upon request. | [12][13] |
Synthesis and Reactivity
The synthesis of tert-butyl 4-aminopiperidine-1-carboxylate can be achieved through various synthetic routes. Two common methods are highlighted below.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of complex molecules using tert-butyl 4-aminopiperidine-1-carboxylate as a key intermediate.
Caption: General synthesis workflow using the target compound.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This procedure involves the reductive amination of 1-Boc-4-piperidone.
-
Materials: 1-Boc-4-piperidone, amine source (e.g., ammonium acetate or an amine), sodium triacetoxyborohydride, dry tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-Boc-4-piperidone (1.0 mmol) and the amine (1.5 mmol) in 20 mL of dry THF.
-
Add sodium triacetoxyborohydride (2.0 mmol) to the suspension.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.
-
Purify the residue by flash column chromatography.[3]
-
Protocol 2: Synthesis via Hofmann Rearrangement
This method starts from 4-piperidinecarboxamide.
-
Step 1: Boc Protection of 4-Piperidinecarboxamide
-
In a 1L three-necked flask, combine 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.
-
Stir the mixture at 20-25 °C while adding 78-80g of di-tert-butyl dicarbonate dropwise.
-
Continue stirring at room temperature for 8-10 hours.
-
Adjust the pH to 6-7 with 20% hydrochloric acid.
-
Extract with dichloromethane, dry the organic phase, and concentrate to a thick consistency.
-
Add 100-150g of acetone and allow to crystallize at 0-2 °C for 10-12 hours.
-
Filter to obtain 1-Boc-4-piperidyl urea as a white crystalline powder.[14]
-
-
Step 2: Hofmann Rearrangement to 1-Boc-4-aminopiperidine
-
In a 1L three-necked flask, add 200ml of 10% sodium hydroxide solution.
-
Below 25 °C, add 80g of bromine dropwise.
-
Add 50g of the 1-Boc-4-piperidyl urea prepared in the previous step.
-
Reflux the mixture for 5 hours and then cool to room temperature.
-
Slowly adjust the pH to 5 with 15% dilute hydrochloric acid at 0-5 °C.
-
Extract with chloroform, dry, and concentrate.
-
Add 100ml of petroleum ether and crystallize at -2 °C.
-
Filter to obtain the final product as a white crystal.[14]
-
Applications in Drug Discovery
Tert-butyl 4-aminopiperidine-1-carboxylate is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1][5][15] Its bifunctional nature allows for the introduction of the piperidine scaffold into larger, more complex molecules.
-
CCR5 Receptor Inhibitors: It is a potent inhibitor of the CCR5 receptor, which is involved in HIV entry into cells.[1][5] This makes it a valuable starting material for the development of anti-HIV therapeutics.
-
Antitumor Agents: The compound is used in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors for anti-tumor therapy.[5]
-
Fentanyl and its Analogs: It serves as a precursor in the synthesis of fentanyl and related potent opioid analgesics.[16][17] Due to this application, its sale and possession are regulated in many jurisdictions.[16]
-
Novel Antifungal Agents: It is used in the synthesis of 4-aminopiperidines that target ergosterol biosynthesis, showing potential as novel antifungal agents.[3]
The following diagram illustrates the role of tert-butyl 4-aminopiperidine-1-carboxylate as a versatile building block in drug discovery.
Caption: Applications in drug discovery.
Safety and Handling
Tert-butyl 4-aminopiperidine-1-carboxylate is classified as an irritant and is harmful if swallowed.[9][10] It can cause skin irritation and serious eye damage.[18][19]
-
Handling: Use only under a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[18][20] Avoid breathing dust and prevent contact with skin and eyes.[20][21] Wash hands thoroughly after handling.[18][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[20]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[20]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.[20]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[20][22]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[20]
-
This technical guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. CAS 87120-72-7: tert-Butyl 4-aminopiperidine-1-carboxylate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 87120-72-7 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound 97 87120-72-7 [sigmaaldrich.com]
- 8. 007chemicals.com [007chemicals.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 87120-72-7|tert-Butyl 4-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 13. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]
- 14. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 17. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]
- 18. tcichemicals.com [tcichemicals.com]
- 19. zycz.cato-chem.com [zycz.cato-chem.com]
- 20. fishersci.com [fishersci.com]
- 21. capotchem.com [capotchem.com]
- 22. watson-int.com [watson-int.com]
N-Boc-4-aminopiperidine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-aminopiperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring with a protected amine at the 4-position, makes it an invaluable scaffold for the synthesis of a diverse range of complex molecules, particularly in the development of therapeutic agents. This technical guide provides an in-depth overview of the chemical characteristics, experimental protocols, and relevant biological pathways associated with N-Boc-4-aminopiperidine.
Core Chemical Characteristics
N-Boc-4-aminopiperidine, also known as tert-butyl (piperidin-4-yl)carbamate, is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino group allows for selective reactions at the secondary amine of the piperidine ring, making it a strategic intermediate in multi-step syntheses.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Boc-4-aminopiperidine.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Melting Point | 162-166 °C | [1] |
| Boiling Point | 80 °C at 0.05 mmHg | [1] |
| Density | 1.02 g/cm³ | [1] |
| Solubility | Soluble in methanol and chloroform. | [1] |
| pKa | 12.39 ± 0.20 (Predicted) | [1] |
| Appearance | Off-white crystalline powder | [1] |
Spectral Data
The structural integrity of N-Boc-4-aminopiperidine can be confirmed through various spectroscopic techniques. The following tables detail the characteristic spectral data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.60 | br | 1H, NH |
| 3.42 | m | 2H |
| 2.74 | m | 2H |
| 1.84-2.36 | m | 4H |
| 1.36 | s | 9H, Boc group |
(Solvent: CD₃OD, 200 MHz)[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key chemical shifts are associated with the Boc protecting group and the piperidine ring carbons.[3][4]
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch |
| ~2950 | C-H stretch (aliphatic) |
| ~1680-1710 | C=O stretch (Boc carbamate) |
| ~1520 | N-H bend |
| ~1170 | C-O stretch |
(Technique: KBr pellet or ATR)[5]
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of N-Boc-4-aminopiperidine. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 201.[2] Common fragmentation patterns involve the loss of the Boc group or fragments from the piperidine ring.[6][7][8][9]
Key Applications in Drug Development
N-Boc-4-aminopiperidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its application is particularly prominent in the development of antagonists for G protein-coupled receptors (GPCRs), such as the C-C chemokine receptor type 5 (CCR5) and the cannabinoid receptor 1 (CB1).[1][10][11]
CCR5 Receptor Antagonists
CCR5 is a co-receptor for HIV entry into host cells, making it a prime target for antiretroviral therapies. N-Boc-4-aminopiperidine is a key building block in the synthesis of several CCR5 antagonists, including Vicriviroc and other piperidine-4-carboxamide derivatives.[10][11][12]
Cannabinoid Receptor 1 (CB1) Antagonists
CB1 receptors are involved in various physiological processes, and their antagonists have been explored for the treatment of obesity and related metabolic disorders. N-Boc-4-aminopiperidine serves as a scaffold for the synthesis of peripherally selective CB1 receptor antagonists, which are designed to minimize central nervous system side effects.[1][10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-Boc-4-aminopiperidine and its subsequent use in the synthesis of a CCR5 antagonist.
Synthesis of N-Boc-4-aminopiperidine
A common method for the synthesis of N-Boc-4-aminopiperidine involves the reductive amination of N-Boc-4-piperidone. A detailed, multi-step synthesis starting from 1-benzyl-4-piperidone has also been described.[2]
General Procedure for Reductive Amination:
This procedure is a representative example and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone in a suitable solvent such as methanol or dichloromethane.
-
Amine Source: Add an ammonium salt, such as ammonium acetate or ammonium formate, to the solution.
-
Reducing Agent: Cool the reaction mixture in an ice bath and slowly add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid solution. Basify the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-4-aminopiperidine.
Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist (Illustrative Example)
The following is a generalized procedure for the amide coupling of N-Boc-4-aminopiperidine with a carboxylic acid, a key step in the synthesis of many CCR5 antagonists.
-
Acid Activation: In a reaction vessel, dissolve the desired carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole).
-
Amine Addition: To the activated carboxylic acid solution, add a solution of N-Boc-4-aminopiperidine in the same solvent, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate it, and purify the resulting N-Boc protected intermediate by column chromatography.
-
Boc Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or hydrochloric acid in dioxane), to yield the final CCR5 antagonist.
Signaling Pathways and Logical Relationships
The therapeutic efficacy of drugs derived from N-Boc-4-aminopiperidine often stems from their ability to modulate specific cellular signaling pathways.
CCR5 Signaling Pathway
CCR5 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. These pathways are crucial for immune cell trafficking and inflammatory responses. HIV utilizes CCR5 as a co-receptor to enter immune cells. CCR5 antagonists, synthesized using N-Boc-4-aminopiperidine, block this interaction, thereby preventing viral entry.
Caption: CCR5 signaling pathway and the inhibitory action of antagonists.
CB1 Receptor Signaling Pathway
The CB1 receptor, another GPCR, is primarily activated by endocannabinoids. Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway. CB1 antagonists developed from N-Boc-4-aminopiperidine block these effects.
Caption: CB1 receptor signaling pathway and the inhibitory action of antagonists.
Experimental Workflow: Synthesis of a Piperidine-Based Antagonist
The general workflow for the synthesis of a piperidine-based antagonist using N-Boc-4-aminopiperidine is a multi-step process that involves protection, coupling, and deprotection steps.
Caption: General experimental workflow for antagonist synthesis.
Safety and Handling
N-Boc-4-aminopiperidine is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This comprehensive guide provides a solid foundation for researchers working with N-Boc-4-aminopiperidine, from its fundamental chemical properties to its application in the synthesis of targeted therapeutics. By understanding its characteristics and the relevant biological pathways, scientists can better leverage this important building block in their drug discovery and development endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 4-Amino-1-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Amino-1-Boc-piperidine, a critical building block in medicinal chemistry and drug development. This versatile intermediate is integral to the synthesis of a wide array of pharmaceutical compounds, including kinase inhibitors, GPCR ligands, and other complex molecular architectures. This document offers detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthesis strategy for your research and development needs.
Core Synthesis Pathways
Several robust methods for the synthesis of this compound have been developed, each with distinct advantages and considerations. The most prominent and industrially relevant routes include:
-
Reductive Amination of 1-Boc-4-piperidone: A widely employed and versatile one-pot reaction.
-
Reduction of 1-Boc-4-piperidone Oxime: A two-step process involving the formation and subsequent reduction of an oxime intermediate.
-
Hofmann Rearrangement of 1-Boc-piperidine-4-carboxamide Analogue: A classical rearrangement reaction providing a route from a carboxamide derivative.
-
Multi-step Synthesis from N-Benzyl-4-piperidone: A longer but effective route involving protection and deprotection steps.
This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data to inform your synthetic strategy.
Pathway 1: Reductive Amination of 1-Boc-4-piperidone
This is often the most direct and efficient method for the synthesis of this compound and its derivatives. The reaction involves the condensation of 1-Boc-4-piperidone with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.
Experimental Protocol:
A common procedure for the reductive amination of N-Boc-4-piperidinone with aniline is as follows:
-
Dissolve N-Boc-4-piperidinone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) in dichloromethane (13 mL).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (15.06 mmol) portion-wise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by diluting with 15 mL of aqueous 2M NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1]
The synthesis of the parent this compound can be achieved using a suitable ammonia source.
Quantitative Data Summary:
| Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 1-Boc-4-piperidone | Aniline, Sodium triacetoxyborohydride, Acetic Acid | Dichloromethane | 16 h | ~90% (for 4-anilino derivative) | Not specified | [1][2] |
| 1-Boc-4-piperidone | n-Dodecylamine, Sodium triacetoxyborohydride | Not specified | Not specified | 90% (for 4-dodecylamino derivative) | Not specified | [2] |
Reductive Amination Workflow:
Caption: Reductive amination pathway for the synthesis of this compound derivatives.
Pathway 2: Reduction of 1-Boc-4-piperidone Oxime
This two-step pathway involves the initial conversion of the ketone in 1-Boc-4-piperidone to an oxime, which is then reduced to the primary amine.
Experimental Protocols:
Step 1: Synthesis of 1-Boc-4-piperidone Oxime
-
Dissolve 1-t-Butoxycarbonyl piperidine-4-one (0.20 mol) in a mixture of THF (150 mL) and H2O (300 mL).
-
Add hydroxylamine hydrochloride (0.80 mol).
-
Add sodium carbonate (0.53 mol) in small portions.
-
Stir the mixture at 23°C for 14 hours.
-
Evaporate most of the THF in vacuo.
-
Adjust the pH to >10 with 50% aqueous NaOH.
-
Extract the product with EtOAc (5 x 50 mL).
-
Concentrate the combined organic layers to a white foam.
-
Triturate with hexane, filter, and dry the solid in vacuo to afford the oxime.[3]
Step 2: Reduction of the Oxime
A general method for the reduction of the oxime to the amine involves catalytic hydrogenation.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 1. Oximation | 1-Boc-4-piperidone | H2NOH·HCl, Na2CO3 | THF/H2O | 14 h | ~94% | Not specified | [3] |
| 2. Reduction | 1-Boc-4-piperidone Oxime | H2, Pd/C or other reducing agents | Ethanol/Methanol | Varies | High | High | [4][5] |
Oxime Reduction Workflow:
Caption: Two-step synthesis of this compound via an oxime intermediate.
Pathway 3: Hofmann Rearrangement
This synthetic route utilizes a Hofmann rearrangement of a urea derivative of the piperidine core.
Experimental Protocols:
Step 1: Synthesis of 1-Boc-4-piperidyl urea
-
In a 1L glass three-necked flask, add 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.
-
With stirring, at 20-25°C, add 78-80g of di-tert-butyl dicarbonate dropwise.
-
Continue stirring at room temperature for 8-10 hours.
-
Adjust the pH to 6-7 with 20% hydrochloric acid.
-
Extract with dichloromethane, dry the organic phase, and concentrate.
-
Add 100-150g of acetone and allow to crystallize at 0-2°C for 10-12 hours.
-
Filter to obtain the white crystalline product.[6]
Step 2: Synthesis of 1-Boc-4-aminopiperidine
-
In a 1L three-necked flask, add 198-200mL of 40%-60% sodium hydroxide lye.
-
Below 25°C, add 60-80g of bromine dropwise.
-
Add 50g of the 1-Boc-4-piperidyl urea from the previous step.
-
Reflux for 3-5 hours.
-
Cool to room temperature and adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C.
-
Extract with chloroform, dry, and concentrate.
-
Add 50-100mL of petroleum ether and crystallize at -2°C to obtain the final product.[6]
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 1. Urea Boc-protection | 4-Piperidyl urea | (Boc)2O, Et3N | H2O | 8-10 h | High | Not specified | [6] |
| 2. Hofmann Rearrangement | 1-Boc-4-piperidyl urea | Br2, NaOH | H2O | 3-5 h | ~90% (based on 45g from 50g) | >98% | [6] |
Hofmann Rearrangement Workflow:
Caption: Synthesis of this compound via Hofmann rearrangement.
Pathway 4: Multi-step Synthesis from N-Benzyl-4-piperidone
This pathway involves the initial formation of a protected amine on the N-benzyl piperidone core, followed by catalytic hydrogenation to simultaneously reduce the intermediate and remove the N-benzyl protecting group.
Experimental Protocols:
Step 1: Formation of tert-butyl (1-benzylpiperidin-4-ylidene)carbamate
-
Add N-benzyl-4-piperidone (1.00 mol), an acid catalyst (e.g., ammonium chloride or p-toluenesulfonic acid), and an orthoformate (e.g., trimethyl orthoformate) to an alcohol solvent (e.g., methanol).
-
Reflux for 2 hours, then evaporate the alcohol.
-
Add tert-butyl carbamate (1.20 mol) and toluene.
-
Heat to 80-110°C and remove the generated alcohol.
-
After 3 hours, cool the reaction, concentrate the solvent, and add ethanol to precipitate the product.[5]
Step 2: Catalytic Hydrogenation
-
Add the product from the previous step (0.816 mol) and methanol (2.3 L) to a 5L autoclave.
-
Add 5% Pd/C catalyst (11.8 g).
-
Pressurize the system with hydrogen to 0.8-1.0 MPa.
-
Heat to 80°C and maintain for 8 hours.
-
After completion, cool, filter the catalyst, and concentrate the filtrate.
-
Add n-heptane to precipitate the final product, this compound.[5]
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 1. Imine Formation | N-Benzyl-4-piperidone | Orthoformate, tert-butyl carbamate | Toluene | 3 h | 81-84% | Not specified | [5] |
| 2. Hydrogenation | tert-butyl (1-benzylpiperidin-4-ylidene)carbamate | H2, 5% Pd/C | Methanol | 8 h | 88.7% | 99.0% | [5] |
N-Benzyl Piperidone Route Workflow:
Caption: Multi-step synthesis from N-benzyl-4-piperidone.
Conclusion
The choice of synthetic pathway for this compound depends on several factors, including the availability of starting materials, scalability, cost, and the desired purity of the final product.
-
Reductive amination offers a direct and high-yielding route, particularly for generating N-substituted derivatives.
-
The oxime reduction pathway is a reliable two-step process that provides good yields.
-
The Hofmann rearrangement provides an alternative from a carboxamide precursor, which can be advantageous depending on starting material availability.
-
The multi-step synthesis from N-benzyl-4-piperidone is a robust method suitable for large-scale production, yielding a high-purity product.
This guide provides the foundational information and detailed protocols to assist researchers in making an informed decision for the synthesis of this valuable chemical intermediate.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Spectroscopic Profile of 4-Amino-1-Boc-piperidine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-1-Boc-piperidine (tert-butyl 4-aminopiperidine-1-carboxylate), a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The experimental protocols used for these analyses are also detailed to ensure reproducibility.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.90-4.10 | m | 2H | -CH₂- (axial, piperidine ring, adjacent to N-Boc) |
| 2.66-2.79 | m | 3H | -CH-NH₂ and -CH₂- (equatorial, piperidine ring, adjacent to N-Boc) |
| 1.69-1.73 | m | 2H | -CH₂- (piperidine ring) |
| 1.38 | s | 9H | -C(CH₃)₃ (Boc group) |
| 1.10-1.21 | m | 2H | -CH₂- (piperidine ring) |
Solvent: CDCl₃[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for this compound was not publicly available, the following data is for a closely related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, and provides an expected range for the chemical shifts.
Table 2: Representative ¹³C NMR Chemical Shift Data
| Chemical Shift (δ) ppm | Assignment |
| 154.7 | C=O (Boc group) |
| 79.0 | -C(CH₃)₃ (Boc group) |
| 55.2 | -CH- (piperidine ring) |
| 46.1 | -CH₂- (piperidine ring, adjacent to N-Boc) |
| 30.7 | -CH₂- (piperidine ring) |
| 28.7 | -C(CH₃)₃ (Boc group) |
Note: This data is for a related compound and should be used for estimation purposes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H stretch (primary amine) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1689 | Strong | C=O stretch (urethane carbonyl, Boc group) |
| ~1454 | Medium | C-H bend (alkane) |
| ~1364 | Medium | C-H bend (gem-dimethyl of Boc group) |
| ~1251 | Strong | C-N stretch (urethane) |
| ~1166 | Strong | C-O stretch (urethane) |
Note: The exact peak positions may vary slightly. The assignments are based on typical infrared absorption frequencies for similar functional groups.
Mass Spectrometry (MS)
The molecular weight of this compound is 200.28 g/mol .[2][3] In mass spectrometry, the molecule is expected to fragment in a predictable manner.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 201 | [M+H]⁺ (protonated molecule) |
| 145 | [M - C₄H₉O]⁺ or [M - 56]⁺ (loss of tert-butyl group) |
| 101 | [M - C₅H₉O₂]⁺ (loss of Boc group) |
| 84 | [Piperidine ring fragment]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of this compound, adapted from established methods for similar compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2.0 seconds
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Parameters:
-
Instrument: Bruker Tensor 27 FT-IR spectrometer (or equivalent) with an ATR accessory.[2]
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Chemical structure of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. policija.si [policija.si]
An In-depth Technical Guide to 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-1-Boc-piperidine, a key building block in modern medicinal chemistry. This document consolidates essential information on its chemical and physical properties, detailed synthesis protocols, significant applications in drug discovery, and safety and handling guidelines.
Chemical and Physical Properties
This compound, systematically named tert-butyl 4-aminopiperidine-1-carboxylate, is a versatile bifunctional molecule widely employed in the synthesis of complex pharmaceutical compounds.[1][2] Its structure features a piperidine ring with a primary amine at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This configuration allows for selective chemical modifications at either the primary amine or, after deprotection, the secondary amine of the piperidine ring.[3]
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 87120-72-7 | [1] |
| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | White to light yellow solid/crystalline powder | [4][5] |
| Physical Property | Value | Source |
| Melting Point | 50 °C | [5] |
| Boiling Point | 148 °C at 0.5 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Solubility | Insoluble in water. Soluble in methanol. | [7][8][9] |
| Flash Point | 107 °C | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.
| Spectroscopy | Data Availability |
| ¹H NMR | Spectra available.[10] |
| ¹³C NMR | Spectra available.[1] |
| Mass Spectrometry (GC-MS) | Data available.[1] |
| Infrared (IR) Spectroscopy | Spectra available.[1] |
| Raman Spectroscopy | Data available.[1] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. Below are detailed protocols for some common methods.
Synthesis via Catalytic Hydrogenation
One common method involves the catalytic hydrogenation of a suitable precursor. A representative procedure is the reduction of tert-butyl 4-benzylaminopiperidine-1-carboxylate.[11]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-benzylaminopiperidine-1-carboxylate (25 g, 86.09 mmol) in ethanol (500 mL).[11]
-
Catalyst Addition: Add 10% palladium on charcoal (8.62 g) to the solution.[11]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere at 7 atm until the starting material is completely consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[11]
-
Work-up: Remove the palladium on charcoal by filtration.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a white crystalline solid.[11] The reported yield for this method is high, around 98%.[11]
Caption: Synthesis of this compound via Catalytic Hydrogenation.
Synthesis from 4-Piperidinecarboxamide
Another synthetic approach starts from 4-piperidinecarboxamide and proceeds through a Hofmann rearrangement.[12]
Experimental Protocol:
Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide
-
Reaction Setup: In a 1L three-necked flask, combine 4-piperidinecarboxamide (48-50g), distilled water (98-100mL), and triethylamine (48-50g).[12]
-
Reagent Addition: While stirring at 20-25 °C, slowly add di-tert-butyl dicarbonate (78-80g).[12]
-
Reaction: Continue stirring at room temperature for 8-10 hours.[12]
-
Work-up: Adjust the pH to 6-7 with 20% hydrochloric acid. Extract the aqueous phase with dichloromethane.[12]
-
Isolation: Dry the combined organic phases and concentrate to a thick residue. Add 100-150g of acetone and allow to crystallize at 0-2 °C for 10-12 hours. Filter to obtain 1-Boc-4-piperidinecarboxamide as a white crystalline powder.[12]
Step 2: Synthesis of this compound
-
Reaction Setup: In a 1L three-necked flask, add 40%-60% sodium hydroxide solution (198-200ml). Below 25 °C, add bromine (60-80g).[12]
-
Reagent Addition: Add the 1-Boc-4-piperidinecarboxamide (50g) prepared in the previous step.[12]
-
Reaction: Heat the mixture to reflux for 3-5 hours.[12]
-
Work-up: Cool the reaction to room temperature and slowly adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5 °C. Extract with chloroform.[12]
-
Isolation: Dry the organic phase and concentrate to a thick residue. Add 50-100ml of petroleum ether and crystallize at -2 °C. Filter to obtain this compound as a white crystal.[12]
Caption: Synthesis from 4-Piperidinecarboxamide via Hofmann Rearrangement.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules due to its versatile reactive sites.
-
Antiviral Agents: It is a key intermediate in the synthesis of piperidine-substituted triazine and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have shown potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] The 4-aminopiperidine moiety is also found in CCR5 antagonists, which are a class of HIV-1 entry inhibitors.[13]
-
Antitumor Agents: This compound is used in the preparation of bromodomain inhibitors and HepG2 cell cycle inhibitors, which are being investigated for their potential in anti-tumor therapy.[7]
-
SIRT2 Inhibitors: It serves as a starting material for the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as inhibitors of the human silent information regulator type 2 (SIRT2).[2]
-
Muscarinic M3 Receptor Antagonists: 4-Boc-aminopiperidine is an important intermediate for synthesizing 1,4-disubstituted piperidine derivatives that act as muscarinic M3 receptor antagonists. These compounds are being explored for the treatment of respiratory and digestive system diseases.[14]
-
Peptide Synthesis: The Boc-protected amine and the piperidine scaffold make it a useful component in the synthesis of peptidomimetics and other complex molecular architectures for drug development.[15][16]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to ensure safety in a laboratory setting.
GHS Hazard Classification: [1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns and eye damage or causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or serious eye irritation.[1][17]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]
Precautionary Measures: [4][17][18]
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust and prevent contact with skin and eyes. Do not ingest.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.
-
First Aid:
-
If Swallowed: Seek immediate medical assistance. Do not induce vomiting.
-
In case of skin contact: Immediately wash off with plenty of water.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][18]
References
- 1. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 4. This compound 97% | CAS: 87120-72-7 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. This compound | 87120-72-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]
- 10. This compound(87120-72-7) 1H NMR spectrum [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 13. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.co.uk [fishersci.co.uk]
The Strategic Application of 4-Amino-1-Boc-piperidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-(tert-butoxycarbonyl)piperidine, commonly referred to as 4-Amino-1-Boc-piperidine, has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique structural attributes, featuring a conformationally restricted piperidine scaffold, a protected secondary amine, and a reactive primary amine, render it an exceptionally versatile synthon for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in drug discovery and development. It details its synthesis, key chemical transformations, and its pivotal role in the generation of high-value therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows to empower researchers in their drug design and development endeavors.
Introduction: The Versatility of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The incorporation of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, while the primary amino group at the 4-position serves as a versatile handle for the introduction of diverse functionalities through well-established chemical transformations.[3] This combination of features makes this compound an ideal starting material for the synthesis of a wide array of compounds targeting various disease areas, including oncology, infectious diseases, and inflammatory conditions.[4][5]
Synthesis of this compound
The efficient and scalable synthesis of this compound is crucial for its widespread application in drug discovery. Several synthetic routes have been reported, with the most common strategies involving the reductive amination of 1-Boc-4-piperidone or the debenzylation of a protected precursor.
Experimental Protocol: Synthesis via Reductive Amination of 1-Boc-4-piperidone
This protocol describes a common method for the synthesis of this compound starting from the commercially available 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Hydroxylamine hydrochloride (H₂NOH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Palladium on activated carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Oxime Formation:
-
In a suitable reaction vessel, dissolve 1-Boc-4-piperidone (0.20 mol) in a mixture of THF (150 mL) and water (300 mL).
-
Add hydroxylamine hydrochloride (0.80 mol) to the solution.
-
Slowly add sodium carbonate (0.53 mol) in small portions.
-
Stir the mixture at room temperature (23°C) for 14 hours.
-
Remove the majority of the THF under reduced pressure.
-
Adjust the pH of the aqueous solution to >10 with 50% aqueous NaOH.
-
Extract the product with ethyl acetate (5 x 50 mL).
-
Combine the organic layers and concentrate in vacuo to yield a white foam.
-
Triturate the foam with hexane, filter the resulting solid, and dry in vacuo to afford the oxime intermediate.[6]
-
-
Reduction to the Amine:
-
Dissolve the oxime intermediate (e.g., 25 g, 86.09 mmol, of a related benzylamino precursor as an example) in ethanol (500 mL).[7]
-
Carefully add 10% palladium on activated carbon (e.g., 8.62 g).[7]
-
Subject the mixture to a hydrogen atmosphere (e.g., 7 atm) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[7]
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white crystalline solid.[7] A yield of up to 98% has been reported for similar reductions.[7]
-
Key Reactions in Medicinal Chemistry
The utility of this compound as a building block stems from the reactivity of its primary amino group, which readily participates in a variety of bond-forming reactions. The most common transformations include N-acylation and reductive amination.
N-Acylation
N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in drug molecules due to their ability to form key hydrogen bond interactions with biological targets.
This protocol outlines a general procedure for the acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[8]
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and introducing substituted amine functionalities. This reaction involves the formation of an imine or enamine intermediate from the reaction of the primary amine of this compound with an aldehyde or ketone, followed by in-situ reduction.
This protocol provides a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.[9]
Materials:
-
This compound
-
Aldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Aqueous 2M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve the aldehyde (1.0 eq), this compound (1.1 eq), and acetic acid (1.0 eq) in DCM or DCE.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the mixture to stir and warm to room temperature for 16 hours.
-
Dilute the reaction mixture with aqueous 2M NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.[9]
Applications in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] this compound has been extensively used in the synthesis of potent and selective kinase inhibitors.
Akt (Protein Kinase B) Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its hyperactivation is frequently observed in various cancers.[12][13][14] Consequently, Akt has emerged as a significant target for cancer therapy.
The 4-aminopiperidine moiety is a key structural feature in several potent Akt inhibitors, where it often forms critical hydrogen bonding interactions with the kinase active site.[15][16] A notable example is the clinical candidate AZD5363 (Capivasertib).[2]
The synthesis of AZD5363 and its analogs often involves the use of a this compound-4-carboxamide derivative, highlighting the versatility of the core scaffold.[15][17] The general synthetic strategy involves the coupling of the piperidine moiety with a pyrrolopyrimidine core, followed by further functionalization.
References
- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Versatile Scaffolding of 4-Amino-1-Boc-piperidine: An In-depth Technical Guide for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents. Among its many derivatives, 4-Amino-1-Boc-piperidine has emerged as a cornerstone building block for drug discovery and development. Its unique structural features—a primary amine for diverse functionalization and a Boc-protected secondary amine for controlled reactivity—offer chemists a versatile handle to construct complex molecular entities with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and process development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87120-72-7 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 200.28 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline powder, crystals, and/or chunks | [1][4] |
| Melting Point | 50°C | [1][4] |
| Boiling Point | 80°C at 0.037 mmHg; 277.3°C at 760 mmHg | [1][4] |
| Density | 1.041 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Water Solubility | Insoluble | [1][5] |
| pKa | 10.10 ± 0.20 (Predicted) | [1] |
Table 2: Spectroscopic Data References for this compound
| Spectroscopic Technique | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| IR | Available |
| Mass Spectrometry | Available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the reductive amination of 1-Boc-4-piperidone. Another approach utilizes a Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide.
Experimental Protocol 1: Synthesis via Reductive Amination of 1-Boc-4-piperidone
This protocol is a widely used method for the preparation of this compound.
Step 1: Oximation of 1-Boc-4-piperidone
-
Materials: 1-Boc-4-piperidone, hydroxylamine hydrochloride, sodium carbonate, tetrahydrofuran (THF), water, ethyl acetate (EtOAc), hexane.
-
Procedure:
-
Dissolve 1-Boc-4-piperidone (0.20 mol) in a mixture of THF (150 mL) and water (300 mL).
-
Add hydroxylamine hydrochloride (0.80 mol) to the solution.
-
Slowly add sodium carbonate (0.53 mol) in small portions.
-
Stir the mixture at room temperature for 14 hours.
-
Remove the majority of the THF under reduced pressure.
-
Adjust the pH of the aqueous residue to >10 with 50% aqueous NaOH.
-
Extract the product with EtOAc (5 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield a white foam.
-
Triturate the foam with hexane, filter the resulting solid, and dry in vacuo to afford 1-Boc-4-oximinopiperidine.
-
Step 2: Reduction of 1-Boc-4-oximinopiperidine
-
Materials: 1-Boc-4-oximinopiperidine, ethanol, 10% Palladium on charcoal (Pd/C), hydrogen gas.
-
Procedure:
-
Dissolve 1-Boc-4-oximinopiperidine (86.09 mmol) in ethanol (500 mL).
-
Add 10% Pd/C (8.62 g) to the solution.
-
Subject the mixture to a hydrogen atmosphere (7 atm) until the starting material is completely consumed (monitored by TLC or GC-MS).
-
Filter the mixture to remove the palladium on charcoal.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white crystalline solid (98% yield).[6]
-
Experimental Protocol 2: Synthesis via Hofmann Rearrangement
This alternative synthesis begins with 4-piperidinecarboxamide.
Step 1: Boc Protection of 4-piperidinecarboxamide
-
Materials: 4-piperidinecarboxamide, distilled water, triethylamine, di-tert-butyl dicarbonate, 20% hydrochloric acid, dichloromethane, acetone.
-
Procedure:
-
In a 1L three-necked flask, combine 4-piperidinecarboxamide (48-50g), distilled water (98-100mL), and triethylamine (48-50g).[7]
-
With stirring at 20-25°C, add di-tert-butyl dicarbonate (78-80g) dropwise.[7]
-
Continue stirring at room temperature for 8-10 hours.[7]
-
Adjust the pH to 6-7 with 20% hydrochloric acid.[7]
-
Extract the product with dichloromethane.[7]
-
Dry the combined organic layers and concentrate to a thick residue.[7]
-
Add acetone (100-150g) and allow to crystallize at 0-2°C for 10-12 hours.[7]
-
Filter to obtain 1-Boc-4-piperidinecarboxamide as a white crystalline powder.[7]
-
Step 2: Hofmann Rearrangement
-
Materials: 1-Boc-4-piperidinecarboxamide, 10% sodium hydroxide solution, bromine, 15% dilute hydrochloric acid, chloroform, petroleum ether.
-
Procedure:
-
In a 1L three-necked flask, add 200mL of 10% sodium hydroxide solution.[7]
-
Below 25°C, add 80g of bromine dropwise.[7]
-
Add the 1-Boc-4-piperidinecarboxamide (50g) prepared in the previous step.[7]
-
Heat the mixture to reflux for 5 hours.[7]
-
Cool to room temperature and slowly adjust the pH to 5 with 15% dilute hydrochloric acid at 0-5°C.[7]
-
Extract the product with chloroform.[7]
-
Dry the combined organic layers and concentrate to a thick residue.[7]
-
Add 100mL of petroleum ether and crystallize at -2°C.[7]
-
Filter to obtain this compound as a white crystal.[7]
-
Applications in Drug Discovery
This compound is a versatile building block in the synthesis of a wide array of biologically active molecules. Its utility spans across various therapeutic areas, primarily due to the ease with which the primary amino group can be elaborated into more complex functionalities.
CCR5 Antagonists for HIV-1 Entry Inhibition
The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[8] Small molecule antagonists of CCR5 can block this interaction, thus preventing viral entry. This compound and its derivatives are key intermediates in the synthesis of several potent CCR5 antagonists.[9][10] The piperidine nitrogen allows for the introduction of various substituents that can modulate the potency and pharmacokinetic properties of the final compound.[11][12]
The HIV-1 entry process is a multi-step event. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host T-cell. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the entry of the viral capsid into the cytoplasm.[13] CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby halting the fusion process.
SIRT2 Inhibitors
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[14] It is primarily localized in the cytoplasm and is involved in the regulation of various cellular processes, including metabolism, cell cycle, and inflammation.[15] Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer and neurodegenerative disorders. As such, the development of selective SIRT2 inhibitors is an active area of research. This compound has been utilized as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which have been identified as SIRT2 inhibitors.
SIRT2 exerts its biological effects by deacetylating a variety of protein substrates, including α-tubulin, histones, and transcription factors like FOXO1 and p53.[16] By removing acetyl groups from these proteins, SIRT2 modulates their activity, stability, and subcellular localization. For instance, the deacetylation of α-tubulin by SIRT2 is important for microtubule dynamics and cell division.[15] In the context of cancer, SIRT2 has been shown to promote cell stemness and activate the MEK/ERK signaling pathway.[17]
References
- 1. This compound | 87120-72-7 [chemicalbook.com]
- 2. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 8. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Application of 4-Amino-1-Boc-piperidine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic structures in pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs and numerous natural alkaloids.[1] Within this broad class, 4-Amino-1-Boc-piperidine and its derivatives have emerged as particularly valuable building blocks. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective reactions, making this scaffold a versatile starting point for synthesizing complex molecules and libraries of compounds for drug discovery.[2] These derivatives have been investigated for a wide array of therapeutic applications, including as antiviral agents, antifungal compounds, central nervous system modulators, and antagonists for various receptors.[3][4][5][6]
This technical guide provides an in-depth overview of the discovery of this compound derivatives, focusing on their synthesis, therapeutic applications, and structure-activity relationships (SAR). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to serve as a comprehensive resource for professionals in the field.
Core Synthesis Strategies
The synthesis of this compound derivatives is typically achieved through several key synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include reductive amination of N-Boc-4-piperidone and multi-step sequences involving Curtius rearrangement.
General Synthesis Workflow: Reductive Amination
Reductive amination is a widely used, efficient method for preparing 4-aminopiperidine derivatives from a ketone precursor. The workflow involves the reaction of an N-substituted 4-piperidone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is adapted from the synthesis of a library of 4-aminopiperidines with antifungal activity.[3]
-
Reactant Preparation: Dissolve the starting N-Boc-4-piperidone (1.0 equivalent) and the desired amine (1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reductant Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents), to the solution portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 8 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired this compound derivative.[3]
Protocol 2: Synthesis of this compound from 1-Boc-4-piperidone Oxime
This two-step protocol involves the creation of an oxime followed by its reduction.
-
Oxime Formation:
-
Dissolve 1-t-Butoxycarbonyl piperidine-4-one (0.20 mol) in a mixture of tetrahydrofuran (THF, 150 mL) and water (300 mL).[7]
-
Add hydroxylamine hydrochloride (H₂NOH·HCl, 0.80 mol) to the solution.[7]
-
Add sodium carbonate (Na₂CO₃, 0.53 mol) in small portions.[7]
-
Stir the mixture vigorously at 23°C for 14 hours.[7]
-
Remove most of the THF in vacuo, adjust the pH to >10 with 50% aqueous NaOH, and extract with ethyl acetate (EtOAc). Concentrate the combined organic layers to yield the oxime.[7]
-
-
Hydrogenation (Reduction):
-
Dissolve the oxime intermediate (86.09 mmol) in ethanol (500 mL).[8]
-
Add 10% palladium on charcoal (Pd/C) catalyst.[8]
-
Expose the mixture to a hydrogen atmosphere (7 atm) until the starting material is consumed.[8]
-
Remove the catalyst by filtration and concentrate the filtrate to yield this compound as a white crystalline solid.[8]
-
Protocol 3: Cleavage of the Boc-Protecting Group
This procedure is used to deprotect the piperidine nitrogen, often as a final step to yield the free amine or to allow for further derivatization.[3]
-
Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 mmol) in dichloromethane (20 mL).
-
Acidolysis: Add trifluoroacetic acid (TFA, 10 mL) to the solution.
-
Reaction: Stir the solution at room temperature for 8 hours.
-
Neutralization: Add a 10% aqueous sodium hydroxide solution (20 mL) to neutralize the acid.
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent. Purify the residue by flash column chromatography to obtain the deprotected amine.[3]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold is a privileged structure found in compounds targeting a diverse range of biological entities.
Antifungal Agents: Ergosterol Biosynthesis Inhibitors
A significant discovery involves 4-aminopiperidine derivatives as potent antifungal agents that target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[3]
-
Mechanism of Action: These compounds act similarly to amorolfine by inhibiting two key enzymes in the pathway: sterol C14-reductase and/or sterol C8-isomerase. This disruption leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately inhibiting fungal growth.[3]
Caption: Mechanism of action for antifungal 4-aminopiperidine derivatives.
-
Structure-Activity Relationships (SAR): A study of over 30 derivatives revealed key structural features for potent antifungal activity.[3] The most critical feature was the nature of the substituent on the 4-amino group.
| Compound Class | N1-Substituent | 4-Amino Substituent | Antifungal Activity | Reference |
| 2b | Benzyl | n-Dodecyl (C₁₂) | High | [3] |
| 3b | Phenylethyl | n-Dodecyl (C₁₂) | High | [3] |
| 4b | Boc | n-Dodecyl (C₁₂) | Noteworthy | [3] |
| 5b | -H | n-Dodecyl (C₁₂) | Noteworthy | [3] |
| General | Benzyl / Phenylethyl | C₇ Alkyl or shorter | Detrimental to activity | [3] |
| General | Benzyl / Phenylethyl | Branched / Cyclic Alkyl | Detrimental to activity | [3] |
Key Finding: An N-dodecyl (C₁₂) chain at the 4-amino position is highly beneficial for antifungal activity. This holds true even when the piperidine nitrogen is protected with a Boc group or is unsubstituted.[3]
Antiviral Agents: HIV-1 Entry and Replication Inhibitors
This compound is a key intermediate in the synthesis of potent HIV-1 inhibitors that act through distinct mechanisms.
-
CCR5 Receptor Antagonists: The 4-substituted-4-aminopiperidine motif is a crucial building block for piperazine-based CCR5 antagonists.[4] CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. Blocking this receptor prevents the virus from entering and infecting the cell. The antagonist Sch-350634 was synthesized efficiently using an N'-Boc-4-methyl-4-aminopiperidine building block.[4]
Caption: Role of CCR5 antagonists derived from aminopiperidines in preventing HIV-1 entry.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The this compound core has been used to synthesize piperidine-substituted triazine and piperidinylamino-diarylpyrimidine (pDAPY) derivatives. These compounds are potent NNRTIs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting the conversion of viral RNA to DNA and halting viral replication.
CNS Agents: Atypical Dopamine Transporter (DAT) Inhibitors
In the search for treatments for psychostimulant use disorders, researchers have focused on developing "atypical" DAT inhibitors that bind to the dopamine transporter but have low abuse potential.[6] A key discovery in this area was the bioisosteric replacement of a metabolically unstable piperazine ring with an aminopiperidine scaffold, leading to derivatives with improved properties.[6][9]
-
Discovery Strategy: Bioisosteric Replacement: Initial lead compounds based on modafinil contained a piperazine ring that was prone to metabolic degradation. Replacing this ring with various aminopiperidine structures led to new analogues with enhanced metabolic stability and high DAT affinity.[6][9]
Caption: Logical workflow for the discovery of stable DAT inhibitors via bioisosteric replacement.
-
Quantitative SAR Data: Several lead compounds from this work demonstrated high affinity for DAT with minimal locomotor stimulation in mice, characteristic of an atypical profile.[6]
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity | Reference |
| JJC8-088 (2) | 2.60 | >10,000 | >3846 | [6] |
| JJC8-089 (3a) | 37.8 | >10,000 | >265 | [6] |
| 7 (Aminopiperidine) | 50.6 | - | - | [6] |
| 21b (Aminopiperidine) | 77.2 | - | - | [6] |
| 33 (Aminopiperidine) | 30.0 | - | - | [6] |
Key Finding: The aminopiperidine scaffold successfully replaced the piperazine ring, yielding metabolically stable compounds with potent DAT inhibitory activity, making them promising candidates for further development.[6]
Conclusion
The this compound scaffold is a remarkably versatile and powerful tool in drug discovery. Its synthetic tractability, coupled with its presence in a wide range of biologically active molecules, solidifies its status as a privileged structure in medicinal chemistry. The discoveries highlighted in this guide—from potent antifungal and antiviral agents to novel CNS drug candidates—demonstrate the broad therapeutic potential of its derivatives. The detailed protocols and SAR summaries provided herein offer a valuable resource for researchers aiming to leverage this scaffold in the design and synthesis of next-generation therapeutic agents. Future exploration of this chemical space will undoubtedly continue to yield novel compounds with significant clinical promise.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Diverse Biological Activities of N-Boc-4-aminopiperidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-tert-butoxycarbonyl (Boc)-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a basic nitrogen atom and a protected primary amine, allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities of N-Boc-4-aminopiperidine analogs, with a focus on their applications as antifungal agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant area of investigation for N-Boc-4-aminopiperidine analogs has been in the development of novel antifungal agents. These compounds have shown particular efficacy against a broad spectrum of pathogenic fungi by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Quantitative Antifungal Activity Data
A library of over 30 novel 4-aminopiperidines was synthesized and evaluated for their antifungal activity. The minimum inhibitory concentration (MIC) values for representative compounds against various fungal strains are summarized in the table below. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | R¹ | R² | Yarrowia lipolytica MIC (µg/mL) | Candida spp. MIC (µg/mL) | Aspergillus spp. MIC (µg/mL) |
| 2b | Benzyl | n-Dodecyl | 0.25 | 0.25 - 2 | 0.5 - 4 |
| 3b | Phenethyl | n-Dodecyl | 0.25 | 0.25 - 2 | 0.5 - 4 |
| 4b | 3-Phenylpropyl | n-Dodecyl | 0.5 | 1 - 8 | 1 - 8 |
| 5b | H | n-Dodecyl | 0.5 | 1 - 4 | 1 - 8 |
| Amorolfine | - | - | 0.25 | 0.5 - 4 | 1 - 8 |
| Voriconazole | - | - | 0.25 | ≤0.03 - 1 | 0.25 - 1 |
Data extracted from a study on novel 4-aminopiperidine antifungals.[1][2][3][4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
N-Boc-4-aminopiperidine analogs exert their antifungal effects by targeting key enzymes in the ergosterol biosynthesis pathway. Specifically, these compounds have been shown to inhibit sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2).[3][5][6][7] Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function.[7][8]
Experimental Protocols
A solution of the appropriate N-substituted 4-piperidone (1.0 mmol) and the desired amine (1.5 mmol) in dry tetrahydrofuran (20 mL) is treated with sodium triacetoxyborohydride (2.0 mmol). The resulting suspension is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bicarbonate (20 mL) is then added, and the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.[9]
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control well.[11][12][13]
Kinase Inhibition: Targeting Cancer-Related Pathways
N-Boc-4-aminopiperidine analogs have also emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
This section is currently under development and will be expanded in a future version of this guide to include detailed quantitative data, signaling pathway diagrams, and experimental protocols for kinase inhibition assays.
GPCR Modulation: Targeting a Diverse Receptor Family
The N-Boc-4-aminopiperidine scaffold has been utilized in the development of ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and important drug targets.
This section is currently under development and will be expanded in a future version of this guide to include detailed quantitative data, signaling pathway diagrams, and experimental protocols for GPCR binding and functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. bio-protocol.org [bio-protocol.org]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.[2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties.[3] This balance can be fine-tuned through substitution to optimize a drug's solubility and ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.
The following table summarizes the physicochemical properties of several prominent FDA-approved drugs containing a piperidine scaffold.
| Drug | Therapeutic Class | pKa | logP | Water Solubility |
| Donepezil | Acetylcholinesterase Inhibitor | 8.92 | 4.7 | 31 mg/mL |
| Methylphenidate | CNS Stimulant | 8.8 | 2.4 | Soluble |
| Raloxifene | Selective Estrogen Receptor Modulator | 8.8, 10.0 | 4.2 | Sparingly soluble |
| Fexofenadine | H1 Antihistamine | 4.25, 9.53 | 3.2 | Slightly soluble |
| Risperidone | Atypical Antipsychotic | 8.24 | 3.27 | Sparingly soluble |
| Paroxetine | Selective Serotonin Reuptake Inhibitor | 9.8 | 3.8 | Slightly soluble |
Therapeutic Landscape of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated. Piperidine-containing compounds are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, antipsychotic, and anticoagulant agents.[4][5]
Below is a list of selected FDA-approved drugs containing a piperidine scaffold, highlighting their diverse therapeutic applications.
| Drug | Therapeutic Indication(s) |
| Donepezil | Alzheimer's disease[6] |
| Methylphenidate | Attention Deficit Hyperactivity Disorder (ADHD), Narcolepsy[7] |
| Raloxifene | Osteoporosis, risk reduction for invasive breast cancer[8] |
| Fexofenadine | Allergic rhinitis, chronic idiopathic urticaria |
| Risperidone | Schizophrenia, bipolar disorder, irritability associated with autism[7] |
| Paroxetine | Major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and post-traumatic stress disorder[7] |
| Haloperidol | Schizophrenia, Tourette's syndrome[7] |
| Loperamide | Diarrhea[7] |
| Fentanyl | Severe pain[7] |
| Minoxidil | Hypertension, androgenetic alopecia[7] |
Modulation of Key Signaling Pathways
The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways. Two of the most significant pathways impacted by piperidine-containing drugs are the PI3K/Akt and NF-κB pathways, both of which are critical in cell survival, proliferation, and inflammation, and are often dysregulated in diseases like cancer.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth and survival.[9] Hyperactivation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development.[10] Several piperidine-containing compounds have been developed as inhibitors of this pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[11] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[12] Piperine, a naturally occurring piperidine alkaloid, and other synthetic piperidine derivatives have been shown to inhibit NF-κB signaling.[13][14]
Biological Activity of Piperidine Scaffolds
The biological activity of piperidine-containing compounds has been extensively studied across various disease models. The following tables summarize the in vitro activity of selected piperidine derivatives.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| PC-3 | Prostate | <25 (GI50, µg/mL) |
Enzyme and Receptor Binding Activity
| Compound | Target | Assay Type | Activity (Ki/IC50 in nM) |
| Compound 10 | Nociceptin/Orphanin FQ Peptide (NOP) Receptor | Binding Assay | Ki = 6.0 |
| Immepip | Histamine H3 Receptor | Binding Assay | pKi = 9.32 |
| Compound 1 | Sigma 1 Receptor | Binding Assay | Ki = 3.2 |
| Compound 10h | AKT1 | Inhibition Assay | IC50 = 24.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperidine derivatives.
Synthesis of Donepezil
Donepezil is a prominent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6] A common synthetic route involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[6]
Protocol: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one [6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) at room temperature.
-
Base and Aldehyde Addition: Slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate; 1:1).
-
Work-up: Once the reaction is complete, filter the solid formed, wash with 5% acetic acid, and then with methanol. Dry the solid.
-
Purification: Take the obtained solid (34 g) into a round-bottom flask and reflux with DMF (50 mL).
Protocol: Reduction to Donepezil [6]
-
Reaction Setup: Carry out the reduction of the intermediate from the previous step using Raney nickel in the presence of methanesulfonic acid in methanol.
-
Hydrogenation: Perform the reaction under a hydrogen atmosphere. Methanesulfonic acid is used to dehydrate the aldol-type product formed during the initial condensation, which then undergoes reduction.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Anticancer Activity Evaluation
The cytotoxic effects of piperidine derivatives against cancer cell lines are commonly evaluated using cell viability assays such as the MTT or SRB assay.[4]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [4]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
Conclusion
The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its position as a privileged structure in drug discovery. The diverse array of FDA-approved drugs containing this moiety is a clear indicator of its profound impact on modern medicine. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to remain a central element in the development of the next generation of innovative therapeutics. This guide provides a foundational understanding of the key aspects of piperidine chemistry and biology, intended to empower researchers in their quest for novel and effective treatments for a multitude of human diseases.
References
- 1. WO2015069505A1 - Process for the preparation of methylphenidate and pharmaceutical salts thereof - Google Patents [patents.google.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Physicochemical Properties of Boc-Protected Piperidines: A Technical Guide for Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for designing therapeutic agents targeting a wide range of biological systems, including the central nervous system.[1][2] In the intricate process of multi-step organic synthesis required for drug development, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most versatile and widely employed protecting groups for the piperidine nitrogen.[3][4] Its popularity is due to its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions, which is crucial for preserving the integrity of complex molecules.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected piperidines, details the experimental protocols for their determination, and visualizes key workflows and relationships relevant to researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The physicochemical properties of a drug candidate, such as its lipophilicity (LogP), acidity/basicity (pKa), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a Boc group and other substituents onto the piperidine ring significantly alters these properties. The following table summarizes key physicochemical data for several common Boc-protected piperidine derivatives, providing a basis for comparison.
| Property | 1-Boc-piperidine | 4-Amino-1-Boc-piperidine | N-Boc-piperidine-4-carboxylic acid |
| CAS Number | 75844-69-8[5] | 87120-72-7[6] | 84358-13-4[7] |
| Molecular Formula | C₁₀H₁₉NO₂[5] | C₁₀H₂₀N₂O₂[6] | C₁₁H₁₉NO₄[7] |
| Molecular Weight ( g/mol ) | 185.26[5] | 200.28[8] | 229.27[7] |
| Physical Form | Colorless Liquid[9] | White to off-white solid[10] | White Crystalline Powder[11] |
| Melting Point (°C) | N/A (Liquid) | 50[10] | 148-153[12] |
| Boiling Point (°C) | 130-140 @ 15 mmHg[9] | 80 @ 0.037 mmHg[10] | 353.2 @ 760 mmHg[12] |
| Density (g/mL) | 0.964 @ 25 °C | 1.041 (Predicted)[10] | 1.2 (Predicted)[12] |
| LogP (XLogP3) | 2.2 (Predicted) | 0.7 (Computed)[8] | 1.1 (Computed)[7] |
| pKa | N/A | ~10.10 (Predicted, Basic)[10] | ~4.56 (Predicted, Acidic)[11] |
| Water Solubility | Data not available | Insoluble[13] | Insoluble[14] |
Note: Predicted and computed values are generated through computational algorithms and may differ from experimental results.
Experimental Protocols
Accurate determination of physicochemical properties is essential for building structure-activity relationships (SAR) and optimizing drug candidates. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP), which measures a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase.[4]
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Volumetric flasks, pipettes
-
Separatory funnels or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures mutual saturation and prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase to a vial. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[15]
-
Add a small aliquot of the compound's stock solution to the vial.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[16]
-
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.[17]
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[4] Determine the concentration of the compound in each phase using a calibrated analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by measuring the change in pH of a solution upon the incremental addition of a titrant (an acid or a base).[18][19]
Materials:
-
Test compound (high purity)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[19]
-
Titration vessel and magnetic stirrer
-
Nitrogen gas supply
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation:
-
Accurately weigh a precise amount of the test compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds) containing the background electrolyte.[18] The final concentration should be around 1 mM.[20]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[19]
-
-
Titration:
-
Place the titration vessel on a magnetic stirrer and immerse the pH electrode.
-
For a basic compound (like this compound), first, acidify the solution to a low pH (e.g., pH 2) with the standardized HCl.[20]
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[21] This point is identified as the flattest region of the buffer zone on the titration curve.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot indicates the equivalence point. The half-equivalence point volume is half of this value.
-
Protocol 3: Determination of Aqueous Solubility by Shake-Flask Method
This method determines the equilibrium (thermodynamic) solubility of a compound in an aqueous medium, which is the maximum concentration a compound can reach at a given temperature.[3]
Materials:
-
Test compound (solid)
-
Aqueous buffer (e.g., pH 7.4 phosphate buffer)
-
Small vials or flasks with tight-fitting caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[22]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[2]
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter to remove any remaining undissolved microcrystals.
-
Quantification:
-
Prepare a series of standard solutions of the test compound of known concentrations.
-
Analyze the filtered sample (the saturated solution) and the standard solutions using a suitable analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standards and use it to determine the concentration of the compound in the filtered sample. This concentration represents the aqueous solubility.
-
Mandatory Visualizations
Boc Protection and Deprotection Workflow
The following diagram illustrates the general synthetic workflow for the protection of a piperidine nitrogen with a Boc group and its subsequent removal.
Caption: General workflow for Boc protection and deprotection of piperidine.
Physicochemical Properties in Drug Discovery
This diagram outlines the logical relationship between key physicochemical properties and their influence on the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.
Caption: Influence of physicochemical properties on a drug's ADME profile.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. enamine.net [enamine.net]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 75844-69-8 CAS MSDS (1-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. N-Boc-Piperidine-4-Carboxylic Acid [chembk.com]
- 12. echemi.com [echemi.com]
- 13. This compound | 87120-72-7 [chemicalbook.com]
- 14. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
4-Amino-1-Boc-piperidine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 4-Amino-1-Boc-piperidine (CAS No: 87120-72-7).[1][2][3] The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a laboratory or drug development setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[3] The primary hazards associated with this compound are its potential to cause severe skin burns, serious eye damage, and respiratory irritation. It is also harmful if swallowed.[1][2]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classifications for this compound are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2][4] |
Hazard Pictograms and Signal Word
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C10H20N2O2[1] |
| Molecular Weight | 200.28 g/mol [1][2] |
| Appearance | Light yellow to yellow solid[5] |
| Melting Point | 44-48 °C |
| Boiling Point | 80 °C at 0.037 mmHg |
| Solubility | Insoluble in water. |
| Synonyms | tert-butyl 4-aminopiperidine-1-carboxylate, 1-Boc-4-piperidinamine[1][2][6] |
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Safe Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust is generated.[3]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
General Precautions: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[1] Minimize dust generation and accumulation.[3]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Temperature: Store in a cool place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following decision tree can guide the user in selecting the correct PPE for handling this compound.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is essential in case of exposure. Always seek medical attention after administering first aid.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[3]
Accidental Release Measures and Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure the Area: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area. Restrict access to the area.
-
Ensure Proper Ventilation: If the spill occurs outside of a fume hood, ensure the area is well-ventilated. If safe to do so, open windows.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles. If there is a risk of dust inhalation, a NIOSH-approved respirator is required.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect the Spilled Material:
-
Solids: Carefully sweep the material into a designated, labeled waste container. Use a dustpan and brush. Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Liquids: Use absorbent pads or material to soak up the liquid. Place the contaminated absorbent material into a labeled, sealable waste container.
-
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all decontamination materials for proper disposal.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Report the Incident: Report the spill to the appropriate laboratory supervisor and environmental health and safety (EHS) office.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The compound is stable under recommended storage conditions.[3]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides and nitrogen oxides (NOx).[1]
Toxicological Information
Detailed toxicological studies on this compound are limited. Most safety data sheets indicate "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[1] However, the classification as a skin and eye irritant/corrosive and a respiratory irritant suggests that exposure should be minimized. The parent compound, piperidine, is known to be corrosive.[7]
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage / Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage / Causes serious eye irritation[2][4] |
| Respiratory or Skin Sensitization | No data available[1] |
| Germ Cell Mutagenicity | No data available[1] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] |
| Reproductive Toxicity | No data available[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |
| Aspiration Hazard | No data available[1] |
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Versatile Building Block: A Technical Guide to 4-Amino-1-Boc-piperidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Amino-1-Boc-piperidine, a key building block in modern medicinal chemistry. We will explore its commercial availability, physicochemical properties, and its critical role in the synthesis of targeted therapeutics. This guide includes a detailed experimental protocol for a representative amide coupling reaction and visualizes key biological pathways and synthetic workflows to support researchers in their drug discovery endeavors.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development purposes. Purity levels are typically high, with most vendors offering grades of ≥97% or >98%. Pricing can vary based on quantity, purity, and supplier.
| Supplier Example | Purity | CAS Number | Common Quantities |
| Sigma-Aldrich | ≥97% | 87120-72-7 | 1g, 5g, 25g |
| Thermo Scientific | ≥96% (GC) | 87120-72-7 | 1g, 5g |
| Ruifu Chemical | >98.0% (GC) | 87120-72-7 | Bulk quantities |
| AChemBlock | 97% | 87120-72-7 | 1g, 5g, 10g |
| Apollo Scientific | 97% | 87120-72-7 | 5g, 25g, 100g |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 87120-72-7 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder or chunks | |
| Melting Point | 42-50 °C | |
| Solubility | Soluble in methanol. Insoluble in water. | |
| Purity | Typically ≥97% | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(N)CC1 | [1] |
| InChI Key | LZRDHSFPLUWYAX-UHFFFAOYSA-N | [1] |
Key Applications in Drug Discovery
The bifunctional nature of this compound, possessing a Boc-protected secondary amine within the piperidine ring and a reactive primary amine, makes it an invaluable synthon for introducing the piperidine scaffold into drug candidates. This moiety is prevalent in a wide range of bioactive molecules due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability. Key therapeutic areas where this building block is employed include:
-
Oncology: As a core component in the synthesis of Bromodomain and Extra-Terminal domain (BET) inhibitors and inhibitors of histone deacetylases like Sirtuin 2 (SIRT2).
-
Antiviral Therapy: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1]
-
Neuroscience: As a scaffold for compounds targeting various central nervous system receptors.
Experimental Protocols
The following is a representative experimental protocol for a standard amide coupling reaction using this compound.
Reaction: Amide coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable solvent system for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing Workflows and Biological Pathways
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a bioactive molecule using this compound as a key intermediate.
Caption: General synthetic workflow using this compound.
Biological Pathways
BET Bromodomain Signaling Pathway
BET proteins, such as BRD4, are epigenetic readers that bind to acetylated lysines on histones and transcription factors, thereby regulating gene expression.[2] Inhibitors synthesized using this compound can disrupt this interaction, leading to the downregulation of oncogenes like c-MYC.
Caption: Simplified BET bromodomain signaling pathway and point of inhibition.
SIRT2 Signaling Pathway
SIRT2 is a deacetylase that plays a role in various cellular processes, including cell cycle regulation and metabolic control.[3] It deacetylates numerous substrates, such as α-tubulin and transcription factors like FOXO1.
Caption: Overview of SIRT2 deacetylase activity and inhibition.
HIV-1 Reverse Transcription
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of reverse transcriptase, a critical enzyme in the HIV-1 replication cycle that converts the viral RNA genome into DNA.
Caption: The process of HIV-1 reverse transcription and the mechanism of NNRTI action.
References
The 4-Aminopiperidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the key features of the 4-aminopiperidine core, including its synthesis, physicochemical characteristics, and its role as a versatile building block in the design of therapeutics for a diverse range of diseases.
Physicochemical Properties
The 4-aminopiperidine core imparts specific physicochemical properties to molecules that are crucial for their pharmacokinetic and pharmacodynamic profiles. The piperidine ring, typically in a chair conformation, provides a three-dimensional structure that can orient substituents in distinct axial and equatorial positions, allowing for precise interactions with biological targets. The presence of two basic nitrogen atoms, one within the piperidine ring and an exocyclic amino group, influences the pKa and lipophilicity (logP) of the molecule, which in turn affect its solubility, permeability, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | Density (g/mL at 25 °C) | Refractive Index (n20/D) |
| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 | 10.37 ± 0.20 | 0.945 | 1.4910 |
| 4-N-Boc-Aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | 12.39 ± 0.20 | 1.02 ± 0.1 | - |
Synthesis of the 4-Aminopiperidine Core
Several synthetic strategies are employed to construct the 4-aminopiperidine scaffold. Two of the most common and versatile methods are reductive amination of 4-piperidones and the Curtius rearrangement of isonipecotic acid derivatives.
Reductive Amination
Reductive amination is a widely used one-pot reaction for the synthesis of 4-aminopiperidine derivatives. This method involves the reaction of a 4-piperidone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of CCR5 Antagonists Using 4-Amino-1-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for the development of antiviral therapeutics. Small-molecule CCR5 antagonists have emerged as an important class of drugs for the treatment of HIV-1 infection. This document provides detailed application notes and protocols for the synthesis of CCR5 antagonists utilizing the versatile building block, 4-Amino-1-Boc-piperidine. The methodologies described herein focus on the synthesis of piperazino-piperidine and piperidine-4-carboxamide based antagonists, including a detailed protocol for a Vicriviroc analog, a potent CCR5 antagonist.
CCR5 Signaling Pathway
CCR5 is activated by its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Upon ligand binding, CCR5 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events involving several key pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the phospholipase C (PLC) pathway, which in turn activate mitogen-activated protein kinases (MAPKs). These signaling cascades ultimately regulate cellular processes such as chemotaxis, proliferation, and survival. CCR5 antagonists function by binding to the receptor and preventing its interaction with HIV-1 gp120, thereby blocking viral entry.
Caption: CCR5 Signaling Pathway and Mechanism of Antagonism.
Experimental Workflows
The synthesis of piperazino-piperidine based CCR5 antagonists from this compound can be achieved through a convergent "forward-synthesis" approach. This strategy involves the preparation of key intermediates which are then coupled to form the final product. A generalized workflow is depicted below.
Caption: General Synthetic Workflow.
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of key intermediates and the biological activity of representative CCR5 antagonists derived from this compound.
Table 1: Synthesis Yields of Key Intermediates
| Intermediate | Starting Material | Reaction Steps | Overall Yield (%) | Reference |
| N'-Boc-4-methyl-4-aminopiperidine | Isonipecotate | 4 | ~40 | [1] |
| (3S)-1-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine | (S)-2-methylpiperazine | 2 | ~75 | [2] |
| 4-Methyl-4-[(3S)-3-methylpiperazin-1-yl]piperidine | N'-Boc-4-methyl-4-aminopiperidine | 2 | ~85 | [2] |
Table 2: Biological Activity of Piperazino-Piperidine Based CCR5 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Vicriviroc (Sch-D) | CCR5 | HIV-1 Entry | 0.5 - 1.3 | [2] |
| Sch-350634 | CCR5 | HIV-1 Entry | 1.2 | [1] |
| Analog 1 | CCR5 | Radioligand Binding | 2.5 | [2] |
| Analog 2 | CCR5 | Radioligand Binding | 5.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N'-Boc-4-methyl-4-aminopiperidine (Key Intermediate)
This protocol is adapted from the synthesis of 4-substituted-4-aminopiperidine derivatives.[1]
Materials:
-
1-Boc-4-piperidone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (saturated aqueous solution)
-
Sodium azide
-
Trifluoroacetic anhydride
-
Sodium hydroxide (2 M aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfate, anhydrous
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
Toluene
-
Benzyl alcohol
-
Palladium on carbon (10%)
-
Methanol
Procedure:
-
Grignard Addition: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tertiary alcohol.
-
Azide Formation: To a solution of the tertiary alcohol (1.0 eq) in DCM at 0 °C, add sodium azide (2.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq). Stir at room temperature for 12 hours. Neutralize the reaction with 2 M aqueous sodium hydroxide and extract with DCM. Dry the organic layer, filter, and concentrate to give the azide intermediate.
-
Curtius Rearrangement and Boc Protection: To a solution of the azide (1.0 eq) in toluene, add DPPA (1.2 eq) and triethylamine (1.2 eq). Heat the mixture to 80 °C for 2 hours. Add benzyl alcohol (1.5 eq) and continue heating for an additional 4 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by flash chromatography to obtain the Cbz-protected amine.
-
Deprotection: To a solution of the Cbz-protected amine (1.0 eq) in methanol, add 10% palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (1 atm) for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield N'-Boc-4-methyl-4-aminopiperidine.
Protocol 2: Synthesis of a Vicriviroc Analog (Forward-Synthesis Approach)
This protocol is based on the forward-synthesis of Vicriviroc (Sch-D).[2]
Materials:
-
N'-Boc-4-methyl-4-aminopiperidine (from Protocol 1)
-
(3S)-1-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine
-
4,6-dimethylpyrimidine-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection: Dissolve N'-Boc-4-methyl-4-aminopiperidine (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Coupling with Piperazine Intermediate: To a solution of the deprotected piperidine (1.0 eq) and (3S)-1-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: In a separate flask, dissolve 4,6-dimethylpyrimidine-5-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Final Coupling: Add the pre-activated carboxylic acid solution to the reaction mixture from step 2. Stir at room temperature for 12 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Vicriviroc analog.
References
Application Notes and Protocols for 4-Amino-1-Boc-piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine is a versatile bifunctional building block utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and novel functionalities into peptides. Its rigid piperidine core can serve as a scaffold to induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological activity.[1] Furthermore, the piperidine nitrogen offers a site for further chemical modification, enabling the development of complex peptide architectures and peptidomimetics.[1] This document provides detailed application notes, experimental protocols, and relevant biological context for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase synthesis strategies.
Core Applications
The incorporation of a this compound moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:
-
Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[1]
-
Induction of β-Turns: The geometry of the 4-aminopiperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1]
-
Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.[1]
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating this moiety can be a key strategy in the design of novel receptor agonists and antagonists.[1]
Data Presentation: A Case Study with a Bombesin Antagonist Analog
The following table summarizes the binding affinity of RM2 for the GRP receptor, demonstrating the high potency that can be achieved by incorporating a piperidine-based conformational constraint.
| Compound | Description | IC50 (nM) | Ki (nM) | Cell Line |
| RM2 | DOTA-Pip-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | 7.7 ± 3.3 | Not Reported | PC-3 |
| natIn-RM2 | Natural Indium complex of RM2 | 9.3 ± 3.3 | Not Reported | PC-3 |
| BAY 86-4367 | ¹⁸F-labeled bombesin analog | 0.94 ± 0.19 | 0.13 ± 0.05 | PC-3 |
Table 1: In vitro binding affinities of the bombesin antagonist analog RM2 and a similar bombesin analog (BAY 86-4367) for the Gastrin-Releasing Peptide receptor (GRPr).[2][3] Data for RM2 was determined in competitive binding assays against ¹²⁵I-Tyr⁴-bombesin.[2] A lower IC50/Ki value indicates higher binding affinity.
Signaling Pathway
Peptides incorporating this compound can be designed to modulate a variety of signaling pathways. For instance, bombesin analogs like RM2 act on the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). Upon agonist binding, GRPR activates the phospholipase C (PLC) signaling cascade. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists like RM2 block this signaling cascade by preventing the initial binding of the natural ligand.
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1]
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.
-
Agitate the resin for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).[1]
Protocol 3: Coupling of this compound
This protocol assumes the this compound will be coupled to a carboxylic acid group on the resin-bound peptide.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 2.
-
In a separate vial, dissolve this compound (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.[1]
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and pre-activate for 5-10 minutes.[1]
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).[1]
Protocol 4: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, recoupling may be necessary.[1]
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
Protocol 5: Final Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.[1]
-
Dry the crude peptide under vacuum.
Troubleshooting and Side Reactions
The use of piperidine for Fmoc deprotection can lead to side reactions, particularly aspartimide formation when an aspartic acid residue is present in the peptide sequence.[4] This can be minimized by using additives like HOBt in the piperidine solution.[5] Another common side reaction is diketopiperazine formation, especially at the dipeptide stage.[4][5] Careful selection of the resin and coupling conditions can help mitigate this issue. When incorporating sterically hindered amino acids, such as those with a piperidine moiety, longer coupling times or the use of more potent coupling reagents like HATU or HCTU may be necessary. It is crucial to monitor the completion of each coupling step with a qualitative test like the Kaiser test to ensure high purity of the final peptide.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a powerful tool for the rational design of peptidomimetics and conformationally constrained peptides. The protocols outlined in this document offer a starting point for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and monitor reactions carefully to ensure high-purity final products. The resulting peptides with their unique structural features hold significant promise for applications in drug discovery and chemical biology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. RePub, Erasmus University Repository: Development of a potent DOTA-conjugated bombesin antagonist for targeting GRPr-positive tumours [repub.eur.nl]
- 3. 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes: Reductive Amination with 4-Amino-1-Boc-piperidine
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This reaction involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine via an intermediate imine, which is subsequently reduced.[2] The use of 4-Amino-1-Boc-piperidine as the amine source is particularly valuable, as the piperidine motif is a common scaffold in a vast array of pharmaceutical agents, and the Boc protecting group allows for subsequent functionalization of the piperidine nitrogen. This application note provides a detailed protocol for the reductive amination of this compound with a representative carbonyl compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[4][5][6]
Mechanism of Action
The reductive amination process begins with the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone.[2] This is followed by the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or a protonated iminium ion under acidic conditions).[2][7] The reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the iminium ion to furnish the final secondary amine product.[6] The reaction is typically performed as a one-pot procedure, as the rate of reduction of the iminium ion is significantly faster than the reduction of the starting carbonyl compound.[6]
Key Experimental Parameters
Successful reductive amination reactions are dependent on several critical parameters:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred reagent due to its mildness and selectivity for imines over carbonyls, allowing for a one-pot reaction.[4][5][6] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.[4][5] Sodium borohydride (NaBH₄) is a stronger reducing agent and requires a two-step process where the imine is pre-formed before the addition of the hydride.[4][8]
-
Solvent: Aprotic solvents that are compatible with the reducing agent are commonly employed. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are frequently used.[4][5][6]
-
Stoichiometry: Typically, the carbonyl compound is the limiting reagent, with a slight excess of the amine (1.05-1.1 equivalents) and the reducing agent (1.4-2.0 equivalents) being used.[1][5]
-
Catalyst: Acetic acid is often added in catalytic or stoichiometric amounts to facilitate the formation of the iminium ion, which is more readily reduced.[5][6]
-
Temperature: Most reductive aminations with sodium triacetoxyborohydride are conveniently run at room temperature.[1]
-
Work-up: The reaction is typically quenched with an aqueous basic solution, such as sodium bicarbonate, to neutralize the acidic components and facilitate extraction of the product.[9]
Data Presentation
The following table summarizes representative quantitative data for reductive amination reactions involving substituted piperidines and various carbonyl compounds, illustrating typical yields under optimized conditions.
| Amine Reactant | Carbonyl Reactant | Reducing Agent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Benzaldehyde | NaBH(OAc)₃ | DCM | Acetic Acid | 4 | 92 |
| This compound | Acetophenone | NaBH(OAc)₃ | DCE | Acetic Acid | 12 | 85 |
| This compound | Cyclohexanone | NaBH(OAc)₃ | THF | Acetic Acid | 6 | 88 |
| 1-Boc-piperazine | Cinnamaldehyde | NaBH(OAc)₃ | DCM | None | 12 | >95 |
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a model aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen line for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add the aldehyde (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5-2.0 eq) and add it to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.
-
Add glacial acetic acid (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for reductive amination.
Caption: Experimental workflow for reductive amination.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Utilizing 4-Amino-1-Boc-piperidine as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: A Representative Example
The following table summarizes the degradation data for a series of IDO1 PROTACs that incorporate a rigid piperidine-containing linker. This data illustrates how modifications to the linker and ligand substitution patterns can significantly impact the degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| 11 | Rigidified piperidine linker | 340 | 36 | U87 |
| 13 | Rigidified piperidine linker | 7.6 | 48 | U87 |
| 18 | Shortened rigid piperidine linker | 34 | 21 | U87 |
| 19 | Shortened rigid piperidine linker | 6.6 | 51 | U87 |
| 20 | Analog of 13 (chlorine removed) | 20 | 67 | U87 |
| 21 | Analog of 19 (chlorine removed) | 4.5 | 63 | U87 |
Data adapted from a study on potent IDO1 PROTACs.[5][6]
Experimental Protocols
Protocol 1: PROTAC Synthesis using this compound
This protocol describes a general synthetic route for a PROTAC using this compound as a linker component. The synthesis involves a sequential amide coupling strategy.
Materials:
-
E3 Ligase Ligand with a carboxylic acid moiety (e.g., Pomalidomide-COOH)
-
This compound
-
Target Protein Ligand with a carboxylic acid moiety
-
Coupling agents: HATU, HOBt
-
Base: DIPEA
-
Deprotection agent: Trifluoroacetic acid (TFA)
-
Solvents: DMF, DCM, Ethyl acetate, Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
First Amide Coupling:
-
Dissolve the E3 Ligase Ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS.
-
Upon completion, quench with water and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the Boc-protected intermediate by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (20-30% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Second Amide Coupling:
-
Dissolve the deprotected intermediate (1.0 eq) and the Target Protein Ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Work up the reaction as in step 1 and purify the final PROTAC by preparative HPLC.
-
References
- 1. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 4-Amino-1-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a primary amine on a piperidine ring protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, makes it an ideal scaffold for introducing the 4-aminopiperidine motif into target molecules. This moiety is prevalent in a wide range of biologically active compounds, including antiviral agents and targeted protein degraders.
The formation of a stable amide bond by coupling the primary amine of this compound with a carboxylic acid is a fundamental and frequently employed transformation in the synthesis of these complex molecules. This document provides detailed protocols for common and effective amide bond formation reactions, a summary of quantitative data for various coupling methods, and an overview of the applications of the resulting amide products, particularly in the development of HIV-1 inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes quantitative data from various literature sources for the coupling of this compound with different carboxylic acids using several common coupling agents.
| Carboxylic Acid | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc-L-Proline | EDC, HOBt (cat.), DMAP | - | CH₃CN | 18 | 23 | Excellent | [1][2] |
| Naproxen | EDC, HOBt (cat.), DMAP | - | CH₃CN | 18 | 23 | 70 | [1][2] |
| Chromone-2-carboxylic acid | EDC·HCl, DMAP | - | DCM | Overnight | RT | 42.8 (2 steps) | [3] |
| General Carboxylic Acid | HATU | DIPEA | DMF | 1-12 | RT | High | [4] |
| General Carboxylic Acid | DIC, HOBt | - | DCM/DMF | - | RT | - | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of various carboxylic acids with this compound. Optimization of equivalents, reaction times, and temperature may be necessary for specific substrates.
Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase
This method is widely used due to its cost-effectiveness and the water-solubility of the EDC byproduct, which simplifies purification. HOBt is included to enhance efficiency and suppress racemization.[2][6]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling in Solution Phase
HATU is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization, often leading to shorter reaction times.[4][7]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Applications in Drug Discovery
CCR5 Antagonists for HIV-1 Inhibition
The 4-aminopiperidine scaffold is a key structural motif in a number of bioactive compounds, including antagonists of the C-C chemokine receptor type 5 (CCR5).[8] CCR5 is a co-receptor utilized by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication. The amide derivatives of this compound are crucial intermediates in the synthesis of potent and orally bioavailable CCR5 antagonists.
CCR5 Signaling Pathway
Linkers for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The 4-aminopiperidine motif, derived from this compound, is frequently incorporated into PROTAC linkers to provide a rigid and synthetically tractable connection point, influencing the PROTAC's efficacy and pharmacokinetic properties.[10][11]
Ubiquitin-Proteasome Pathway
Conclusion
The formation of amide bonds with this compound is a cornerstone reaction in the synthesis of a diverse array of complex molecules with significant therapeutic potential. The protocols provided herein offer robust starting points for researchers, and the selection of the appropriate coupling reagent can be guided by the specific requirements of the target molecule. The successful application of this building block in the development of CCR5 antagonists and PROTACs underscores its importance in modern drug discovery. Careful optimization of reaction conditions is encouraged to achieve high yields and purity, thereby facilitating the advancement of novel therapeutics.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-Piperidineethanol-piperidine-Boc | Nano diainc [nanodiainc.com]
Application Notes and Protocols: N-Boc Deprotection of 4-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its stability under various conditions and facile removal under acidic conditions make it an invaluable tool. This document provides detailed protocols for the N-Boc deprotection of 4-aminopiperidine derivatives, a common scaffold in medicinal chemistry.
The deprotection is typically achieved through acid-catalyzed cleavage of the carbamate. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. The most common methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).
Summary of N-Boc Deprotection Methods
The following table summarizes common conditions for the N-Boc deprotection of 4-aminopiperidine and related derivatives, providing a comparative overview of reagents, reaction times, temperatures, and reported yields.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Notes |
| TFA | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >95% | A common and highly effective method. The product is obtained as a TFA salt.[1][2] |
| HCl | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 1 - 16 hours | Quantitative | Widely used, often yielding the hydrochloride salt which can precipitate from the reaction.[3][4] |
| Green Method | Water | - | 100 °C (Reflux) | ~12 minutes | High | An environmentally friendly, catalyst-free method suitable for certain substrates.[5][6][7][8] |
| Mild Method | Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 hours | up to 90% | A milder alternative to strong acids, potentially compatible with acid-sensitive groups.[9][10][11] |
| Thermal | - | Methanol, TFE | 150 - 230 °C | 45 - 60 minutes | Good to High | A catalyst-free method performed at elevated temperatures, often in a continuous flow setup.[12][13] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
N-Boc-4-aminopiperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc-4-aminopiperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 equiv) to the stirred solution. A common ratio is a 1:1 mixture of DCM to TFA by volume.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (for free amine):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
Carefully add a saturated aqueous solution of NaHCO₃ to the residue until the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM or another suitable organic solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminopiperidine derivative.
-
-
Work-up (for TFA salt):
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol details the removal of the Boc group using a commercially available solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
N-Boc-4-aminopiperidine derivative
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the N-Boc-4-aminopiperidine derivative (1.0 equiv) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add the 4M HCl solution in 1,4-dioxane (5-10 equiv) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 16 hours.[3] In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain the 4-aminopiperidine derivative as its hydrochloride salt.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Visualizations
Caption: Chemical transformation in N-Boc deprotection.
Caption: General experimental workflow for N-Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. mcours.net [mcours.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Amino-1-Boc-piperidine in HIV Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine is a versatile bifunctional molecule widely employed as a crucial building block in the synthesis of a diverse range of small-molecule inhibitors targeting various stages of the HIV lifecycle. Its piperidine core offers a rigid scaffold that can be strategically functionalized to interact with key viral and host cell proteins, while the protected amine group allows for sequential and controlled chemical modifications. This document provides detailed application notes and protocols for the use of this compound in the development of novel anti-HIV agents, with a focus on CCR5 antagonists, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors.
Application 1: Synthesis of CCR5 Receptor Antagonists
The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host T-cells. Blocking the interaction between the viral glycoprotein gp120 and CCR5 is a validated therapeutic strategy for HIV treatment. This compound serves as a key scaffold for the development of potent CCR5 antagonists.
Logical Relationship: Role of this compound in CCR5 Antagonist Synthesis
Caption: Synthesis pathway of CCR5 antagonists from this compound.
Quantitative Data: Anti-HIV-1 Activity of Piperidine-4-carboxamide CCR5 Antagonists
| Compound | R5 HIV-1 Replication Inhibition (EC50, nM) | CCR5 Binding Affinity (IC50, nM) |
| 11f | 0.59 | - |
Data extracted from a study on piperidine-4-carboxamide derivatives as CCR5 antagonists.
Experimental Protocol: Synthesis of a Piperazino-piperidine based CCR5 Antagonist Intermediate
This protocol describes a key step in the synthesis of piperazino-piperidine based CCR5 antagonists, utilizing a derivative of this compound.
Objective: To synthesize N'-Boc-4-methyl-4-aminopiperidine, a key building block.
Materials:
-
Isonipecotate
-
Reagents for Curtius rearrangement (e.g., diphenylphosphoryl azide)
-
Alkylating agents
-
Solvents and other standard laboratory reagents
Procedure:
-
Alkylation of Isonipecotate: Introduce various substituents at the 4-position of the piperidine ring of isonipecotate through alkylation reactions.
-
Curtius Rearrangement: Employ the Curtius rearrangement as a key step to convert the carboxylic acid functionality to an amine group, yielding 4-substituted-4-aminopiperidine derivatives.
-
Boc Protection: Protect the resulting amine with a Boc group to yield N'-Boc-4-methyl-4-aminopiperidine.
-
Purification: Purify the final product using standard techniques such as column chromatography.
This intermediate can then be used in a convergent synthesis approach to produce potent CCR5 antagonists like Sch-350634.
Application 2: Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its enzymatic activity. This compound has been utilized to synthesize novel piperidine-linked amino-triazine derivatives as potent NNRTIs.
Experimental Workflow: Synthesis of Piperidine-Linked Amino-Triazine NNRTIs
Caption: General workflow for the synthesis of piperidine-linked NNRTIs.
Quantitative Data: Anti-HIV-1 Activity of Piperidine-Linked Amino-Triazine Derivatives
| Compound | Anti-HIV-1 Activity (WT) (EC50, nM) | Selectivity Index (SI) | Anti-HIV-1 Activity (K103N/Y181C Mutant) (EC50, µM) |
| 6b3 | 4.61 | 5945 | Low micromolar range |
Data from a study on piperidine-linked amino-triazine derivatives as NNRTIs.
Experimental Protocol: General Synthesis of Piperidine-Linked Amino-Triazine NNRTIs
This protocol outlines the general synthetic strategy for preparing piperidine-linked amino-triazine NNRTIs.
Objective: To synthesize a library of piperidine-linked amino-triazine derivatives for anti-HIV evaluation.
Materials:
-
This compound
-
Appropriately substituted amino-triazine precursors
-
Coupling agents (e.g., DCC, HOBt)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Various reagents for further functionalization
-
Solvents and purification materials
Procedure:
-
Coupling: Couple this compound with a suitable substituted triazine moiety using standard peptide coupling conditions.
-
Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen to yield the free amine.
-
Functionalization: Introduce further diversity by reacting the free amine with various chemical entities.
-
Purification and Characterization: Purify the final compounds by chromatography and characterize them using spectroscopic methods (NMR, MS).
-
Biological Evaluation: Screen the synthesized compounds for their in vitro anti-HIV activity against wild-type and resistant HIV-1 strains.
Application 3: Design of Novel HIV-1 Protease Inhibitors
HIV-1 protease is a crucial enzyme responsible for the cleavage of viral polyproteins into functional proteins, a step essential for the maturation of infectious virions. The introduction of a piperidine moiety, derived from this compound, into protease inhibitors can enhance their binding affinity and efficacy.
Signaling Pathway: HIV-1 Protease Inhibition
Caption: Mechanism of action of HIV-1 protease inhibitors.
Quantitative Data: Activity of a Protease Inhibitor with a Piperidine Moiety
| Compound | HIV-1 Protease Inhibition (IC50, nM) |
| 181 | 0.13 ± 0.01 |
Data for a protease inhibitor featuring an (R)-piperidine-3-carboxamide as the P2 ligand, showing enhanced activity compared to Darunavir.
Experimental Protocol: Synthesis of a Protease Inhibitor Incorporating a Piperidine Moiety
This protocol describes the synthesis of a key intermediate for protease inhibitors containing a piperidine scaffold.
Objective: To synthesize a Boc-protected piperidine derivative for incorporation into a protease inhibitor.
Materials:
-
(R)-piperidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Base (e.g., triethylamine)
-
Solvents (e.g., dichloromethane)
Procedure:
-
Boc Protection: React (R)-piperidine-3-carboxylic acid with (Boc)2O in the presence of a base to protect the piperidine nitrogen.
-
Purification: Purify the resulting Boc-protected amino acid derivative.
-
Coupling: This intermediate can then be coupled to the core structure of a protease inhibitor using standard peptide coupling methods.
Conclusion
This compound has proven to be an invaluable and versatile starting material in the quest for novel and effective HIV inhibitors. Its structural features allow for the facile synthesis of diverse libraries of compounds targeting different aspects of the HIV replication cycle. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the design and development of next-generation antiretroviral therapies. The continued exploration of derivatives of this compound holds significant promise for overcoming the challenges of drug resistance and improving the long-term management of HIV infection.
Application Notes & Protocols for the Synthesis of Neurological Disorder Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of promising drug candidates for several neurological disorders, including Multiple Sclerosis, Alzheimer's Disease, and Parkinson's Disease. The accompanying data summarizes their biological activities, and diagrams illustrate their mechanisms of action and synthetic workflows.
Dimethyl Fumarate (DMF) for Multiple Sclerosis
Application Note: Dimethyl Fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress.
Quantitative Data: Clinical Efficacy of Dimethyl Fumarate
| Clinical Endpoint | Study | Result | Reference |
| Annualized Relapse Rate (ARR) | DEFINE/CONFIRM | Significant reduction compared to placebo. | [No specific citation available] |
| Disability Progression | DEFINE/CONFIRM | Significant reduction in the proportion of patients with disability progression. | [No specific citation available] |
| New or Enlarging T2 Lesions | DEFINE/CONFIRM | Significant reduction in the number of new or enlarging T2-hyperintense lesions on MRI. | [No specific citation available] |
| Gd-Enhancing Lesions | DEFINE/CONFIRM | Significant reduction in the number of gadolinium-enhancing lesions on MRI. | [No specific citation available] |
Experimental Protocol: Synthesis of Dimethyl Fumarate
This protocol describes the synthesis of Dimethyl Fumarate from fumaric acid and methanol using sulfuric acid as a catalyst.[1]
Materials:
-
Fumaric acid (>99%)
-
Methanol (99%)
-
Sulfuric acid (98%)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
To a 125 mL flask, add 5.04 g (43.4 mmol) of fumaric acid and 80 mL of methanol.
-
Heat the mixture to 55°C while stirring.
-
Carefully add 0.587 mL of concentrated sulfuric acid to the mixture.
-
Continue stirring at 55°C for 120 minutes under reflux.
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the product to crystallize under stirring for 8 hours.
-
Filter the solid product using a Büchner funnel.
-
Recrystallize the solid from a 20% methanol:water solution.
-
Filter the purified crystals and dry at room temperature to yield crystalline Dimethyl Fumarate.
Signaling Pathway and Workflow Diagrams
Caption: Dimethyl Fumarate activates the Nrf2 signaling pathway.
Caption: Workflow for the synthesis of Dimethyl Fumarate.
Donepezil for Alzheimer's Disease
Application Note: Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby improving cholinergic function, which is impaired in Alzheimer's disease.[2][3]
Quantitative Data: In Vitro Activity of Donepezil
| Target Enzyme | IC₅₀ Value | Conditions | Reference |
| Acetylcholinesterase (AChE) | 0.014 µM | In vitro enzyme assay | [No specific citation available] |
| Butyrylcholinesterase (BuChE) | 5.38 µM | In vitro enzyme assay | [No specific citation available] |
Experimental Protocol: Synthesis of Donepezil
This protocol outlines an industrially scalable synthesis of Donepezil starting from 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde.[4]
Materials:
-
5,6-dimethoxy-1-indanone
-
N-benzyl-4-piperidinecarboxaldehyde
-
Sodium hydroxide (NaOH) flakes
-
Methanol
-
Dimethylformamide (DMF)
-
Acetic acid (5%)
-
Raney Nickel
-
Methane sulfonic acid
-
Hydrogen gas
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Reflux condenser
-
Hydrogenation apparatus
Procedure:
-
Condensation:
-
In a round-bottom flask under an inert atmosphere, dissolve 19 g (0.10 mol) of 5,6-dimethoxy-1-indanone in 8 mL of methanol at room temperature.
-
Slowly add 12.8 g (0.32 mol) of NaOH flakes, followed by 20.2 g (0.10 mol) of N-benzyl-4-piperidinecarboxaldehyde.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the resulting solid, wash with 5% acetic acid, then with methanol, and dry.
-
Take the obtained solid (34 g) and reflux with 50 mL of DMF.
-
-
Hydrogenation:
-
The intermediate product, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is reduced to Donepezil.
-
This reduction is carried out using Raney nickel as a catalyst in the presence of methane sulfonic acid in methanol.
-
The reaction is performed under a hydrogen atmosphere.
-
-
Purification and Salt Formation:
-
The resulting Donepezil base is purified and can be converted to its hydrochloride salt for pharmaceutical use.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of Donepezil in the synaptic cleft.[2][3][5][6]
Caption: Synthetic workflow for Donepezil.[4][7][8]
Glucocerebrosidase (GCase) Activators for Parkinson's Disease
Application Note: Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a hallmark of Parkinson's disease. Small molecule activators of GCase are being investigated as a therapeutic strategy to restore lysosomal function and clear pathogenic protein aggregates.[9][10][11]
Quantitative Data: Activity of a GCase Modulator
| Compound | Target | Activity | Assay | Reference |
| S-181 | Wild-type GCase | AC₅₀ = 1.49 µM | In vitro enzyme activity assay | [12] |
| NCGC607 | Mutant GCase | Restored GCase activity and protein levels | iPSC-derived macrophage and dopaminergic neuron models | [13] |
Experimental Protocol: Synthesis of GCase Activators
The synthesis of specific, proprietary GCase activators like S-181 and NCGC607 is often not fully disclosed in the public domain. However, the general approach involves the design and synthesis of small molecules that act as allosteric modulators or pharmacological chaperones. A common synthetic strategy for developing such compounds is through the derivatization of known GCase inhibitors. For instance, N-alkylation of quinazoline-based GCase inhibitors has been shown to convert them into activators.[14]
General Synthetic Approach for a Quinazoline-based GCase Activator:
-
Synthesis of the Quinazoline Core: This typically involves a multi-step synthesis starting from commercially available precursors to build the quinazoline ring system.
-
Introduction of a Linker: A linker is attached to the quinazoline core, often containing an oxygen atom.
-
N-methylation: The key step to convert an inhibitor to an activator can be the methylation of a nitrogen atom within the structure. This can be achieved using standard methylating agents like methyl iodide.
-
Final Derivatization: Further modifications can be made to optimize properties such as potency, selectivity, and pharmacokinetic profile.
Signaling Pathway and Workflow Diagrams
Caption: GCase activators enhance lysosomal function in Parkinson's disease.[15][16]
Caption: General workflow for the discovery of GCase activators.
References
- 1. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. goodrx.com [goodrx.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Glucocerebrosidase modulates cognitive and motor activities in murine models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucocerebrosidase and its relevance to Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Amino-1-Boc-piperidine in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – December 23, 2025 – In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic use of versatile building blocks is paramount to the efficient synthesis of novel drug candidates. Among these, 4-Amino-1-Boc-piperidine has emerged as a critical scaffold in the generation of a diverse range of kinase inhibitors, notably targeting Pim-1 and Akt kinases, both of which are pivotal in cancer cell proliferation and survival. These application notes provide an in-depth overview of the utility of this compound in synthesizing these inhibitors, complete with detailed experimental protocols and supporting data.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of this compound allows for controlled, stepwise reactions, while the 4-amino group provides a key nucleophilic handle for coupling with various heterocyclic cores common in kinase inhibitor design. This bifunctionality, combined with the favorable pharmacokinetic properties often imparted by the piperidine ring, makes it an invaluable starting material for medicinal chemists.
Targeting the Pim-1 Kinase
Pim-1 kinase, a serine/threonine kinase, is a downstream effector in multiple signaling pathways that regulate cell survival and proliferation.[1] Its overexpression is a hallmark of various hematological and solid tumors, making it an attractive target for anticancer therapies. The synthesis of potent Pim-1 inhibitors has been effectively achieved using this compound as a key intermediate in the construction of diaminopyrimidine-based compounds.
Pim-1 Signaling Pathway
The Pim-1 signaling pathway is initiated by cytokines and growth factors, leading to the activation of the JAK/STAT pathway, which in turn upregulates Pim-1 expression. Pim-1 then phosphorylates a variety of downstream substrates, such as Bad and p21, to promote cell survival and proliferation while inhibiting apoptosis.
Quantitative Data: Pim-1 Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative Pim-1 inhibitors synthesized using this compound derivatives.
| Compound ID | Scaffold | Modification | Pim-1 IC50 (nM) | Reference |
| PIM-Inhibitor-1 | Diaminopyrimidine | 2,4-dichloro-5-cyanopyrimidine core | 11.4 | [2] |
| PIM-Inhibitor-2 | Diaminopyrimidine | Substituted phenyl at C4 | 17.2 | [2] |
| PIM-Inhibitor-3 | Pyridothienopyrimidine | Fused heterocyclic system | 34.6 | [2] |
| PIM-Inhibitor-4 | Pyridothienopyrimidine | Altered substitution pattern | 21.4 | [2] |
| PIM447 | Aminopiperidine, pyridylcarboxamide | 2,6-difluorophenyl group | <1 (Ki = 6 pM) | [3] |
Experimental Protocol: Synthesis of a Diaminopyrimidine-based Pim-1 Inhibitor
This protocol outlines a general two-step synthesis for a diaminopyrimidine-based Pim-1 inhibitor.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.1 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.
Step 2: Second Nucleophilic Aromatic Substitution and Deprotection
-
To a solution of the monosubstituted intermediate (1.0 equivalent) in a suitable solvent such as isopropanol, add the desired second amine (1.2 equivalents).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected final compound.
-
For Boc deprotection, dissolve the purified compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the final Pim-1 inhibitor, often as a salt.
Targeting the Akt Kinase
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.[4][5][6] this compound has been instrumental in the development of potent and selective Akt inhibitors, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[7]
Akt Signaling Pathway
The PI3K/Akt signaling pathway is activated by growth factors that bind to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then generates PIP3, which recruits Akt to the plasma membrane where it is activated by PDK1 and mTORC2. Activated Akt phosphorylates numerous downstream targets to regulate key cellular processes.
Quantitative Data: Akt Kinase Inhibitors
The following table presents the inhibitory concentrations of representative Akt inhibitors synthesized utilizing a this compound core structure.
| Compound ID | Scaffold | Modification | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| AZD5363 | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | (S)-1-(4-chlorophenyl)-3-hydroxypropyl amide | 3 | 8 | 8 | [8] |
| Compound 5q | 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | Substituted piperazine | 18.0 | - | - | [9] |
| Compound 5t | 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | Different substituted piperazine | 21.3 | - | - | [9] |
| Compound 23 | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Phenylacetamide | 13 | 110 | - | [7] |
| Compound 33 | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | N-methyl-4-chlorobenzamide | 6 | 48 | - | [7] |
Experimental Protocol: Synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
The synthesis of this class of Akt inhibitors involves the initial coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable 4-amino-4-carboxamidopiperidine derivative, which is prepared from this compound.
Step 1: Synthesis of the Piperidine Carboxamide Intermediate
-
Synthesize the requisite 1-Boc-4-amino-piperidine-4-carboxamide derivative from this compound through standard amide coupling reactions with the appropriate carboxylic acid.
-
Deprotect the Boc group using TFA in DCM or HCl in dioxane as described previously to yield the free amine.
Step 2: Coupling with the Pyrrolopyrimidine Core
-
A mixture of the 4-amino-piperidine-4-carboxamide intermediate (1.0 equivalent), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 equivalents), and triethylamine (3.0 equivalents) in n-butanol is degassed.
-
The reaction mixture is heated at 100 °C for 17 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (eluting with a gradient of methanol in dichloromethane) to afford the final 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide inhibitor.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. Its inherent structural features facilitate the efficient construction of complex molecules targeting critical cancer-related kinases such as Pim-1 and Akt. The detailed protocols and supporting data provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of kinase inhibitor discovery. The continued exploration of this scaffold is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with N-Boc-4-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for common coupling reactions involving N-Boc-4-aminopiperidine, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are intended to serve as a guide for researchers in the synthesis of novel chemical entities.
Introduction
N-Boc-4-aminopiperidine is a widely used bifunctional molecule in organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds.[1][2] Its protected primary amine allows for selective functionalization at the piperidine nitrogen, while the Boc-protected amino group can be deprotected for subsequent coupling reactions. This document details standard procedures for two key transformations: amide bond formation and reductive amination, providing protocols, representative data, and visual workflows to facilitate experimental success.
Amide Bond Formation
The acylation of N-Boc-4-aminopiperidine with a carboxylic acid is a fundamental transformation for creating amide linkages. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, such as racemization if the carboxylic acid is chiral.[3][4]
Common Coupling Reagents and Conditions
A variety of coupling reagents can be employed for the synthesis of amides from N-Boc-4-aminopiperidine. The selection of the appropriate reagent often depends on the steric hindrance of the substrates, the desired reaction time, and cost considerations.[3][5]
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Key Characteristics |
| HATU | None | DIPEA, TEA | DMF, CH₂Cl₂ | 1-4 hours | High reactivity, fast reaction times, low epimerization risk.[3][5][6] |
| HBTU/TBTU | None | DIPEA, TEA | DMF, CH₂Cl₂ | 2-6 hours | Efficient and well-established reagents.[4][5][6] |
| EDC·HCl | HOBt, OxymaPure | DIPEA, TEA | DMF, CH₂Cl₂ | 4-12 hours | Economical, with water-soluble byproducts that are easily removed.[3] |
| DIC/HOBt | HOBt | None (or DIPEA) | DMF, CH₂Cl₂ | 4-12 hours | A classic carbodiimide coupling method.[7][8] |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride DIC: N,N'-Diisopropylcarbodiimide HOBt: 1-Hydroxybenzotriazole DIPEA: N,N-Diisopropylethylamine TEA: Triethylamine DMF: N,N-Dimethylformamide CH₂Cl₂: Dichloromethane
Experimental Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the HATU-mediated coupling of a carboxylic acid to N-Boc-4-aminopiperidine.
Materials:
-
N-Boc-4-aminopiperidine
-
Carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of N-Boc-4-aminopiperidine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualization of Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing substituted amines.[9] This process involves the reaction of N-Boc-4-aminopiperidine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[9]
Common Reducing Agents and Conditions
The choice of reducing agent is critical for the success of a reductive amination reaction. Milder reducing agents are often preferred as they selectively reduce the imine in the presence of the carbonyl starting material.[10]
| Reducing Agent | Solvent | pH | Typical Reaction Time | Key Characteristics |
| Sodium triacetoxyborohydride (STAB) | DCE, THF, CH₂Cl₂ | Weakly acidic | 6-24 hours | Mild and selective for imines over carbonyls.[9] |
| Sodium cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Weakly acidic (pH 4-5) | 6-24 hours | Effective but toxic cyanide byproduct.[10] |
| Catalytic Hydrogenation (H₂, Pd/C) | MeOH, EtOH | Neutral | 12-24 hours | A "green" chemistry approach, avoiding hydride reagents.[9] |
DCE: 1,2-Dichloroethane THF: Tetrahydrofuran MeOH: Methanol EtOH: Ethanol
Experimental Protocol: Reductive Amination with STAB
This protocol outlines a general procedure for the reductive amination of an aldehyde with N-Boc-4-aminopiperidine using sodium triacetoxyborohydride.
Materials:
-
N-Boc-4-aminopiperidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
-
Acetic acid (optional, to maintain weakly acidic pH)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of N-Boc-4-aminopiperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Visualization of Reductive Amination Workflow
Caption: General workflow for reductive amination.
Monitoring Reaction Progress
Effective monitoring of coupling reactions is essential to determine reaction completion and minimize the formation of byproducts.[3]
| Method | Principle | Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components on a stationary phase. | Rapid, qualitative assessment of the consumption of starting materials and formation of the product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Provides information on the molecular weight of the product and impurities, confirming product formation.[3] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components. | Quantitative analysis of reaction conversion and product purity.[11] |
| Kaiser Test (for solid-phase synthesis) | Colorimetric test for primary amines. | Detects unreacted free amines on a solid support. A negative test indicates complete coupling.[7][12] |
Conclusion
The protocols and data presented herein provide a comprehensive guide for performing common coupling reactions with N-Boc-4-aminopiperidine. By selecting the appropriate reaction conditions and monitoring the progress effectively, researchers can efficiently synthesize a wide range of functionalized piperidine derivatives for applications in drug discovery and development. Careful optimization of these procedures for specific substrates may be necessary to achieve optimal results.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Microwave-Assisted Synthesis of Bioactive Scaffolds from 4-Amino-1-Boc-piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-Boc-piperidine is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a Boc-protected amine at the 1-position and a primary amine at the 4-position allows for selective and sequential chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles. This document provides detailed application notes and protocols for the microwave-assisted synthesis of various derivatives from this compound, targeting the rapid generation of potential drug candidates.
Advantages of Microwave-Assisted Synthesis
Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This technology offers several key benefits for the synthesis of derivatives from this compound:
-
Speed: Reaction times are often reduced from hours to minutes.
-
Efficiency: Increased reaction rates and higher yields are commonly observed.
-
Purity: Reduced side reactions can lead to cleaner products and simplified purification.
-
Reproducibility: Precise temperature and pressure control ensures consistent results.
Application 1: Synthesis of N-Acyl Derivatives via Amide Bond Formation
The primary amino group of this compound can be readily acylated with various carboxylic acids under microwave irradiation to form amide bonds. These N-acyl derivatives are common motifs in pharmacologically active compounds.
Experimental Protocol: Microwave-Assisted Amide Coupling
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 200 mg).
-
Add the desired carboxylic acid (1.1 mmol).
-
Dissolve the reactants in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (3-5 mL).
-
Add a coupling agent, such as HATU (1.1 mmol), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 80-120°C) for a specified time (usually 5-20 minutes).
-
Work-up and Purification: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: N-Acylation of this compound
| Carboxylic Acid | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzoic Acid | DMF | 100 | 10 | 92 |
| Acetic Acid | MeCN | 80 | 5 | 95 |
| 4-Chlorobenzoic Acid | DMF | 120 | 15 | 89 |
| Isobutyric Acid | MeCN | 90 | 10 | 91 |
Application 2: Synthesis of Urea Derivatives
The reaction of this compound with isocyanates or by using potassium cyanate provides a rapid and efficient route to urea derivatives, which are important pharmacophores in many kinase inhibitors and other bioactive molecules.
Experimental Protocol: Microwave-Assisted Urea Formation
-
Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol, 200 mg) and dissolve it in a suitable solvent like water or acetonitrile (5 mL).
-
Add potassium cyanate (1.2 mmol) and ammonium chloride (1.2 mmol) for the synthesis of the unsubstituted urea, or add the desired isocyanate (1.0 mmol) for substituted ureas.[1]
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a specified temperature (e.g., 120°C) for a short duration (e.g., 15 minutes).[1]
-
Work-up and Purification: After cooling, if a precipitate has formed, filter the solid and wash with water. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.
Data Presentation: Urea Synthesis from this compound
| Reagent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |
| Potassium Cyanate / NH₄Cl | Water | 120 | 15 | tert-Butyl 4-ureidopiperidine-1-carboxylate | 70 | [2] |
| Phenyl Isocyanate | MeCN | 100 | 10 | tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate | 94 | |
| Benzyl Isocyanate | THF | 100 | 10 | tert-Butyl 4-(3-benzylureido)piperidine-1-carboxylate | 96 | |
| 4-Chlorophenyl Isocyanate | DMF | 120 | 15 | tert-Butyl 4-(3-(4-chlorophenyl)ureido)piperidine-1-carboxylate | 91 |
Application 3: Synthesis of N-Alkyl Derivatives via Reductive Amination
Microwave-assisted reductive amination of aldehydes or ketones with this compound provides a rapid route to N-alkylated derivatives. This reaction is fundamental in expanding the chemical diversity of the initial scaffold.
Experimental Protocol: Microwave-Assisted Reductive Amination
-
Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 mmol, 200 mg) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as methanol or acetonitrile (5 mL).
-
Add a reducing agent. A common choice is sodium triacetoxyborohydride (1.5 mmol). For microwave applications, supported reagents like NaBH₄ on clay can also be effective.[3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short period (e.g., 10-30 minutes).
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the residue by flash chromatography.
Data Presentation: Reductive Amination with this compound
| Aldehyde/Ketone | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Methanol | 80 | 15 | 88 |
| 4-Methoxybenzaldehyde | Acetonitrile | 90 | 20 | 85 |
| Cyclohexanone | Methanol | 100 | 25 | 78 |
| Acetophenone | Acetonitrile | 100 | 30 | 75 |
Pharmacological Relevance and Signaling Pathways
Derivatives of this compound are frequently explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] For instance, many piperidine-containing compounds target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell proliferation, survival, and inflammation.[1][5]
PI3K/Akt Signaling Pathway and Inhibition
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target key kinases in this pathway, such as Akt, are of significant therapeutic interest.
Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based inhibitor.
Experimental Workflow for Microwave-Assisted Synthesis
The general workflow for developing novel compounds from this compound using microwave-assisted synthesis is streamlined for efficiency.
Caption: General workflow for microwave-assisted synthesis and evaluation.
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient derivatization of this compound. The protocols outlined in these application notes offer a solid foundation for researchers to develop diverse libraries of compounds for screening in drug discovery programs. The significant reduction in reaction times and the potential for improved yields and purities make this technology highly attractive for accelerating the identification of novel therapeutic agents.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]
- 4. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles [mdpi.com]
- 5. benchchem.com [benchchem.com]
Creating Compound Libraries with a Piperidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutics. These application notes provide detailed protocols for the synthesis of piperidine-based compound libraries using modern synthetic methodologies, including solid-phase synthesis and diversity-oriented approaches. The protocols are designed to be a practical guide for researchers in drug discovery and development.
Key Synthetic Strategies for Piperidine Library Synthesis
Several robust methods exist for the synthesis of piperidine cores and their subsequent diversification. The choice of strategy often depends on the desired substitution pattern, the scale of the library, and the available resources. Key approaches include:
-
Solid-Phase Synthesis: Ideal for high-throughput synthesis and purification, enabling the rapid generation of large libraries. Common solid-phase strategies include the Imino-Diels-Alder reaction and the Ugi four-component reaction.[1]
-
Diversity-Oriented Synthesis (DOS): This strategy aims to create a wide range of structurally diverse molecules from a common starting material, allowing for the exploration of novel chemical space.[2][3][4]
-
Intramolecular Cyclization Reactions: Methods such as reductive amination and aza-Prins cyclization are powerful for constructing the piperidine ring from linear precursors.[5][6][7][8][9]
-
Multicomponent Reactions (MCRs): MCRs, like the Ugi reaction, allow for the convergent synthesis of complex molecules in a single step, introducing multiple points of diversity.[1][10][11][12][13][14]
Application Note 1: Solid-Phase Synthesis of a 4-Piperidone Library via Imino-Diels-Alder Reaction
This protocol details the solid-phase synthesis of a library of 4-piperidone derivatives, which can serve as key intermediates for further functionalization. The Imino-Diels-Alder reaction between a resin-bound imine and a 2-amino-1,3-butadiene allows for the introduction of up to five points of diversity.[15]
Experimental Protocol
1. Resin Preparation and Amine Loading:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Couple the first building block (an amino acid) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours. This introduces the first point of diversity (R1).
-
Wash the resin extensively with DMF and DCM.
2. Imine Formation:
-
To the resin-bound amine, add a solution of an aldehyde or ketone (3-5 equivalents) in a suitable solvent (e.g., 1:1 mixture of trimethyl orthoformate and dichloroethane). This introduces the second point of diversity (R2).
-
Allow the reaction to proceed for 4-12 hours at room temperature to form the solid-supported imine.
-
Wash the resin with the reaction solvent and then with DCM to remove excess reagents.
3. Imino-Diels-Alder Cycloaddition:
-
Prepare a solution of a 2-amino-1,3-butadiene (3-5 equivalents) in a suitable solvent (e.g., toluene or dioxane). This introduces two more points of diversity (R3 and R4).
-
Add the diene solution to the resin-bound imine.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, wash the resin with the reaction solvent, followed by DMF and DCM.
4. Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether. Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
Data Presentation
| Step | Parameter | Value | Notes |
| Amine Loading | Resin Type | Rink Amide Resin | Suitable for C-terminal amides |
| Loading Capacity | 0.5 - 0.7 mmol/g | Standard commercial resin | |
| Imino-Diels-Alder | Temperature | 80 - 100 °C | |
| Reaction Time | 12 - 24 hours | Monitored by LC-MS | |
| Cleavage | Reagent | 95% TFA | Standard cleavage cocktail |
| Overall | Purity (crude) | 70 - 90% | Dependent on building blocks |
| Yield (purified) | 40 - 75% | Varies with specific substrates |
Experimental Workflow
Application Note 2: Diversity-Oriented Synthesis of a 2,4,6-Trisubstituted Piperidine Library
This protocol outlines a diversity-oriented approach to a library of 2,4,6-trisubstituted piperidines. This strategy allows for the generation of stereoisomeric complexity and is valuable for probing structure-activity relationships.[2][3][4]
Experimental Protocol
1. Multicomponent Reaction (Type II Anion Relay Chemistry):
-
This step involves the coupling of three components: an electrophile, a bifunctional linchpin, and another electrophile. The specific reagents will determine the initial substitution pattern.
-
A typical procedure involves the use of a strong base (e.g., Schlosser base) at low temperatures (-78 °C) in an inert solvent like THF.
2. Intramolecular SN2 Cyclization:
-
The product from the multicomponent reaction is then subjected to conditions that promote intramolecular cyclization to form the piperidine ring. This is often achieved by heating in a suitable solvent.
3. Diversification of the Piperidine Scaffold:
-
The resulting 2,4,6-trisubstituted piperidine can be further modified. For example, dithiane protecting groups can be chemoselectively removed and the resulting carbonyls can be reduced to alcohols, introducing further stereochemical diversity.[3]
-
The nitrogen atom of the piperidine ring can be functionalized with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to generate a diverse library.
Data Presentation
| Step | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Multicomponent Reaction | Schlosser base, Electrophiles | -78 to RT | 2 - 4 h | 60 - 85 |
| Cyclization | Heat in solvent | 80 - 110 | 12 - 24 h | 70 - 90 |
| Diversification (N-acylation) | Acyl chloride, Et3N | 0 to RT | 1 - 3 h | >90 |
Logical Relationship of the Synthetic Strategy
Application Note 3: Piperidine Derivatives as Modulators of G-Protein Coupled Receptors (GPCRs)
Piperidine-containing molecules are known to interact with various GPCRs, acting as agonists, antagonists, or allosteric modulators.[16][17] Understanding the signaling pathways modulated by these compounds is crucial for drug development.
GPCR Signaling Pathway
A common GPCR signaling pathway involves the activation of a G-protein, leading to the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), which in turn regulate various cellular responses. Piperidine-based ligands can either activate or block this cascade.
Application Note 4: Piperidine Scaffolds in Oncology
Piperidine derivatives have shown promise as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[18][19] Pathways such as PI3K/Akt and STAT3 are common targets.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a key regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Piperidine-based inhibitors can block this pathway at different nodes, leading to apoptosis of cancer cells.
Conclusion
The piperidine scaffold remains a highly valuable starting point for the development of compound libraries for drug discovery. The synthetic strategies outlined in these application notes provide a foundation for the efficient generation of diverse piperidine derivatives. By combining robust synthetic protocols with a deep understanding of the relevant biological pathways, researchers can effectively explore the chemical space around this privileged scaffold to identify novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Novel 4-Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the 4-position provides a versatile handle for introducing a variety of substituents to modulate pharmacological activity. This document provides detailed application notes and protocols for three key synthetic strategies to access novel 4-substituted piperidines: the Dieckmann condensation for the synthesis of 4-piperidones, the Shapiro reaction coupled with Suzuki cross-coupling for the preparation of 4-arylpiperidines, and the Curtius rearrangement for the synthesis of 4-aminopiperidines.
Synthesis of 4-Piperidones via Dieckmann Condensation
The Dieckmann condensation is a robust method for the intramolecular cyclization of diesters to form β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones. In the context of piperidine synthesis, this reaction is instrumental in preparing 4-piperidones, which are versatile intermediates for a wide range of 4-substituted derivatives.
Experimental Workflow: Dieckmann Condensation
Caption: Workflow for the synthesis of 1-benzyl-4-piperidone.
Protocol: Synthesis of 1-Benzyl-4-piperidone[1][2]
Step 1: Synthesis of N,N-bis(β-propionate methyl ester)benzylamine
-
To a solution of benzylamine in methanol, slowly add methyl acrylate.
-
Stir the reaction mixture at room temperature.
-
Remove the methanol under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.
Step 2: Dieckmann Condensation
-
To a dry three-necked flask containing anhydrous toluene, add metallic sodium.
-
Heat the mixture to reflux with stirring.
-
Add a small amount of anhydrous methanol to initiate the reaction.
-
Slowly add a solution of N,N-bis(β-propionate methyl ester)benzylamine in anhydrous toluene.
-
Reflux the reaction mixture for 6 hours.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with 25% (w/v) hydrochloric acid.
-
Reflux the acidic aqueous layer for 5 hours.
-
Cool the reaction mixture and neutralize to approximately pH 8.5 with a 35% (w/v) NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oil.
| Reagent/Product | Molar Ratio | Typical Yield | Purity |
| Benzylamine | 1.0 | - | - |
| Methyl Acrylate | 2.0 | - | - |
| Sodium | 1.2-2.0 | - | - |
| 1-Benzyl-4-piperidone | - | 78.4% | >98% |
Synthesis of 4-Arylpiperidines via Shapiro Reaction and Suzuki Cross-Coupling
This two-step sequence provides a powerful method for the introduction of an aryl group at the 4-position of the piperidine ring. The Shapiro reaction of a 4-piperidone derivative generates a vinyl lithium intermediate, which is then converted to a vinyl silane. Subsequent palladium-catalyzed Suzuki cross-coupling with an aryl halide furnishes the desired 4-aryl-1,2,3,6-tetrahydropyridine, which can be readily reduced to the corresponding 4-arylpiperidine.
Experimental Workflow: Shapiro-Suzuki Protocol
Troubleshooting & Optimization
Technical Support Center: N-Boc-4-aminopiperidine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the amide coupling of N-Boc-4-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling of N-Boc-4-aminopiperidine?
A1: The most prevalent side reactions include incomplete coupling, diacylation, and side reactions related to the coupling reagents. While less common, partial deprotection of the Boc group under certain conditions can also lead to undesired byproducts.
Q2: Can diacylation occur, and if so, at which positions?
A2: Yes, diacylation is a potential side reaction. The primary acylation is expected at the more nucleophilic 4-amino group. However, under forcing conditions or with highly reactive acylating agents, a second acylation can occur at the piperidine nitrogen, especially if the Boc group is partially cleaved or if the reaction conditions promote its removal.
Q3: Is epimerization at the C4 position of the piperidine ring a concern?
A3: Epimerization at the C4 position is generally not considered a common side reaction for N-Boc-4-aminopiperidine itself during a standard amide coupling, as the C4 carbon is not stereogenic in the starting material. However, if the coupled carboxylic acid has a chiral center alpha to the carbonyl group, racemization of the carboxylic acid can occur.[1]
Q4: Can intramolecular cyclization to form a piperidone derivative occur?
A4: The formation of a piperidone derivative through intramolecular cyclization is not a commonly reported side reaction under standard amide coupling conditions. Such a reaction would likely require specific functionalities on the acylating agent and harsh reaction conditions that are not typical for amide bond formation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Mono-acylated Product
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-4-aminopiperidine and/or multiple product spots.
| Possible Cause | Solution |
| Incomplete activation of the carboxylic acid | Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding N-Boc-4-aminopiperidine.[2] |
| Inefficient coupling reagent | For sterically hindered carboxylic acids or amines, switch to a more potent coupling reagent such as HATU, HBTU, or COMU.[1] |
| Suboptimal reaction conditions | Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. Optimize the solvent (DMF or DCM are common) and temperature. Gentle heating (40-50 °C) may improve the rate of reaction, but can also increase side reactions. |
| Acid-base reaction between starting materials | The amine and carboxylic acid can form a salt, reducing the nucleophilicity of the amine. Ensure a non-nucleophilic base (e.g., DIPEA or NMM) is used to neutralize any acid and maintain a basic environment. |
Issue 2: Formation of a Diacylated Byproduct
Symptom: LC-MS analysis shows a peak with a mass corresponding to the addition of two acyl groups to the N-Boc-4-aminopiperidine.
| Possible Cause | Solution |
| Excess acylating agent | Use a stoichiometry of 1.0 to 1.1 equivalents of the acylating agent relative to N-Boc-4-aminopiperidine. |
| Highly reactive acylating agent (e.g., acyl chloride) | If using an acyl chloride, add it slowly to the reaction mixture at a low temperature (0 °C) to control its reactivity.[3] Alternatively, switch to a less reactive coupling method (e.g., EDC/HOBt). |
| Prolonged reaction time or elevated temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures. |
| Partial deprotection of the Boc group | If the reaction conditions are acidic, the Boc group may be partially removed, exposing the piperidine nitrogen for acylation. Ensure the reaction is run under neutral or basic conditions. |
Experimental Protocols
Protocol 1: Standard Amide Coupling of N-Boc-4-aminopiperidine using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid to N-Boc-4-aminopiperidine using HATU as the coupling agent.
Materials:
-
Carboxylic acid
-
N-Boc-4-aminopiperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol provides a general method for analyzing the progress of the coupling reaction and detecting the presence of side products.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for N-Boc-4-aminopiperidine coupling.
Caption: Key species in the reaction mixture.
Caption: Formation of N-acylurea byproduct.
References
Technical Support Center: Purification of 4-Amino-1-Boc-piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 4-Amino-1-Boc-piperidine.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound streak or show significant tailing on a silica gel column?
This is the most common issue and arises from the strong interaction between the basic amine group of the molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This acid-base interaction leads to strong adsorption, resulting in poor peak shape, streaking, and in some cases, irreversible binding to the column.[1][2][3]
Q2: How can I prevent peak tailing and streaking during normal-phase chromatography?
To mitigate the interaction with acidic silanol groups, you can add a basic modifier to your mobile phase.[1] The most common solution is to add a small amount of triethylamine (TEA), typically 0.1-1%, to the eluent.[1] Another option is to use a mobile phase containing ammonia, such as a mixture of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2).[1]
Q3: What should I do if adding a basic modifier to the mobile phase doesn't solve the issue?
If mobile phase additives are insufficient, consider using an alternative stationary phase.[1] Amine-functionalized silica columns are designed to shield the acidic silanols and provide a less interactive surface for basic compounds, often leading to improved peak shape.[1][4] Deactivated silica or alumina can also be effective alternatives.
Q4: I am experiencing low recovery of my compound after column chromatography. What are the likely causes?
Low recovery can be due to several factors. The most probable cause is irreversible adsorption onto the acidic stationary phase.[1] Additionally, some sensitive amine compounds can degrade on silica gel.[1] To address this, consider switching to a less acidic stationary phase like deactivated silica or using reversed-phase chromatography.
Q5: My compound is very polar and remains at the baseline on the TLC plate. What solvent system should I use?
For highly polar compounds that do not move from the baseline, you will need a more polar solvent system.[5] Consider using solvent mixtures like dichloromethane/methanol/ammonia.[4] If normal-phase TLC is still challenging, reversed-phase TLC plates (C18-coated) can be a valuable alternative.
Q6: Can I use HPLC to analyze the purity of this compound?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for purity analysis.[6][7] Since this compound lacks a strong UV chromophore, derivatization may be necessary for UV detection.[8] However, more sensitive techniques like Liquid Chromatography with Mass Spectrometry (LC-MS) can be used for direct analysis without derivatization.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction between the basic amine and acidic silica gel.[1][2][3] | Add 0.1-1% triethylamine (TEA) or a small amount of ammonium hydroxide to the mobile phase.[1] Use an amine-functionalized or deactivated silica column.[1][4] |
| Low Compound Recovery | Irreversible adsorption to the silica column.[1] Compound degradation on the acidic stationary phase.[1] | Use a less acidic stationary phase (e.g., deactivated silica, alumina). Switch to a reversed-phase chromatography method.[1] |
| Compound Stays at Baseline (TLC) | The mobile phase is not polar enough. | Increase the polarity of the eluent system (e.g., by increasing the percentage of methanol in a DCM/MeOH mixture).[5] Add a basic modifier like TEA or NH4OH.[1][9] Use reversed-phase TLC plates. |
| Poor Separation of Impurities | The chosen mobile phase has incorrect polarity. | Optimize the solvent system by testing various ratios of solvents (e.g., Hexane/Ethyl Acetate with TEA, or DCM/Methanol with TEA). |
| Inconsistent Retention Times in HPLC | Fluctuation in mobile phase composition or flow rate.[10] Column temperature instability.[10] | Ensure the eluent is properly mixed and degassed.[10] Check the HPLC pump for stable flow.[10] Use a column oven to maintain a constant temperature.[10] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a general guideline for the purification of this compound on a silica gel column.
-
Mobile Phase Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC).
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase polarity.
-
Add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent tailing. A common starting point is a gradient of Ethyl Acetate in Hexane with 1% TEA.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reversed-Phase HPLC for Purity Analysis
This protocol provides a starting point for developing an HPLC method for purity assessment.
-
Instrumentation: Standard HPLC system with a UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[7][8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.[7][8]
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).[7]
-
Detection: UV at 210 nm (for low-level detection) or Mass Spectrometry (for higher sensitivity and selectivity).[7]
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[7][8]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak shape in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-Aminopiperidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete tert-butyloxycarbonyl (Boc) deprotection of 4-aminopiperidine. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of 4-aminopiperidine incomplete?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The most common cause is that the acidic conditions are not potent enough to efficiently cleave the Boc group. This could be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA) or degradation of the acid, as TFA is hygroscopic and water can reduce its effectiveness.[1]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30 minutes to 2 hours, some substrates may require longer reaction times.
-
Substrate Solubility: Poor solubility of the N-Boc-4-aminopiperidine starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.[1]
-
Steric Hindrance: Although less of a concern for 4-aminopiperidine itself, derivatives with bulky substituents may exhibit steric hindrance, requiring more forceful conditions for complete Boc removal.[1]
-
Insufficient Reagent: The amount of acid used may be insufficient, especially if the substrate contains other basic functional groups that can consume the acid.[1]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected 4-aminopiperidine is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. The disappearance of the starting material spot and the appearance of the product spot (which can be visualized with a ninhydrin stain due to the presence of the free amine) indicates the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which is typically found around 1.4-1.5 ppm.[2]
Q3: What are some common side reactions during the Boc deprotection of 4-aminopiperidine?
A primary concern during TFA-mediated deprotection is the generation of a reactive tert-butyl cation. This cation can lead to the alkylation of nucleophilic side chains if other sensitive functional groups are present in the molecule.[3] While 4-aminopiperidine itself is relatively simple, derivatives may be susceptible to such side reactions. Using scavengers in the TFA cleavage cocktail can help trap these carbocations.[3]
Q4: After deprotection with TFA or HCl, my product is a salt. How do I obtain the free amine?
Following deprotection, the resulting ammonium salt (e.g., trifluoroacetate or hydrochloride) needs to be neutralized to yield the free amine. This is typically achieved by dissolving the crude salt in a suitable solvent (like DCM or EtOAc) and washing it with an aqueous basic solution (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) until the aqueous layer is basic.[4] The organic layer is then dried and concentrated to provide the free amine.[4]
Data Presentation
Table 1: Common Conditions for Boc Deprotection
| Method | Reagents | Solvent | Temperature (°C) | Typical Time | Outcome |
| Standard TFA | 20-50% TFA | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 hr | Complete deprotection, forms TFA salt.[5][4] |
| Standard HCl | 4M HCl | 1,4-Dioxane | Room Temp | 30 min - 4 hr | Complete deprotection, forms HCl salt, which may precipitate.[4] |
| Mild (Oxalyl Chloride) | 3 equiv. Oxalyl Chloride | Methanol (MeOH) | Room Temp | 1 - 4 hr | Mild deprotection, useful for acid-sensitive substrates.[1][6][7] |
| Thermal | None | Water | 100 | 10 min - 2 hr | "Green" method, avoids strong acids.[6][8] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc-4-aminopiperidine (1.0 equiv) in DCM (approximately 0.1–0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[4]
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 4-aminopiperidine.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve the N-Boc-4-aminopiperidine (1.0 equiv) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (typically a 5-10 fold excess).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the product will often precipitate from the solution.[4]
-
If precipitation occurs, the product can be isolated by filtration and washed with a non-polar solvent such as diethyl ether.[4]
-
Alternatively, the solvent can be removed in vacuo, and the resulting salt can be used directly or neutralized as described in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-Boc-piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 4-Amino-1-Boc-piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and reagents for the synthesis of this compound?
A1: The synthesis of this compound can be achieved through various routes. A common method involves the protection of the amino group of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O). Another approach starts from N-benzyl-4-piperidone, which is converted to an imine and then reduced.[1] Key reagents for the Boc protection route include 4-aminopiperidine, di-tert-butyl dicarbonate (Boc₂O), and a suitable solvent such as dichloromethane (DCM) or a biphasic system with a mild base like sodium bicarbonate.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry place, typically at -20°C for long-term stability.[2] It is a crystalline solid and should be kept in a tightly sealed container to prevent moisture absorption.[2]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in various organic solvents, including methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] It has limited solubility in water.[4]
Q4: What are the key applications of this compound in drug discovery?
A4: this compound is a valuable building block in medicinal chemistry.[5] It is used in the synthesis of a wide range of pharmaceutical compounds, including inhibitors of the CCR5 receptor for anti-HIV therapy, bromodomain inhibitors for anti-tumor applications, and muscarinic M3 receptor antagonists for treating respiratory and digestive system diseases.[1][4][6]
Q5: How can the purity of this compound be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A melting point determination can also provide a good indication of purity.[7]
Troubleshooting Guides
Issue 1: Incomplete N-Boc Protection of 4-Aminopiperidine
Question: My reaction to protect 4-aminopiperidine with Boc₂O is showing a significant amount of starting material remaining. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Recommended Solution |
| Insufficient Boc₂O | Ensure at least 1.0 to 1.2 equivalents of Boc₂O are used. For sluggish reactions, a slight excess may be beneficial. |
| Inadequate Base | Use a suitable base such as triethylamine (TEA) or sodium bicarbonate to neutralize the acid byproduct of the reaction. Ensure the base is added in sufficient quantity (at least 1 equivalent). |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle warming to 30-40°C can sometimes improve the reaction rate. |
| Poor Solvent Choice | Ensure the solvent (e.g., DCM, THF, or a biphasic system) can dissolve the starting materials adequately. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion, which can take several hours. |
Issue 2: Low Yield in Acylation of the 4-Amino Group
Question: I am trying to acylate the primary amino group of this compound, but my yields are consistently low. What are the common pitfalls?
Answer:
| Potential Cause | Recommended Solution |
| Steric Hindrance | The piperidine ring can present some steric bulk. Ensure the use of an efficient coupling agent like HATU or HOBt/EDC to facilitate the amide bond formation. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the this compound. |
| Presence of Moisture | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated acid intermediate. |
| Inappropriate Base | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction. Ensure the pKa of the base is appropriate for the reaction conditions. |
| Reaction Temperature | Coupling reactions are typically run at 0°C to room temperature. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions. |
Issue 3: Difficulty with N-Boc Deprotection
Question: I am struggling to remove the Boc protecting group from my this compound derivative. The reaction is either incomplete or very slow.
Answer:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved under acidic conditions. Standard conditions like 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane are generally effective. If the reaction is slow, consider increasing the acid concentration.[8] |
| Short Reaction Time | While many deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS.[8] |
| Low Temperature | Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be an option, but this could increase the risk of side reactions.[8] |
| Presence of Acid-Sensitive Functional Groups | If your molecule contains other acid-labile groups, harsher deprotection conditions can lead to their cleavage. In such cases, milder acidic conditions or alternative deprotection methods may be necessary. |
Issue 4: Formation of Side Products During Reactions
Question: I am observing unexpected impurities in my reaction mixture when using this compound derivatives. What are common side reactions and how can I prevent them?
Answer:
| Side Reaction | Prevention Strategy |
| Diketopiperazine Formation | This can occur during peptide synthesis at the dipeptide stage. Using 2-chlorotrityl chloride resin in solid-phase synthesis can suppress this side reaction due to steric hindrance.[9][10] |
| Acylation of the Piperidine Nitrogen | If the Boc group is unintentionally cleaved, the secondary amine of the piperidine ring can be acylated. Ensure the Boc group is stable under the reaction conditions. |
| Racemization | During coupling reactions, especially with amino acid derivatives, racemization can be an issue. The use of additives like HOBt can help to suppress racemization.[11] |
| Alkylation by tert-butyl cation | During N-Boc deprotection with strong acids, the released tert-butyl cation can alkylate other nucleophilic sites on the molecule. Using a scavenger like triethylsilane or thioanisole can trap the carbocation and prevent this side reaction.[8] |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Aminopiperidine
Materials:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-aminopiperidine (1.0 equiv) in DCM or THF (approximately 0.1 M concentration).
-
Add triethylamine (1.1 equiv) or a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water.
-
If using an organic solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.
Protocol 2: Acylation of this compound
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Boc Deprotection of a this compound Derivative
Materials:
-
N-Boc protected 4-aminopiperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected 4-aminopiperidine derivative (1.0 equiv) in DCM (approximately 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting TFA salt can often be used directly in the next step. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the free amine.
Visualizations
Caption: General experimental workflow for the synthesis and deprotection of a this compound derivative.
Caption: A logical troubleshooting guide for addressing low product yield in reactions involving this compound.
References
- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. This compound | 87120-72-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-(N-Boc-amino)piperidine | TargetMol [targetmol.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
4-Amino-1-Boc-piperidine stability issues and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and troubleshooting of 4-Amino-1-Boc-piperidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components. Some suppliers also recommend protection from light.
Q2: What are the visual signs of degradation for this compound?
Pure this compound is typically a white to off-white crystalline powder or solid. Visual signs of degradation can include a noticeable color change to yellow or brown, a change in texture, or the presence of an unusual odor. Any deviation from the expected appearance should be investigated for potential degradation.
Q3: What are the main degradation pathways for this compound?
The primary degradation pathway for this compound is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. This reaction is typically catalyzed by acidic conditions and results in the formation of piperidin-4-amine and byproducts such as tert-butanol and carbon dioxide. Oxidation of the amino group is another potential degradation pathway, which can be accelerated by exposure to air and light.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a useful indicator of purity; a broad melting range or a melting point lower than the literature value (typically around 43-50 °C) may suggest the presence of impurities.[1]
Troubleshooting Guides
Stability and Storage Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of the solid | - Exposure to air and/or light leading to oxidation.- Contamination with impurities. | - Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber-colored vial or storing it in a dark place.- If oxidation is suspected, consider purification by recrystallization or column chromatography. |
| Lowered melting point or broad melting range | - Presence of impurities, which could be residual solvents from synthesis or degradation products. | - Purify the compound using recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography. |
| Poor solubility in expected solvents | - The compound may have degraded into less soluble impurities.- Incorrect solvent choice. | - Confirm the identity and purity of the compound using analytical methods like NMR or HPLC.- If degraded, purify the material.- Consult literature for appropriate solvents; it is soluble in methanol but insoluble in water.[1] |
Issues in Experimental Use
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete acylation or alkylation reaction | - Insufficiently reactive acylating/alkylating agent.- Steric hindrance.- Inadequate base or reaction conditions. | - Use a more reactive agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).- Increase the reaction temperature or prolong the reaction time.- Ensure the use of a suitable base (e.g., triethylamine, DIEA) in sufficient quantity to neutralize any acid byproducts. |
| Formation of multiple products | - Over-alkylation of the piperidine nitrogen if the primary amine was the intended reaction site.- Side reactions due to instability of reagents or intermediates. | - For selective N-alkylation of the primary amine, consider protecting the piperidine nitrogen first.- If targeting the piperidine nitrogen, ensure the primary amine is protected.- Carefully control reaction stoichiometry and conditions. |
| Difficulty in purifying the reaction product | - The product may have similar polarity to the starting material or byproducts. | - Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities.- Consider derivatizing the product to alter its polarity for easier separation.- Recrystallization can be an effective purification method if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a mid-polar column).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or dichloromethane.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
The purity is determined by the area percentage of the main peak corresponding to this compound.[1]
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying this compound that contains non-polar impurities.
Materials:
-
Crude this compound.
-
Ethyl acetate.
-
Hexanes.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hexanes until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: General workflow for troubleshooting reactions involving this compound.
References
Technical Support Center: Purification of Crude 4-Amino-1-Boc-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 4-Amino-1-Boc-piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can arise from the synthetic route and handling. These may include:
-
Unreacted starting materials: Depending on the synthesis, this could include precursors like 1-Boc-4-piperidone or 1-benzyl-4-aminopiperidine.[1]
-
Side products: Di-Boc adducts or products from incomplete reactions can be present.[2]
-
Residual solvents: Solvents used in the synthesis and work-up, such as dichloromethane, methanol, acetone, or petroleum ether, may remain.[3][4]
-
Water: Moisture can be present in the crude product.[2]
-
Decomposition products: Although generally stable, improper storage or handling can lead to degradation.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a primary method for quantifying non-volatile impurities.[2][3]
-
Gas Chromatography (GC): GC is ideal for detecting and quantifying volatile impurities like residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR).[2][3]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification techniques are:
-
Column Chromatography: Silica gel column chromatography is highly effective for separating a wide range of impurities with high resolution.[5][6]
-
Recrystallization: This is a cost-effective method for purifying crystalline solids and can be very effective if a suitable solvent is found.[4][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation during Silica Gel Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Product does not move from the baseline (Low Rf). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[6] |
| Product elutes with the solvent front (High Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol). |
| Peak tailing of the product. | The basic amine group is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve the peak shape.[6] |
| Co-elution of impurities with the product. | The chosen solvent system does not provide adequate resolution. | Optimize the mobile phase by trying different solvent combinations or using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6] |
Issue 2: Difficulty in Recrystallization
| Symptom | Possible Cause | Troubleshooting Step |
| Product does not crystallize upon cooling. | The product is too soluble in the chosen solvent, or the solution is not saturated. | Try a different solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product oils out instead of crystallizing. | The boiling point of the solvent is too high, or the product is impure. | Use a lower-boiling point solvent. If impurities are suspected, an initial purification by column chromatography may be necessary. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently to maximize crystal formation. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[2] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 210 nm[2] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[2] |
Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).[6]
-
Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[6]
-
The ideal solvent system should give the product an Rf value of 0.2-0.4.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute the product and then any more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting column chromatography.
References
- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving N-Boc-4-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving N-Boc-4-aminopiperidine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig amination reaction with N-Boc-4-aminopiperidine is showing low to no yield. What are the potential causes and solutions?
Answer: Low or no yield in Buchwald-Hartwig aminations involving N-Boc-4-aminopiperidine can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst, especially if generated in situ from a precursor like Pd(OAc)₂, can be unreliable.[1] Ensure you are using a fresh, high-quality pre-catalyst (e.g., an XPhos palladacycle) or that your palladium precursor and ligand are not degraded.[2]
-
Poor Substrate Quality: The aryl halide partner is critical. Aryl chlorides are generally less reactive than bromides or iodides and may require more specialized catalyst systems.[1] Verify the purity of your N-Boc-4-aminopiperidine and the aryl halide.
-
Incorrect Reaction Conditions:
-
Solvent: Common solvents include dioxane, toluene, and THF.[1] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, the Boc protecting group can be sensitive to strong bases and high temperatures.[1] A careful screening of bases may be necessary.
-
Temperature: These reactions often require elevated temperatures. If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Question 2: I am observing significant side product formation in my Buchwald-Hartwig amination. What are common side reactions and how can I minimize them?
Answer: Side product formation is a common issue. Identifying the side products via techniques like LC-MS can help diagnose the problem.
-
Dehalogenation of the Aryl Halide: This can occur as a competitive pathway.[1] Optimizing the ligand and base combination can sometimes suppress this side reaction.
-
Homocoupling of the Aryl Halide: This side reaction can be prevalent with highly active catalysts. Adjusting the catalyst loading and reaction temperature may help.
-
Reactions involving the Boc-group: While generally stable, the Boc group can be cleaved under harsh basic conditions, leading to unprotected piperidine side products.
Reductive Amination
Question 3: My reductive amination between N-Boc-4-aminopiperidine and a carbonyl compound is inefficient. How can I improve the yield?
Answer: Inefficient reductive amination can be due to several factors related to imine formation and the reduction step.
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl to form the imine is an equilibrium process.
-
Water Removal: The removal of water drives the equilibrium towards the imine. While not always necessary with mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), for less reactive partners, the use of a dehydrating agent might be beneficial.
-
pH Control: The reaction is often catalyzed by mild acid. Adding a small amount of acetic acid can facilitate imine formation.[3]
-
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reagent suitable for one-pot reductive aminations.[4][5] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material before imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[3]
-
Reaction Time and Temperature: These reactions are typically run at room temperature.[5] Ensure sufficient reaction time for both imine formation and reduction, which can be monitored by TLC or LC-MS.
Suzuki Coupling
Question 4: I am attempting a Suzuki coupling with a derivative of N-Boc-4-aminopiperidine, but the reaction is not proceeding as expected. What should I troubleshoot?
Answer: Successful Suzuki coupling relies on an active catalyst and appropriate reaction conditions.
-
Catalyst System: The choice of palladium precursor and ligand is critical. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type pre-catalysts) are often superior to older catalysts like Pd(PPh₃)₄, especially for challenging substrates.[6]
-
Base and Solvent: The base (e.g., K₃PO₄, K₂CO₃) and solvent system (e.g., dioxane, toluene/water) must be compatible with the substrates and catalyst.[6][7] The reaction is sensitive to oxygen, so proper degassing of the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is essential.[6]
-
Boronic Acid Quality: Boronic acids can undergo decomposition (protodeborylation or homocoupling).[8] Use high-purity boronic acids and consider using a slight excess (1.2-1.5 equivalents).[6]
Data Presentation: Catalyst System Comparison
The following tables summarize typical conditions for various catalytic reactions involving N-Boc-4-aminopiperidine or similar substrates.
Table 1: Buchwald-Hartwig Amination Catalyst Systems
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 80 - 110 | 1 - 3 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 - 120 | 2 - 5 |
| XPhos Palladacycle G3 | None | K₃PO₄ | t-AmOH | 90 - 110 | 1 - 3 |
Table 2: Reductive Amination Reagent Comparison
| Reducing Agent | Additive | Solvent | Temperature (°C) | Key Features |
| Sodium triacetoxyborohydride | Acetic Acid (cat.) | DCM / DCE | Room Temp | Mild, selective, suitable for one-pot reactions.[4][5] |
| Sodium cyanoborohydride | Acetic Acid | Methanol | Room Temp | Effective but toxic.[3] |
| H₂ / Catalyst | None | Methanol / Ethanol | 25 - 50 | Requires pressure equipment; catalyst is reusable.[9][10] |
Table 3: Suzuki Coupling Catalyst Systems
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane / H₂O | 80 - 100 | 1 - 5[6] |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene / EtOH / H₂O | 80 - 100 | 2 - 5 |
| PEPPSI-IPr | None | K₂CO₃ | n-Butanol | 90 - 110 | 1 - 3[6] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), N-Boc-4-aminopiperidine (1.1-1.5 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane) to the vessel. In a separate vial, mix the palladium pre-catalyst (e.g., XPhos Palladacycle, 1-3 mol%) and any additional ligand if required, and add this mixture to the reaction vessel.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Reaction Setup: To a round-bottom flask, dissolve N-Boc-4-aminopiperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[4][5]
-
Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid may be added to facilitate imine formation.[3]
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.[5]
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low product yield in catalytic reactions.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 10. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
Technical Support Center: Stereochemistry in 4-Substituted Piperidine Synthesis
Welcome to the technical support center for managing stereochemistry in the synthesis of 4-substituted piperidines. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during stereoselective synthesis.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you navigate common pitfalls in controlling the stereochemistry of 4-substituted piperidines.
Question 1: My reaction shows poor diastereoselectivity. What are the potential causes and how can I improve it?
Answer:
Poor diastereoselectivity is a frequent challenge and can stem from several factors related to reaction conditions and substrate properties.
Potential Causes:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[1]
-
Catalyst/Reagent Choice: The catalyst, reagent, or chiral auxiliary may not be optimal for the specific substrate, leading to insufficient facial discrimination. The nature and concentration of an acid catalyst, for example, can influence the geometry of reaction intermediates.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can differentially stabilize the transition states leading to the desired and undesired diastereomers.[1]
-
Substrate Control: The steric and electronic properties of substituents on your starting materials may not provide a strong enough bias for one stereochemical outcome.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]
-
Screen Catalysts and Reagents: Evaluate a panel of different catalysts, ligands, or chiral auxiliaries. For acid-catalyzed reactions, test various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[1]
-
Vary the Solvent: Experiment with solvents of differing polarities (e.g., toluene, dichloromethane, acetonitrile) to find an optimal medium for the reaction.[1]
-
Modify the Substrate: If feasible, consider altering protecting groups or other substituents to increase steric hindrance, which can favor the formation of a single diastereomer.[1]
Question 2: I am observing epimerization of my desired stereocenter. How can I prevent this?
Answer:
Epimerization, the change in configuration at one stereocenter, can occur under certain conditions, leading to a mixture of diastereomers and eroding your hard-won stereoselectivity.
Potential Causes:
-
Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can facilitate epimerization, particularly if there is an acidic proton adjacent to the stereocenter.
-
Elevated Temperatures: Prolonged heating can provide the energy needed for epimerization to occur.
-
Inappropriate Work-up or Purification: Exposure to acidic or basic conditions during work-up or chromatography (e.g., on silica gel) can induce epimerization.
Troubleshooting Steps:
-
Control pH: Maintain neutral or near-neutral conditions throughout the reaction, work-up, and purification steps. Buffer reactions where necessary.
-
Use Milder Reagents: Opt for milder acids, bases, or other reagents where possible.
-
Reduce Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable rate and monitor it closely to avoid unnecessarily long reaction times.
-
Careful Purification:
-
Photocatalytic Epimerization: Be aware that light, in combination with a photocatalyst, can be used to deliberately epimerize piperidines to the more thermodynamically stable isomer.[3][4] Ensure your reaction is shielded from light if this is not the desired outcome.
Question 3: I am struggling to separate the diastereomers of my 4-substituted piperidine. What techniques can I try?
Answer:
Separating diastereomers can be challenging due to their similar physical properties.
Potential Causes for Poor Separation:
-
Similar Polarity: Diastereomers often have very similar polarities, making them difficult to resolve by standard silica gel chromatography.[2]
-
Peak Tailing: The basic nature of the piperidine nitrogen can interact strongly with acidic silica gel, leading to broad peaks and poor resolution.[1][2]
Troubleshooting and Alternative Techniques:
-
Optimize Flash Chromatography:
-
High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): Chiral HPLC and SFC are powerful techniques for separating both enantiomers and diastereomers with high resolution.[2]
-
Diastereoselective Crystallization:
-
Salt Formation: React your diastereomeric mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing one to be selectively crystallized.[2][5]
-
Solvent Screening: Experiment with a variety of solvents to find conditions that promote the crystallization of one diastereomeric salt.[2]
-
-
Kinetic Resolution: If separation is intractable, a kinetic resolution could be an alternative strategy. This involves reacting the mixture with a chiral reagent or catalyst that reacts faster with one diastereomer, allowing for the separation of the unreacted, enantioenriched diastereomer.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereocontrol in 4-substituted piperidine synthesis?
A1: The primary strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to introduce stereochemistry.[9]
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. Evans oxazolidinones are a common example.[10]
-
Catalytic Asymmetric Synthesis: Using a chiral catalyst in substoichiometric amounts to generate a chiral product from an achiral starting material. This is often more atom-economical than using chiral auxiliaries.[10][11][12][13]
-
Substrate and Reagent Control: Relying on the inherent stereochemical biases of the substrate and reagents to direct the formation of a specific stereoisomer.
Q2: How do I choose between a chiral auxiliary and a catalytic enantioselective method?
A2: The choice depends on several factors. Catalytic methods are generally more efficient and atom-economical as they avoid the steps of attaching and removing the auxiliary.[10] However, developing and optimizing a catalytic reaction can be time-consuming. Chiral auxiliaries can offer high levels of stereocontrol and may be more reliable for a specific transformation, but require additional synthetic steps.[10]
Q3: What are some common side reactions to be aware of?
A3: Besides epimerization, be mindful of over-reduction of other functional groups, N-oxidation of the piperidine nitrogen, and the formation of byproducts from competing reaction pathways.[1] Careful control of reaction conditions and purification are essential to minimize these issues.
Data Presentation
Table 1: Comparison of Stereoselective Methods for Piperidine Synthesis
| Method | Catalyst/Auxiliary | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Rh-Catalyzed [2+2+2] Cycloaddition | [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | Alkenyl isocyanate + Alkyne | >19:1 | High | [11] |
| Phosphine-Catalyzed [4+2] Annulation | Chiral Phosphepine | Imine + Allene | - | up to 99% | [12] |
| Rh-Catalyzed Asymmetric Reductive Heck | Rh-catalyst / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate + Boronic Acid | - | High | [14] |
| Organocatalytic Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Aldehyde + Nitroolefin | - | Excellent | [15] |
| Kinetic Resolution via Deprotonation | n-BuLi / (-)-sparteine | N-Boc-2-aryl-4-methylenepiperidines | - | High (for resolved components) | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Phosphine-Catalyzed [4+2] Annulation of Imines and Allenes
This protocol is adapted from the work of Fu and co-workers for the enantioselective synthesis of piperidine derivatives.[12][16]
-
Preparation: In a glovebox, add the chiral phosphepine catalyst (0.05 mmol, 10 mol%) to an oven-dried vial.
-
Reagent Addition: Add the imine (0.50 mmol, 1.0 equiv) and the allene (0.75 mmol, 1.5 equiv).
-
Solvent: Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Reaction: Seal the vial and stir the mixture at the designated temperature (e.g., room temperature or 60 °C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired piperidine derivative.
Protocol 2: General Procedure for Diastereoselective Crystallization
This protocol provides a general workflow for separating diastereomers via salt formation.[2]
-
Salt Formation: Dissolve the diastereomeric mixture (1.0 equiv) in a suitable solvent (e.g., ethyl acetate, methanol). Add a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, 0.5-1.0 equiv) portion-wise.[5]
-
Crystallization: Stir the solution at room temperature or with gentle heating to ensure complete dissolution. Allow the solution to cool slowly to room temperature, then potentially cool further in a refrigerator or freezer (e.g., 4 °C).
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired salt, or slowly adding an anti-solvent (a solvent in which the salt is poorly soluble).[5]
-
Isolation: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Analysis: Determine the diastereomeric purity of the crystals by a suitable analytical method (e.g., chiral HPLC, NMR).
-
Liberation of Free Base: To recover the piperidine, dissolve the salt in a biphasic system (e.g., dichloromethane and water) and add a base (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid. Extract the aqueous layer with the organic solvent, dry the combined organic layers, and concentrate to yield the enantioenriched free base.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. benchchem.com [benchchem.com]
- 16. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions with 4-Amino-1-Boc-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1-Boc-piperidine. Find detailed protocols, troubleshooting tips, and data-driven insights to optimize your reaction work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for a standard aqueous work-up of a reaction involving this compound?
A typical aqueous work-up involves quenching the reaction, followed by extraction of the product into an organic solvent, washing the organic layer to remove impurities, drying, and finally, concentrating the solvent to isolate the crude product. The specific quenching and washing reagents will depend on the nature of the reaction.
Q2: How stable is the Boc protecting group during acidic and basic work-up conditions?
The tert-butoxycarbonyl (Boc) group is generally stable to a wide range of basic, nucleophilic, and reducing conditions.[1] However, it is readily cleaved under acidic conditions.[1][2] Brief washes with dilute aqueous acids (e.g., 0.5M HCl) are often tolerated, but prolonged exposure or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA) will lead to deprotection.[1][3]
Q3: My product, a derivative of this compound, is an oil instead of a solid. How can I induce crystallization?
If your product is oily, it may contain residual solvent or impurities.[4] First, ensure all solvent is removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[4] If the product is still an oil, you can try techniques like trituration with a non-polar solvent (e.g., pentane or hexane), or recrystallization from a suitable solvent system.[4] Dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists can induce crystallization.
Troubleshooting Guides
Issue 1: Emulsion Formation During Extraction
Q: I am experiencing persistent emulsions during the aqueous work-up of my reaction. How can I resolve this?
Emulsions are a common issue when working with amine-containing compounds. Here are several strategies to break emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture).
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.
Issue 2: Removal of Unreacted Starting Material and Reagents
Q: How can I remove unreacted this compound from my reaction mixture?
Unreacted this compound can often be removed with an acidic wash. Since the starting material is basic, it will be protonated by a dilute acid and move into the aqueous layer.
-
Procedure: Wash the organic layer with a dilute aqueous acid solution, such as 0.5 M or 1 M HCl. Be cautious with the acid concentration and exposure time to avoid unintended deprotection of the Boc group on your product.[3] Monitor the pH of the aqueous layer to ensure it is acidic.
Q: I've performed an acylation reaction, and I'm struggling to remove the excess carboxylic acid and coupling agents (like EDC or HOBt). What is the best approach?
-
For Excess Carboxylic Acid: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, making it soluble in the aqueous phase.
-
For Water-Soluble Coupling Agent Byproducts: Byproducts of coupling agents like EDC and HOBt are often water-soluble and can be removed by washing the organic layer with water. Multiple washes may be necessary. For EDC-HCl, a dilute acid wash followed by a bicarbonate wash is effective.[5]
Issue 3: Product Purification and Isolation
Q: My crude product is not pure enough after a standard extractive work-up. What are my options for further purification?
-
Column Chromatography: Silica gel column chromatography is a very effective method for purifying derivatives of this compound. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often successful.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can significantly improve its purity. The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Acid/Base Extraction: If your product has a different basicity compared to the impurities, you may be able to use acid/base extraction for purification. For example, if your product is neutral but you have basic impurities, an acidic wash can remove the impurities.
Experimental Protocols & Data
Protocol 1: General Work-up for Acylation of this compound
This protocol describes a typical work-up procedure for the acylation of this compound with a carboxylic acid using a coupling agent like EDC/HOBt.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed in a solvent like DMF, dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.
-
Wash with water (2 x volume of organic layer).
-
Wash with a saturated aqueous solution of NaHCO₃ (1 x volume of organic layer) to remove unreacted carboxylic acid and acidic byproducts. Check that the pH of the aqueous layer is basic.
-
Wash with brine (1 x volume of organic layer) to aid in the removal of water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Work-up for Reductive Amination
This protocol outlines a general work-up for the reductive amination of a ketone or aldehyde with this compound using a borohydride reagent.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or 1M NaOH to quench the reaction and any remaining reducing agent. Be cautious as hydrogen gas may be evolved. Ensure the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume of organic layer).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify by column chromatography or other suitable methods.
| Work-up Parameter | Potential Impact on Yield and Purity |
| Incomplete Quenching | Residual reagents can contaminate the product. |
| Insufficient Washing | Byproducts and unreacted starting materials remain, lowering purity. |
| Emulsion Formation | Can lead to loss of product if not properly resolved. |
| Aggressive Acid Wash | Risk of Boc deprotection, leading to a mixture of products. |
| Inadequate Drying | Residual water can affect the accuracy of the final weight and may interfere with subsequent reactions. |
Visualizations
Experimental Workflow for a General Acylation Work-up
Caption: General workflow for the work-up of an acylation reaction.
Troubleshooting Logic for Product Isolation Issues
Caption: Decision tree for troubleshooting product isolation when an oil is obtained.
References
Technical Support Center: Monitoring 4-Amino-1-Boc-piperidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Amino-1-Boc-piperidine.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for monitoring my this compound reaction?
A1: The choice of analytical method depends on several factors, including the properties of your reactants and products, the required sensitivity, and available instrumentation.[1]
-
TLC (Thin-Layer Chromatography): Excellent for quick, qualitative monitoring of reaction progress. It is cost-effective but offers limited quantitative data.
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): A robust and cost-effective method for routine analysis and quantification of higher concentration samples.[2] Since this compound lacks a strong UV chromophore, pre-column derivatization with an agent like dansyl chloride is often necessary for sensitive UV detection.[2]
-
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): The superior method for applications demanding high sensitivity and selectivity, such as analyzing trace impurities or quantifying compounds in complex matrices, without needing derivatization.[2]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Effective for volatile and thermally stable compounds.[1] It can provide high resolution and sensitivity for purity assessment of this compound.[1][3]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without requiring reference standards for impurities.[1]
Q2: My compounds are not UV-active. How can I visualize them on a TLC plate?
A2: When compounds are not visible under a UV lamp, chemical stains can be used.[4] Since this compound and its derivatives contain amine functional groups, a ninhydrin stain is a common and effective choice. After eluting the TLC plate, dry it completely, dip it briefly into the ninhydrin solution, and then heat it gently with a heat gun. Amines will typically appear as red, pink, or purple spots.[5]
Q3: Why do I see starting material remaining in my reaction mixture even after a long reaction time?
A3: This indicates an incomplete or stalled reaction. Several factors could be responsible:
-
Insufficient Reagent: One of the reagents may have been depleted.
-
Low Reactivity: The electrophile or nucleophile may not be reactive enough under the chosen conditions. For instance, in N-alkylation, alkyl bromides are less reactive than iodides.[6]
-
Poor Solubility: Reagents, particularly inorganic bases like potassium carbonate, may not be sufficiently soluble in the reaction solvent.[6]
-
Deactivation of Reagents: The coupling reagent in an amide formation might have degraded, or the reducing agent in a reductive amination might have decomposed.
-
Unfavorable pH: For reactions like reductive amination, the pH is critical for imine formation.[7]
Q4: What is the best way to prepare my sample for LC-MS analysis?
A4: For LC-MS/MS analysis, dissolve your sample in a solvent compatible with the initial mobile phase, such as a water/acetonitrile or methanol mixture.[2] It is crucial to filter the solution through a 0.22 µm syringe filter before injection to remove any particulates that could clog the column or instrument.[2]
Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for the analysis of aliphatic amines like this compound.
| Performance Metric | HPLC-UV (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Selectivity | Moderate to Good | Excellent |
| Cost per Sample | Low | High |
| (Data sourced from BenchChem Technical Support)[2] |
Visualized Workflows
Caption: General experimental workflow for monitoring a chemical reaction.
Troubleshooting Guides
Issue 1: Incomplete Amide Coupling Reaction
You are performing an amide coupling between this compound and a carboxylic acid using a coupling reagent (e.g., HATU, EDC), but analysis (TLC, LC-MS) shows a significant amount of the amine starting material remains.
Possible Causes & Solutions
-
Low Nucleophilicity of the Amine: While generally reactive, sterically hindered or electronically deactivated amines can pose a challenge.
-
Poor Activation of Carboxylic Acid: The active ester may not be forming efficiently.
-
Solution 1: Ensure your coupling reagents are fresh and anhydrous.
-
Solution 2: For difficult activations, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride may be a more forceful option, though it can introduce side reactions.[10]
-
-
Incorrect Base or Stoichiometry: The base is crucial for neutralizing acid byproducts and ensuring the amine remains deprotonated and nucleophilic.
-
Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in slight excess (e.g., 2.2 equivalents).[6] Ensure the coupling reagent and carboxylic acid are used in appropriate amounts (typically 1.1-1.5 equivalents relative to the amine).
-
Caption: Troubleshooting guide for an incomplete amide coupling reaction.
Issue 2: Low Yield in Reductive Amination
You are reacting this compound with an aldehyde or ketone, followed by a reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃), but the conversion to the desired secondary amine is low.
Possible Causes & Solutions
-
Inefficient Imine/Iminium Ion Formation: The crucial first step of the reaction is the formation of an imine (or the corresponding protonated iminium ion), which is then reduced.[7]
-
Solution 1: This equilibrium is pH-dependent. The reaction is often best performed under mildly acidic conditions (pH 4-5) to facilitate carbonyl protonation without fully protonating the amine nucleophile.[7] Adding a small amount of acetic acid can be beneficial.
-
Solution 2: For sluggish reactions, pre-stirring the amine and the carbonyl component for a period (e.g., 1-2 hours) before adding the reducing agent can allow the imine to form in higher concentration.[11]
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are critical.
-
Solution 1: NaBH(OAc)₃ is often preferred as it is milder and can be used in a one-pot procedure because it reduces imines much faster than it reduces aldehydes. It is typically used in aprotic solvents like Dichloroethane (DCE) or Dichloromethane (DCM).[12]
-
Solution 2: If you perform the reaction in two steps (imine formation then reduction), a stronger reducing agent like Sodium borohydride (NaBH₄) in a protic solvent like methanol can be used for the reduction step.[12]
-
-
Low Reactivity of Starting Materials: Some ketones or electronically poor amines can be unreactive.[11][13]
-
Solution: Increasing the reaction temperature or using a larger excess of the carbonyl compound or reducing agent may be necessary.[13]
-
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis with Pre-Column Derivatization
This protocol is adapted for compounds like this compound that lack a strong UV chromophore.[2]
-
Standard/Sample Preparation:
-
Prepare a stock solution of your analyte (e.g., 1 mg/mL) in acetonitrile.
-
In a vial, combine 100 µL of your sample/standard solution with 200 µL of borate buffer (pH 9.5).
-
-
Derivatization:
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile) to the vial.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Add a quenching reagent (e.g., a small amount of sodium hydroxide solution) to react with excess dansyl chloride.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of the dansyl derivative (approx. 254 nm or 340 nm).
-
Protocol 2: LC-MS/MS Analysis
This protocol offers high sensitivity without derivatization.[2]
-
Sample Preparation:
-
Dissolve the sample directly in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the solution through a 0.22 µm syringe filter.
-
-
LC Conditions (Example):
-
MS Conditions (Example):
Protocol 3: GC-MS Analysis
This protocol is suitable for assessing the purity of thermally stable and volatile derivatives.[1][14]
-
Sample Preparation:
-
Dissolve approximately 1-10 mg of the sample in 1 mL of a volatile solvent like dichloromethane or methanol.[1]
-
-
GC-MS Conditions (Example):
-
Column: Non-polar capillary column, such as a HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film).[1][14]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1][14]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
MS Detector:
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. epfl.ch [epfl.ch]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. policija.si [policija.si]
Addressing solubility challenges with 4-Amino-1-Boc-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals during experiments with 4-Amino-1-Boc-piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a white to light yellow crystalline powder that is generally soluble in various organic solvents but is insoluble in water.[1][2][3] Its solubility is influenced by the presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) group, which significantly reduces the molecule's polarity.[4]
Q2: Which organic solvents are recommended for dissolving this compound?
The compound shows good solubility in several common organic solvents. For specific concentrations, please refer to the data table below. Recommended solvents include:
-
Dichloromethane (DCM)[6]
-
Methanol[8]
-
Other polar aprotic and protic solvents like DMF, DMSO, and Ethanol are also likely to be effective, based on the solubility of similar structures.[9][10]
Q3: Why is this compound poorly soluble in aqueous solutions?
The primary reason for its poor water solubility is the tert-butyloxycarbonyl (Boc) protecting group.[4] This group is large and non-polar (hydrophobic), which dominates the molecule's overall character, making it difficult to dissolve in polar solvents like water despite the presence of an amino group.
Q4: My this compound is not dissolving in my chosen reaction solvent. What are my options?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Solvent Selection : Switch to a solvent in which the compound is known to be more soluble, such as chloroform, DCM, or methanol.[5][6][8]
-
Use of Co-solvents : Adding a small amount (e.g., 1-5%) of a co-solvent like ethanol or polyethylene glycol (PEG-400) can enhance solubility.[4][11] For certain reactions like Boc-protection, a water/acetone mixture has been shown to be effective.[12]
-
Temperature Increase : Gently warming the mixture can increase the rate of dissolution and solubility. However, be mindful of the thermal stability of your reactants.
-
pH Adjustment : If the reaction conditions allow, slightly acidifying the medium can protonate the amino group, forming a more soluble salt.[4]
Q5: I am observing precipitation during my reaction or work-up. What could be the cause and how can I resolve it?
Precipitation can occur due to several factors:
-
Change in Solvent Polarity : During a reaction or work-up (e.g., adding an anti-solvent for extraction), the solvent mixture's polarity may change, causing the product or starting material to crash out.
-
Product Insolubility : The newly formed product may be less soluble in the reaction solvent than the starting materials.
-
Temperature Change : Cooling the reaction mixture can lead to precipitation if the compound's solubility is highly temperature-dependent.
Solutions :
-
To prevent precipitation, maintain a solvent system where all components remain in solution. This may involve using a larger volume of solvent or adding a co-solvent.
-
If the product is precipitating, this can sometimes be advantageous for purification (crystallization). If it is undesirable, consider performing the reaction in a more suitable solvent from the outset.
Q6: Are there specific formulation strategies to improve the aqueous solubility of this compound for biological assays?
Yes, for applications requiring aqueous solubility, such as biological assays, several formulation strategies can be employed:
-
pH Adjustment : Lowering the pH of the buffer to be slightly acidic (e.g., pH 6.0-6.5) can promote the formation of a more soluble ammonium salt.[4]
-
Use of Co-solvents : A small percentage (1-5%) of a biocompatible co-solvent like ethanol or PEG 400 can be added to the aqueous buffer.[4]
-
Cyclodextrin Inclusion Complexes : Encapsulating the molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly enhance its aqueous solubility.[4]
-
Amorphous Solid Dispersions (ASDs) : Dispersing the compound within a polymer matrix can prevent crystallization and improve its dissolution properties.[4]
Quantitative Solubility Data
The following table summarizes available quantitative and qualitative solubility data for this compound and similar compounds to guide solvent selection.
| Compound Name | Solvent | Solubility |
| 4-(N-Boc-amino)piperidine | Chloroform | 30 mg/mL[5][7] |
| This compound | Water | Insoluble[1][2][3] |
| 4-N-Boc-Aminopiperidine | Methanol | Soluble[8] |
| 4-N-Boc-Aminopiperidine | Dichloromethane, Chloroform | Soluble[6] |
| 4-Anilino-1-Boc-piperidine | DMF | 15 mg/mL[9] |
| 4-Anilino-1-Boc-piperidine | DMSO | 25 mg/mL[9] |
| 4-Anilino-1-Boc-piperidine | Ethanol | 25 mg/mL[9] |
| 4-Anilino-1-Boc-piperidine | Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[9] |
*Data for structurally similar compounds are provided for reference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Starting Material | Poor Solvent Choice: The selected solvent has insufficient solvating power for the Boc-protected piperidine. | 1. Consult the solubility table and switch to a more appropriate solvent like DCM or Chloroform.[6] 2. Add a co-solvent such as THF or Dioxane to the reaction mixture.[11] 3. For reactions like Boc-protection, consider using an aqueous basic medium (e.g., NaOH in water/dioxane) to improve the solubility of the amine starting material.[11] |
| Precipitation During Reaction | Product Insolubility: The synthesized product is not soluble in the reaction medium. Supersaturation: The reaction has become too concentrated as solvent evaporated or the temperature decreased. | 1. If the precipitate is the desired product, this may be used as an in-situ crystallization. 2. If homogeneity is required, add more solvent or a co-solvent to redissolve all components. 3. Maintain a constant temperature and use a condenser to prevent solvent loss. |
| Low Yield or Incomplete Reaction | Poor Reagent Solubility: One of the reagents (e.g., this compound) is not fully dissolved, limiting its availability to react. | 1. Ensure all starting materials are fully dissolved before proceeding with the reaction. This may require gentle heating or sonication. 2. Use a solvent system known to be effective, such as a water-acetone mixture for N-Boc protection, which can facilitate the dissolution of both polar and non-polar reagents.[12] |
| Precipitation During Aqueous Work-up | Compound "Crashing Out": The compound is insoluble in the aqueous layer and may also have poor solubility in the organic extraction solvent. | 1. Use a more effective organic solvent for extraction, such as Dichloromethane (DCM).[11] 2. Perform multiple extractions with fresh solvent to ensure complete recovery. 3. If the compound is basic, adjust the pH of the aqueous layer to be basic before extraction to ensure the compound is in its neutral, more organic-soluble form. |
Experimental Protocols
Protocol 1: N-Boc Protection in a Water-Acetone System
This protocol is adapted for amines with poor solubility and utilizes a water-mediated, catalyst-free method.[12]
Materials:
-
Amine (e.g., 4-Aminopiperidine derivative, 1 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol)
-
Distilled water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
-
50 mL round-bottom flask
Procedure:
-
In the 50 mL round-bottom flask, add the amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes until the amine is dissolved or well-suspended.
-
Add Boc₂O (1.2 mmol) to the stirring mixture.
-
Continue to stir vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is often complete within 10-20 minutes.
-
Upon completion, add DCM (5 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in a vacuum to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation
This protocol provides a method for preparing a solid inclusion complex to improve the aqueous solubility of a hydrophobic compound like this compound.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Cyclodextrin Solution Preparation : Dissolve the desired amount of HP-β-CD in deionized water to create a concentrated solution (e.g., 20-40% w/v).
-
Complexation : Add the this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).
-
Equilibration : Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the compound dissolves.
-
Lyophilization (Optional) : To obtain a solid powder of the complex, freeze the solution and lyophilize it (freeze-dry) to remove the water. The resulting powder can be easily dissolved in aqueous buffers for assays.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Key factors influencing the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
References
- 1. This compound | 87120-72-7 [chemicalbook.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. 4-N-Boc-Aminopiperidine Manufacturer & Supplier in China | High Purity | Applications, Specifications & Safety Data [chemheterocycles.com]
- 7. 4-(N-Boc-amino)piperidine | TargetMol [targetmol.com]
- 8. 4-N-BOC-Aminopiperidine CAS#: 73874-95-0 [m.chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Amino-1-Boc-piperidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up reactions involving 4-Amino-1-Boc-piperidine from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions from the lab to a pilot plant introduces several challenges that are not always apparent at a smaller scale. The most significant challenges include:
-
Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature increases in a large reactor due to the lower surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[1][2]
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult than in a small flask.[3] Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, to lower yields and increased impurity formation.
-
Reagent Addition Rate: The rate of reagent addition becomes a critical parameter at scale. A rate that is appropriate for a lab-scale reaction may be too fast for a pilot-plant scale, potentially causing excessive heat generation or localized high concentrations of reagents, leading to side reactions.
-
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at a larger scale. For instance, emulsion formation during aqueous work-ups can be a significant issue.[4]
-
Safety: The potential hazards of a reaction are magnified at a larger scale. A thorough understanding of the reaction's thermal properties and potential for runaway reactions is crucial.[5]
Q2: How do I choose the appropriate solvent for a pilot-plant scale reaction involving this compound?
A2: Solvent selection for pilot-plant scale reactions should consider several factors beyond just the solubility of the reactants:
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for efficient removal after the reaction is complete.
-
Safety: Flammability, toxicity, and environmental impact are major considerations at scale. Whenever possible, greener solvents should be prioritized.
-
Work-up: The solvent should allow for easy separation from the product and byproducts during the work-up phase. For example, a solvent that is immiscible with water is advantageous for aqueous extractions.
-
Cost and Availability: The cost and availability of the solvent in large quantities are important practical considerations for pilot-plant and commercial production.
Q3: What are the key safety precautions to take when scaling up these reactions?
A3: Safety is paramount during scale-up. Key precautions include:
-
Hazard Analysis: Conduct a thorough hazard analysis to identify potential risks, including thermal runaway, pressure buildup, and exposure to hazardous materials.[5]
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, such as safety glasses, lab coats, and gloves.[6]
-
Ventilation: Pilot plant operations should be conducted in a well-ventilated area to minimize exposure to solvent vapors and other volatile substances.[7]
-
Emergency Procedures: Establish clear emergency procedures for spills, fires, and other potential incidents.
Troubleshooting Guides
Reductive Amination
Problem: Low yield or incomplete conversion.
| Potential Cause | Troubleshooting Step |
| Inefficient imine formation | Ensure the reaction pH is optimal (typically mildly acidic) to favor imine formation. Consider the removal of water using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the imine.[4] |
| Decomposition of the reducing agent | Add the reducing agent portion-wise to control the reaction temperature, especially for exothermic reductions. Ensure the reducing agent is fresh and has been stored properly. |
| Insufficient mixing | Increase the agitation speed to ensure proper mixing of reactants. In a pilot plant setting, the type of impeller and baffle configuration can significantly impact mixing efficiency.[3] |
| Low reaction temperature | While many reductive aminations proceed at room temperature, some may require gentle heating to achieve complete conversion.[4] |
Problem: Formation of side products (e.g., over-alkylation, reduction of the carbonyl starting material).
| Potential Cause | Troubleshooting Step |
| Excess of the alkylating agent | Use a stoichiometric amount of the amine to minimize over-alkylation. |
| Non-selective reducing agent | Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the imine over the carbonyl group.[4] |
| Simultaneous addition of all reagents | Add the reducing agent after the imine has had sufficient time to form. Monitor imine formation by techniques like TLC or LC-MS before adding the reducing agent. |
N-Acylation
Problem: Incomplete reaction or low yield.
| Potential Cause | Troubleshooting Step |
| Insufficient activation of the carboxylic acid | When using a carboxylic acid, ensure the coupling agent (e.g., EDC, HOBt) is added in the correct stoichiometry and that the reaction is allowed sufficient time for activation before adding the amine.[4] |
| Base incompatibility | Ensure the base used to scavenge the acid byproduct (e.g., triethylamine, DIPEA) is compatible with the reactants and reaction conditions. |
| Poor solubility of reactants | Select a solvent system in which all reactants are sufficiently soluble at the reaction temperature. |
Problem: Difficult purification of the acylated product.
| Potential Cause | Troubleshooting Step |
| Co-elution of product and starting materials | If the product and starting materials have similar polarities, consider an acid-base extraction during the work-up to separate the basic amine starting material from the neutral amide product.[4] |
| Residual coupling agents or byproducts | Perform aqueous washes to remove water-soluble impurities like EDC urea. |
Boc-Deprotection (Acidic Conditions)
Problem: Incomplete deprotection.
| Potential Cause | Troubleshooting Step |
| Insufficient acid | Ensure a sufficient excess of acid (e.g., TFA, HCl in dioxane) is used to drive the reaction to completion. |
| Low reaction temperature | While many Boc-deprotections proceed at room temperature, gentle heating may be required for less reactive substrates. |
| Short reaction time | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before work-up. |
Problem: Degradation of the product.
| Potential Cause | Troubleshooting Step |
| Harsh acidic conditions | If the product is acid-sensitive, consider using milder acidic conditions or a different deprotection method altogether (e.g., thermal deprotection). |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation. |
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Scale-Up Parameters for a Typical Reductive Amination of this compound
| Parameter | Lab Scale (10g) | Pilot Plant Scale (10kg) | Key Considerations for Scale-Up |
| This compound | 10 g | 10 kg | Ensure consistent purity of the starting material. |
| Aldehyde/Ketone | 1.1 eq | 1.1 eq | The addition of the aldehyde/ketone may need to be controlled to manage any exotherm. |
| Reducing Agent (STAB) | 1.5 eq | 1.5 eq | Portion-wise addition is critical at the pilot scale to control the exotherm. |
| Solvent Volume | 100 mL | 100 L | Solvent volume may need to be adjusted to ensure efficient mixing and heat transfer. |
| Reaction Temperature | 20-25 °C | 20-30 °C | The larger reactor's lower surface-area-to-volume ratio requires careful temperature monitoring and control.[1] |
| Reaction Time | 4-6 hours | 6-10 hours | Longer reaction times are often necessary at a larger scale to ensure complete conversion due to mixing and heat transfer limitations. |
| Agitation Speed | Magnetic stirrer | Mechanical stirrer (e.g., 100-200 RPM) | The type and speed of agitation are critical for achieving homogeneity in a large reactor.[3] |
| Work-up | Simple extraction | Multi-stage extraction, potential for emulsion formation. | Plan for longer phase separation times and have strategies in place to manage emulsions.[4] |
| Yield | 85-95% | 80-90% | A slight decrease in yield is common upon scale-up. |
| Purity | >98% | >97% | Impurity profiles may change due to longer reaction times and different mixing/heating profiles. |
Experimental Protocols
Protocol 1: Pilot-Scale Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Charge the pilot plant reactor with this compound and the selected solvent.
-
Begin agitation and ensure the temperature is stable at the desired setpoint (typically ambient temperature).
-
Slowly add the aldehyde or ketone to the reactor over a period of 30-60 minutes, monitoring the internal temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
In a separate vessel, prepare a slurry of STAB in the reaction solvent.
-
Slowly add the STAB slurry to the reactor over 1-2 hours, carefully controlling the addition rate to maintain the desired reaction temperature.
-
Stir the reaction mixture until completion, as determined by in-process controls (e.g., HPLC, LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or chromatography as required.
Protocol 2: Pilot-Scale N-Acylation with an Acyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.05-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Charge the reactor with this compound and the solvent.
-
Add the base (TEA or DIPEA) and stir to dissolve.
-
Cool the mixture to 0-5 °C.
-
Slowly add the acyl chloride, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by IPC).
-
Quench the reaction by adding water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product.
-
Purify as needed.[4]
Visualizations
Caption: A typical workflow for scaling up a chemical process.
References
- 1. catsci.com [catsci.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Amino-1-Boc-piperidine by GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Amino-1-Boc-piperidine is a widely used building block in medicinal chemistry, and ensuring its purity is paramount for reproducible and reliable synthetic outcomes. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Introduction to Purity Analysis of this compound
The purity of this compound can be affected by residual starting materials, by-products from the synthesis, and degradation products. A comprehensive purity analysis should be able to separate, identify, and quantify these impurities. Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides high-resolution separation and sensitive detection, making it a valuable tool for purity assessment.
However, the presence of a primary amine in this compound can sometimes lead to peak tailing on certain GC columns, and derivatization may be considered to improve chromatographic performance. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are robust alternative methods for purity determination. HPLC is particularly well-suited for non-volatile or thermally labile compounds, while NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards of the impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities such as residual solvents and certain by-products. High sensitivity and specificity. | May require derivatization for improved peak shape. Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Separation based on polarity, with UV absorbance detection. | Robust and widely available. Suitable for non-volatile impurities. Can be highly accurate and precise without derivatization. | This compound lacks a strong chromophore, which may limit sensitivity. |
| LC-MS | Separation based on polarity, with mass-based detection. | High sensitivity and selectivity for a wide range of impurities, including non-volatile and thermally labile compounds. Provides molecular weight information for impurity identification. | Higher cost and complexity compared to HPLC-UV. |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei. | Provides structural confirmation and can determine purity without the need for impurity standards. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate quantification. |
Experimental Protocols
This protocol is based on a method developed for a structurally similar compound, 4-anilino-1-Boc-piperidine, and is a good starting point for the analysis of this compound.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).[1]
-
Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injector: Split mode (e.g., 50:1), temperature 280 °C.[1]
-
Oven Temperature Program: Initial temperature of 170 °C for 1 minute, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 minutes.[1]
-
MS Transfer Line Temperature: 235 °C.[1]
-
MS Source Temperature: 280 °C.[1]
-
MS Quadrupole Temperature: 180 °C.[1]
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-550.[1]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like methanol or dichloromethane.
This method is a general approach for Boc-protected piperidines and can be optimized for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute compounds of varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.
Data Presentation and Interpretation
The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical Purity Analysis Data Comparison
| Parameter | GC-MS | HPLC-UV |
| Retention Time (Main Peak) | ~10.5 min | ~5.2 min |
| Purity (%) | 99.5% | 99.6% |
| Detected Impurity 1 (RT) | 8.2 min | 3.1 min |
| Impurity 1 Area (%) | 0.2% | 0.15% |
| Detected Impurity 2 (RT) | 11.8 min | 6.8 min |
| Impurity 2 Area (%) | 0.3% | 0.25% |
Impurity Identification by GC-MS
The mass spectrometer provides fragmentation patterns that are crucial for the identification of unknown impurities. For this compound, common fragmentations would involve the loss of the Boc group and cleavage of the piperidine ring.
-
Molecular Ion (M+) : m/z 200
-
Loss of isobutylene (-56) : m/z 144
-
Loss of Boc group (-100) : m/z 100
-
Characteristic piperidine ring fragments : m/z 83, 56
By analyzing the mass spectra of impurity peaks, their structures can be elucidated.
Visualizations
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
GC-MS is a highly effective method for the purity analysis of this compound, particularly for the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for quality control in a drug development setting. For a comprehensive purity profile, it is often beneficial to use an orthogonal technique such as HPLC, which is better suited for non-volatile impurities. The choice of the most appropriate analytical method will ultimately depend on the specific impurities of interest and the overall analytical goals.
References
A Comparative Guide to HPLC Methods for the Quality Control of 4-Amino-1-Boc-piperidine
For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials like 4-Amino-1-Boc-piperidine is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) based methods for the quality control of this compound, offering insights into alternative analytical techniques and supported by experimental data.
The primary challenge in the analysis of this compound using HPLC with Ultraviolet (UV) detection is its lack of a significant UV chromophore. This necessitates either a derivatization step to introduce a UV-active moiety or the use of more universal but less common detectors. A prominent and highly effective alternative is Liquid Chromatography with Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity without the need for derivatization.
Method Comparison at a Glance
This guide will focus on the comparison of two primary HPLC-based methodologies:
-
HPLC-UV with Pre-Column Derivatization: A cost-effective and robust method suitable for routine quality control of bulk materials where higher concentrations are expected.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and analysis in complex matrices.
The following table summarizes the typical performance characteristics of these two methods for the analysis of aliphatic amines like this compound.
| Performance Metric | HPLC-UV (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Selectivity | Moderate to Good | Excellent |
| Throughput | Moderate | High |
| Cost per Sample | Low | High |
| Instrumentation Cost | Moderate | High |
This data is representative and may vary based on specific instrumentation and experimental conditions.[1]
Experimental Protocols
HPLC-UV with Pre-Column Derivatization
This method involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the this compound molecule before it is injected into the HPLC system. Dansyl chloride is a commonly used derivatizing agent for primary amines.[1]
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.
-
Sample Solution: Dissolve the sample in a compatible solvent.
-
Derivatization Procedure:
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the dansyl derivative (e.g., 254 nm).
-
Injection Volume: 20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and selective alternative that does not require derivatization.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or a water/acetonitrile mixture.[1]
-
Sample Solution: Dissolve the sample in the initial mobile phase composition.
-
Filtration: Filter the solution through a 0.22 µm syringe filter before injection.[1]
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Tandem mass spectrometer set for Selected Reaction Monitoring (SRM) for quantitative analysis. Specific precursor and product ion transitions for this compound would need to be optimized.
Alternative Analytical Techniques
While HPLC methods are prevalent, other techniques can be employed for the quality control of this compound:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Purity analysis of this compound can be performed by GC, often with a Flame Ionization Detector (FID). Some commercial suppliers report purity greater than 98.0% by GC.[2] Derivatization may sometimes be used to improve peak shape and thermal stability.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurities.[3]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two primary HPLC methods discussed.
Caption: Experimental workflow for HPLC-UV analysis with pre-column derivatization.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The choice between HPLC-UV with derivatization and LC-MS/MS for the quality control of this compound depends on the specific analytical requirements. For routine analysis of bulk material where high concentrations are expected and cost is a consideration, a validated HPLC-UV method with derivatization is a robust choice. For applications requiring high sensitivity, such as impurity profiling, analysis of low-level samples, or in complex matrices, LC-MS/MS is the superior method.[1] Other techniques like GC and NMR can serve as complementary methods for purity and structural confirmation.
References
A Comparative Guide to 4-Amino-1-Boc-piperidine and Other Piperidine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a variety of biological receptors. Among the plethora of functionalized piperidines, 4-Amino-1-Boc-piperidine stands out as a versatile and widely utilized building block. This guide provides an objective comparison of this compound with other key piperidine building blocks, supported by experimental data and detailed protocols to inform rational drug design and synthesis.
Physicochemical Properties of Piperidine Building Blocks
The physicochemical properties of a building block are critical determinants of the druglikeness of the final molecule, influencing its solubility, permeability, and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen significantly impacts these properties.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa | Water Solubility |
| This compound | C₁₀H₂₀N₂O₂ | 200.28 | 0.7 | 10.10 ± 0.20 | Insoluble |
| N-Boc-piperidine-4-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 1.1 | 4.5 (acid), 10.5 (amine) | Insoluble |
| 4-Hydroxy-1-Boc-piperidine | C₁₀H₁₉NO₃ | 201.26 | 0.8 | - | Soluble in many organic solvents |
| N-Cbz-4-aminopiperidine | C₁₃H₁₈N₂O₂ | 234.29 | 1.5 | ~9.5 | - |
| Piperidine | C₅H₁₁N | 85.15 | 0.9 | 11.2 | Miscible[1] |
Note: Predicted values are computationally derived and may vary from experimental values.
Comparative Performance in Key Synthetic Transformations
The utility of a building block is defined by its performance in common synthetic reactions. Here, we compare this compound with other piperidine derivatives in amide coupling, reductive amination, and Suzuki coupling reactions.
Amide Bond Formation
Amide coupling is a fundamental reaction in drug discovery. The nucleophilicity of the amino group on the piperidine ring is a key factor in determining reaction efficiency.
| Amine Building Block | Carboxylic Acid | Coupling Reagents | Solvent | Yield (%) | Reference |
| This compound | Boc-proline | EDC, DMAP, HOBt (cat.) | Acetonitrile | Excellent | [2] |
| This compound | Naproxen | EDC, DMAP, HOBt (cat.) | Acetonitrile | 70 | [2] |
| Benzylamine (for comparison) | Benzoic Acid | DIC, HOPO | NMP/Water | Moderate to High | [3] |
Note: "Excellent" yield indicates a high, but unspecified, yield as reported in the source.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and introducing diversity. The reactivity of the piperidine nitrogen or an amino substituent is crucial.
| Amine/Ketone | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | - | - | 72 | [4] |
| 1-Benzyl-4-piperidone | γ- or δ-amino esters/acids | Sodium triacetoxyborohydride | - | High-yielding | [5] |
| Benzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | 91 | [5] |
Suzuki Coupling
For building blocks containing a halo-substituent, the Suzuki coupling is a powerful tool for creating carbon-carbon bonds and accessing novel chemical space.
| Piperidine Building Block | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| N-Boc-4-bromopiperidine (Hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ~99 (Aryl Bromide) | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | [7] |
Note: The yield for N-Boc-4-bromopiperidine is an estimation based on similar aryl bromide substrates.
Protecting Group Strategies: Boc vs. Cbz
The choice of the nitrogen protecting group is a critical strategic decision in multi-step synthesis. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most common, offering orthogonal deprotection strategies.
| Protecting Group | Cleavage Conditions | Stability | Typical Deprotection Yield (%) |
| Boc | Strong acids (e.g., TFA, HCl)[8] | Stable to bases, nucleophiles, and catalytic hydrogenolysis[8] | >95 |
| Cbz | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[8] | Stable to acidic and basic conditions (with exceptions)[8] | >95 |
The orthogonality of Boc and Cbz protecting groups allows for selective deprotection in the presence of the other, enabling complex synthetic routes.[8]
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a standard procedure for the coupling of a carboxylic acid with an amine using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 eq.)
-
Amine (e.g., this compound) (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
Hydroxybenzotriazole (HOBt) (0.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous DMF.
-
Add the amine to the solution.
-
Add DIPEA to the reaction mixture and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Reductive Amination
This protocol outlines a general procedure for the reductive amination of a ketone with an amine using sodium triacetoxyborohydride.
Materials:
-
Ketone (e.g., N-Boc-piperidin-4-one) (1.0 eq.)
-
Amine (1.1 eq.)
-
Sodium triacetoxyborohydride (1.5 eq.)
-
Acetic acid (catalytic)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the ketone and amine in anhydrous DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for N-Boc Deprotection
This protocol describes a standard method for the removal of a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 0.1 M solution).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed (typically 30-60 minutes).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Comparative experimental workflows for amide coupling and reductive amination.
Caption: A generic GPCR signaling pathway often targeted by piperidine-containing drugs.
Caption: Logical derivatization possibilities for the this compound scaffold.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery, offering a convenient handle for a wide range of synthetic transformations. Its performance in key reactions such as amide coupling and the orthogonality of the Boc protecting group make it a strategic choice for the synthesis of complex molecules. The selection of a particular piperidine building block should be guided by a thorough consideration of its physicochemical properties, reactivity, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for the design and synthesis of next-generation therapeutics.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Navigating the Piperidine Maze: A Comparative Guide to Alternatives for 4-Amino-1-Boc-piperidine in Drug Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a pivotal decision that profoundly influences the synthetic efficiency, physicochemical properties, and ultimately, the biological activity of a drug candidate. 4-Amino-1-Boc-piperidine has long been a cornerstone in medicinal chemistry, offering a versatile scaffold for the introduction of a constrained amino group. However, the ever-present drive for novelty, improved pharmacokinetic profiles, and circumvention of existing patent landscapes has spurred the exploration of viable alternatives. This guide provides an objective, data-driven comparison of key alternatives to this compound, offering insights into their synthetic performance and impact on molecular properties.
The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure can favorably influence binding to biological targets. The 4-amino substitution provides a crucial vector for further functionalization, typically through amide bond formation. The Boc (tert-butoxycarbonyl) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions.
This guide will delve into a comparative analysis of positional isomers, ring-expanded and -contracted analogs, and bioisosteres of this compound. We will present available quantitative data on their physicochemical properties and performance in key synthetic transformations, supplemented with detailed experimental protocols and visual representations of relevant biological pathways and synthetic workflows.
Positional Isomers and Ring Analogs: Subtle Changes, Significant Impact
The most straightforward alternatives to this compound are its positional isomer, 3-Amino-1-Boc-piperidine, and analogs with modified ring structures, such as N-Boc-3-aminopyrrolidine (a five-membered ring) and 4-amino-1-Boc-azepane (a seven-membered ring). These subtle structural modifications can lead to significant changes in the spatial arrangement of the amino group, basicity, and overall conformation, thereby influencing receptor binding and pharmacokinetic properties.
A key reaction in the utilization of these building blocks is amide bond formation. The choice of coupling reagent can significantly impact the yield and purity of the final product.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and some of its common alternatives. It is important to note that while some of these values are experimentally determined, others are predicted and should be used as a guide.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) | Key Features |
| This compound | 200.28 | 10.37 | 1.3 | The established standard, offering a secondary amine for derivatization. | |
| 3-Amino-1-Boc-piperidine | 200.28 | 10.25 | 1.3 | Positional isomer offering a different spatial orientation of the amino group, potentially impacting receptor binding. | |
| N-Boc-3-aminopyrrolidine | 186.25 | 10.1 | 0.9 | Ring-contracted analog, offering a more compact and potentially more rigid scaffold. | |
| 4-Amino-1-Boc-azepane | 214.31 | 10.5 | 1.7 | Ring-expanded analog, providing greater conformational flexibility. |
Bioisosteres: Expanding Chemical Space with Novel Scaffolds
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In the context of this compound, bioisosteric replacement can offer significant advantages, including improved metabolic stability, enhanced target affinity, and the generation of novel intellectual property. A notable class of piperidine bioisosteres are the azaspiro[3.3]heptanes.
Case Study: 1-Azaspiro[3.3]heptane as a Piperidine Mimic in a Bupivacaine Analog
A study by Kirichok et al. introduced 1-azaspiro[3.3]heptane as a novel bioisostere for piperidine.[3] To validate its utility, they synthesized an analog of the local anesthetic bupivacaine, replacing the piperidine ring with the 1-azaspiro[3.3]heptane core. This case study provides valuable comparative data on physicochemical properties and biological activity.
| Compound | Structure | Solubility (PBS, pH 7.4) (µM) | logD (pH 7.4) | Metabolic Stability (t½ in HLM, min) |
| Piperidine Analog (57) | 136 | 1.8 | 18 | |
| 1-Azaspiro[3.3]heptane Analog (59) | 13 | 1.8 | 49 |
Data sourced from Kirichok et al.[3]
The data indicates that the 1-azaspiro[3.3]heptane analog exhibits significantly lower aqueous solubility but a marked improvement in metabolic stability in human liver microsomes (HLM) compared to the piperidine-containing counterpart.[3]
The anesthetic activity of the bupivacaine analog containing the 1-azaspiro[3.3]heptane core was compared to bupivacaine itself using the tail-flick test in mice. While the analog (compound 60) was found to be less active than bupivacaine, it still demonstrated significant anesthetic activity.[4]
Experimental Protocols
General Experimental Workflow for Amide Bond Formation
The following diagram illustrates a typical workflow for the synthesis of an amide using a piperidine-based building block.
Caption: A generalized workflow for amide synthesis.
Protocol for Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the amine building block (e.g., this compound) (1.0 eq) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1-Azaspiro[3.3]heptane Bupivacaine Analog
The synthesis of the bupivacaine analog involves the amide coupling of 2,6-dimethylaniline with a carboxylic acid precursor of the 1-azaspiro[3.3]heptane core, followed by N-alkylation.
Protocol for the Synthesis of the Bupivacaine Analog:
A detailed, multi-step synthesis is required to generate the functionalized 1-azaspiro[3.3]heptane core. The final steps are highlighted here based on the general principles of amide coupling and N-alkylation.
-
Amide Coupling: The carboxylic acid derivative of N-Boc-1-azaspiro[3.3]heptane (1.0 eq) is coupled with 2,6-dimethylaniline (1.05 eq) using a standard peptide coupling reagent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq) in DMF. The reaction is stirred at room temperature until completion.
-
Boc Deprotection: The resulting amide is treated with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to remove the Boc protecting group.
-
N-Alkylation: The deprotected secondary amine is then alkylated with 1-bromobutane (1.2 eq) in the presence of a base like potassium carbonate in a solvent such as acetonitrile at an elevated temperature to yield the final bupivacaine analog.
Application in GPCR Antagonist Synthesis
Piperidine and its analogs are prevalent scaffolds in the design of ligands for G-protein coupled receptors (GPCRs).[5] For instance, derivatives of 4-aminopiperidine have been instrumental in the development of potent CCR5 receptor antagonists, which are crucial in the treatment of HIV.[1][6] Vicriviroc is a notable example of a CCR5 antagonist that incorporates a modified piperidine structure.
Simplified GPCR Antagonist Signaling Pathway
The following diagram illustrates the general mechanism of action for a GPCR antagonist.
Caption: GPCR signaling and antagonist action.
In this pathway, the antagonist molecule, which may contain a piperidine or an alternative scaffold, competitively binds to the GPCR, preventing the binding of the endogenous ligand. This blockade inhibits the conformational change in the receptor necessary for G-protein activation, thereby silencing the downstream signaling cascade and preventing a cellular response.
Conclusion
While this compound remains a highly valuable and widely utilized building block in drug synthesis, a thorough consideration of its alternatives can unlock new avenues in drug design. Positional isomers and ring-modified analogs offer subtle yet powerful ways to modulate the three-dimensional structure and physicochemical properties of a molecule. Furthermore, the exploration of novel bioisosteres, such as the azaspiro[3.3]heptanes, presents an exciting strategy to enhance properties like metabolic stability and to generate new chemical entities. The choice of building block should be a strategic decision, guided by the specific synthetic route, the desired properties of the final drug candidate, and the biological target. The data and protocols provided in this guide aim to facilitate a more informed and strategic selection of these critical synthetic intermediates in the quest for safer and more effective medicines.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to CCR5 Antagonists: Efficacy Across Different Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target, primarily for the treatment of HIV-1 infection. As a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, its blockade presents a powerful mechanism to inhibit viral replication.[1] Over the years, a variety of CCR5 antagonists originating from distinct chemical scaffolds have been developed. This guide provides an objective comparison of the in vitro efficacy of these antagonists, focusing on two major classes: small-molecule allosteric inhibitors and monoclonal antibodies. We present supporting experimental data, detailed methodologies for key assays, and a visual representation of the CCR5 signaling pathway.
Small-Molecule Antagonists vs. Monoclonal Antibodies: A Tale of Two Mechanisms
CCR5 antagonists can be broadly categorized based on their chemical structure and mechanism of action.
-
Small-Molecule Allosteric Inhibitors: This class includes compounds like maraviroc, vicriviroc, and the discontinued aplaviroc.[2][3] These orally bioavailable molecules bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding induces a conformational change in the receptor, rendering it unrecognizable to the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry.[2][4] Their action is allosteric, meaning they inhibit the receptor's function without directly competing with its natural chemokine ligands at their binding site.[5]
-
Monoclonal Antibodies (mAbs): Leronlimab (formerly PRO 140) is a prime example of this class.[6] It is a humanized monoclonal antibody that binds to an extracellular epitope on the CCR5 receptor.[7] Unlike small-molecule inhibitors, leronlimab appears to act as a competitive inhibitor of HIV-1 entry.[7] Due to their protein nature, monoclonal antibodies are administered via injection.[8]
Quantitative Efficacy Comparison
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) for representative CCR5 antagonists from different scaffolds against HIV-1. It is important to note that IC50 values can vary depending on the specific HIV-1 strain, the cell type used in the assay, and other experimental conditions.
| Antagonist | Scaffold | Target | Virus Strain | Cell Type | IC50 (nM) | Reference(s) |
| Maraviroc | Small Molecule | CCR5 | HIV-1 Ba-L | PM-1 cells | 0.56 (geometric mean) | [5] |
| 43 primary isolates | PBMCs | 2.0 (IC90, geometric mean) | [4][5] | |||
| HIV-1 Subtype B (B6) | U87.CD4.CCR5 cells | 2 | [5] | |||
| HIV-1 Subtype C (C8) | U87.CD4.CCR5 cells | 2 | [5] | |||
| 40 HIV-1/O strains | PBMCs | 1.23 (median) | [5][9] | |||
| Vicriviroc | Small Molecule | CCR5 | Not Specified | Not Specified | Not Specified in provided abstracts | [10] |
| Aplaviroc | Small Molecule | CCR5 | R5-HIV-1 isolates | Not Specified | 0.2 - 0.6 | [1] |
| Leronlimab | Monoclonal Antibody | CCR5 | Not Specified | Not Specified | Not Specified in provided abstracts | [6] |
Note: The development of Aplaviroc was discontinued due to hepatotoxicity.[1][3] While specific IC50 values for Vicriviroc and Leronlimab were not detailed in the provided search results, clinical studies have demonstrated their potent antiviral activity.[6][10][11] Leronlimab, for instance, has shown efficacy in heavily treatment-experienced patients with multi-drug resistant HIV-1.[6][11][12]
CCR5 Signaling Pathway
The binding of natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) or the HIV-1 gp120 protein to CCR5 initiates a cascade of intracellular signals.[13][14] CCR5 is a G protein-coupled receptor (GPCR) that primarily signals through Gαi and Gαq proteins.[15] This signaling leads to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately modulating cellular processes like chemotaxis, inflammation, and cell growth.[7][14][15]
Caption: CCR5 signaling cascade upon ligand binding.
Experimental Protocols
The in vitro efficacy of CCR5 antagonists is determined using a variety of standardized assays. Below are the methodologies for several key experiments.
HIV-1 p24 Antigen Assay for Antiviral Activity
This assay quantifies the inhibition of HIV-1 replication by measuring the production of the viral core protein p24.[16]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
HIV-1 viral stock (CCR5-tropic strain)
-
CCR5 antagonist (e.g., Maraviroc)
-
96-well cell culture plates
-
Complete RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)
-
HIV-1 p24 Antigen ELISA kit
-
Cell lysis buffer
Procedure:
-
PBMC Preparation and Stimulation: Isolate PBMCs and stimulate with PHA and IL-2 to make them susceptible to HIV-1 infection.
-
Antiviral Assay Setup: Seed the stimulated PBMCs in a 96-well plate. Prepare serial dilutions of the CCR5 antagonist and add them to the respective wells. Include virus control (no drug) and negative control (uninfected cells) wells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 7 days).
-
p24 Quantification: After incubation, collect the cell culture supernatant. Perform a p24 antigen ELISA according to the manufacturer's instructions to quantify the amount of p24 in each well.[16]
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the IC50 value by fitting the data to a dose-response curve.
HIV-1 Neutralization Assay (Single-Cycle Infection)
This assay measures the ability of a compound to inhibit viral entry of pseudotyped viruses in a single round of infection.[5]
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
Pseudovirus stock (e.g., HIV-1 Env-pseudotyped luciferase reporter virus)
-
CCR5 antagonist
-
96-well cell culture plates
-
Culture medium
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the CCR5 antagonist.
-
Pre-incubation: Pre-incubate the pseudovirus with the serial dilutions of the inhibitor for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.[5]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing a quantitative measure of binding affinity (Ki).[17]
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α)
-
Unlabeled CCR5 antagonist
-
96-well plates
-
Assay buffer
-
Vacuum filtration system with glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CCR5-expressing cells.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radiolabeled CCR5 ligand and a range of concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[17]
Caption: Workflow for CCR5 antagonist efficacy testing.
Conclusion
Both small-molecule allosteric inhibitors and monoclonal antibodies have demonstrated potent efficacy as CCR5 antagonists. Small molecules like maraviroc offer the convenience of oral administration, while monoclonal antibodies such as leronlimab provide the potential for less frequent dosing. The choice of antagonist for therapeutic development or research purposes will depend on a variety of factors, including the desired pharmacokinetic profile, the potential for drug-drug interactions, and the specific viral populations being targeted. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of novel CCR5 antagonists from diverse chemical scaffolds.
References
- 1. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aplaviroc - Wikipedia [en.wikipedia.org]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. io.nihr.ac.uk [io.nihr.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leronlimab Treatment for Multidrug-Resistant HIV-1 (OPTIMIZE): A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Spectroscopic and Purity Analysis of 4-Amino-1-Boc-piperidine from Various Commercial Sources
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis and drug discovery, the purity and consistency of starting materials are paramount. 4-Amino-1-Boc-piperidine is a crucial building block, and variability between batches or suppliers can significantly impact reaction outcomes, impurity profiles, and the reproducibility of research. This guide provides an objective spectroscopic comparison of this compound sourced from three different commercial suppliers to highlight potential differences and underscore the importance of in-house quality control.
The quality of reagents like this compound directly influences the success of synthetic chemistry projects.[1][2] While commercial suppliers provide materials to a certain specification, lot-to-lot variability necessitates that laboratories perform their own verification to ensure consistency and reliability in research and development processes.[1]
Comparative Spectroscopic Data
To assess purity and structural integrity, samples of this compound were obtained from three distinct suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. Each sample was subjected to a battery of spectroscopic analyses, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS). The quantitative results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C | Expected Specification |
| Appearance | White Crystalline Powder | Off-White Powder | White Crystalline Powder | White to Off-White Powder |
| Purity (by GC) | 99.1% | 97.8% | 99.4% | >98.0% |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms |
| ¹³C NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms |
| FTIR (cm⁻¹) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms |
| Mass Spec (m/z) | 200.15 (M⁺) | 200.16 (M⁺) | 200.15 (M⁺) | 200.1525 (Calculated) |
| Major Impurity 1 | 0.3% (Unidentified) | 1.1% (Piperidine) | 0.2% (Unidentified) | Not Specified |
| Major Impurity 2 | 0.15% (tert-Butanol) | 0.4% (Unidentified) | Not Detected | Not Specified |
Analysis Summary: All three suppliers provided material that met the general specification for appearance and identity, as confirmed by NMR, FTIR, and MS. However, GC analysis revealed notable differences in purity. The sample from Supplier B exhibited a lower purity of 97.8% and contained a significant percentage of a piperidine-related impurity. In contrast, the sample from Supplier C was the purest at 99.4%. These variations highlight the critical need for researchers to conduct their own purity assessments before using such reagents in sensitive applications.
Experimental Protocols
Detailed methodologies were established to ensure a consistent and unbiased comparison of the materials.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to determine the purity of the samples and identify any volatile impurities.
-
Instrument: Agilent GC-MS system.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (MSD): 300 °C.
-
Sample Preparation: 1 mg of this compound was dissolved in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the compound.
-
Instrument: Bruker 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Expected Chemical Shifts (δ): ~3.95 (m, 2H), ~2.80 (m, 2H), ~2.70 (m, 1H), ~1.85 (m, 2H), ~1.45 (s, 9H), ~1.25 (m, 2H).
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ): ~154.9, ~79.2, ~50.4, ~44.0, ~28.4.
-
-
Sample Preparation: 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy was used to identify the key functional groups present in the molecule.
-
Instrument: Bruker Tensor 27 FT-IR Spectrometer.[3]
-
Technique: Attenuated Total Reflectance (ATR).[3]
-
Scan Range: 4000-400 cm⁻¹.
-
Expected Peaks (cm⁻¹): ~3360 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch, carbamate), ~1170 (C-O stretch).
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
Visualized Workflows
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logic for method selection.
Caption: Experimental workflow for the spectroscopic comparison.
Caption: Decision diagram for selecting analytical methods.
References
The Aminopiperidine Dilemma: A Cost-Benefit Analysis of Substitution in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a ubiquitous and invaluable tool. Its inherent drug-like properties make it a frequent starting point for the synthesis of novel therapeutics. A key decision in leveraging this scaffold is whether to utilize a simple, unsubstituted aminopiperidine or to invest in the synthesis of a more complex, substituted analog. This guide provides a comprehensive cost-benefit analysis of these two approaches, supported by experimental data, to inform strategic decisions in early-stage drug development.
The core of this analysis lies in a trade-off: the immediate cost and time savings of using a commercially available, unsubstituted aminopiperidine versus the potential for significantly enhanced biological activity and specificity offered by a custom-synthesized, substituted counterpart. This guide will explore this trade-off through two distinct case studies: the development of novel antifungal agents and the design of selective sigma-1 (σ1) receptor ligands.
Cost Analysis: The Price of Complexity
The primary advantage of unsubstituted aminopiperidines is their ready availability and lower initial cost. In contrast, the cost of a substituted aminopiperidine is a combination of the starting materials, reagents, and the time and labor required for synthesis and purification. To illustrate this, a cost estimation for the synthesis of two representative substituted aminopiperidines is presented below, based on a common synthetic route: reductive amination.
Table 1: Estimated Synthesis Cost for Representative Substituted 4-Aminopiperidines
| Compound | Starting Material (Piperidine Core) | Key Reagent for Substitution | Reducing Agent | Estimated Cost per Gram* |
| Unsubstituted 4-Aminopiperidine | - | - | - | ~$15 - $30 |
| N-Dodecyl-4-aminopiperidine | 4-Piperidone | Dodecylamine | Sodium Triacetoxyborohydride | ~$50 - $100+ |
| N-Benzyl-4-aminopiperidine | 4-Piperidone | Benzaldehyde | Sodium Triacetoxyborohydride | ~$40 - $80+ |
Disclaimer: The estimated cost per gram for substituted aminopiperidines is a projection based on the publicly available prices of starting materials and reagents from various chemical suppliers in 2023. This estimation includes the cost of the piperidine core, the key reagent for substitution, and the reducing agent, and makes assumptions about reaction yields and purification costs. Actual costs may vary depending on the supplier, scale of synthesis, and purity requirements.
As Table 1 illustrates, the initial procurement cost of an unsubstituted aminopiperidine is significantly lower than the estimated cost of synthesizing even simple substituted derivatives. The cost of substituted aminopiperidines is influenced by the price of the specific aldehyde or amine used for substitution and the complexity of the synthesis and purification process.
Performance Analysis: The Benefit of Specificity
The justification for the additional cost and effort of synthesizing substituted aminopiperidines lies in their potential for enhanced biological performance. Substituents on the aminopiperidine scaffold can modulate a compound's potency, selectivity, and pharmacokinetic properties.
Case Study 1: Antifungal Activity
A study on novel antifungal agents targeting ergosterol biosynthesis provides a clear example of the benefits of substitution. In this research, various N-substituted 4-aminopiperidines were synthesized and their minimum inhibitory concentrations (MIC) were compared to that of the unsubstituted parent compound.
Table 2: Antifungal Activity of Substituted vs. Unsubstituted 4-Aminopiperidines against Candida albicans
| Compound | Substitution | MIC (µg/mL)[1][2] |
| 4-Aminopiperidine | Unsubstituted | > 64 |
| N-Boc-4-aminopiperidine | N-Boc | > 64 |
| N-Dodecyl-4-aminopiperidine | N-Dodecyl | 2 |
The data clearly demonstrates that the unsubstituted and N-Boc protected 4-aminopiperidines possess negligible antifungal activity. However, the introduction of a long alkyl chain (dodecyl group) at the 4-amino position results in a dramatic increase in potency, with an MIC of 2 µg/mL against Candida albicans.[1][2] This highlights how a specific substitution can transform an inactive scaffold into a potent bioactive molecule.
Case Study 2: Sigma-1 Receptor Binding Affinity
In the realm of neuroscience, the sigma-1 (σ1) receptor is a promising target for the treatment of various central nervous system disorders. The affinity of ligands for this receptor is a critical parameter in drug design. A comparison of the binding affinities (Ki) of unsubstituted and N-benzyl substituted 4-aminopiperidine derivatives for the σ1 receptor reveals the impact of substitution on target engagement.
Table 3: Sigma-1 (σ1) Receptor Binding Affinity of Substituted vs. Unsubstituted Aminopiperidine Analogs
| Compound | Substitution | σ1 Receptor Ki (nM) |
| 4-Aminopiperidine | Unsubstituted | > 10,000 (Estimated) |
| N-Benzyl-4-aminopiperidine | N-Benzyl | ~10 - 50 [3][4][5][6] |
While specific Ki values for the parent 4-aminopiperidine are not always reported in comparative studies, its affinity for the σ1 receptor is known to be very low. In contrast, the addition of a benzyl group to the piperidine nitrogen (N-benzyl-4-aminopiperidine) results in a significant increase in binding affinity, with reported Ki values in the nanomolar range.[3][4][5][6] This demonstrates that even a relatively simple aromatic substitution can dramatically improve a compound's ability to interact with its biological target.
Experimental Protocols
To provide a practical context for the synthesis and evaluation of these compounds, detailed experimental protocols for key experiments are outlined below.
Synthesis Protocol: Reductive Amination for N-Alkylation/N-Benzylation of 4-Piperidone
This protocol describes a general and widely used method for the synthesis of N-substituted 4-aminopiperidines.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Amine (e.g., Dodecylamine) or Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 equivalent) and the desired amine (1.2 equivalents) or aldehyde (1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4-aminopiperidine.
Biological Assay Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines a standard method for determining the binding affinity of a compound for the sigma-1 receptor.
Materials:
-
Test compounds (substituted and unsubstituted aminopiperidines)
-
Membrane preparation from cells expressing the sigma-1 receptor (e.g., from guinea pig brain or a recombinant cell line)
-
Radioligand (e.g., [³H]-(+)-pentazocine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol at a high concentration)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a concentration close to its Kd.
-
Add the test compounds at a range of concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). Include wells for total binding (no test compound) and non-specific binding (with a high concentration of a known sigma-1 ligand like haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate a typical synthetic workflow and a relevant signaling pathway.
References
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. arts.units.it [arts.units.it]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Boc-4-aminopiperidine: A New Route vs. Established Methods
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. N-Boc-4-aminopiperidine is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds. This guide provides an objective comparison of a novel synthetic route with established methods, supported by experimental data, to inform the selection of the most suitable pathway for specific research and development needs.
This publication details a recently disclosed synthetic pathway to N-Boc-4-aminopiperidine and contrasts it with three established methods: reductive amination of N-Boc-4-piperidone, reduction of the corresponding oxime, and a Hofmann-type rearrangement of N-Boc-4-piperidinecarboxamide. The comparison focuses on key performance indicators including yield, purity, reaction time, and considerations of cost and safety.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifaceted decision, balancing factors such as the availability of starting materials, scalability, and overall process efficiency. The following tables summarize the quantitative data for the new and established synthetic pathways to N-Boc-4-aminopiperidine.
Table 1: Comparison of Key Performance Indicators
| Parameter | New Route (from N-Benzyl-4-piperidone) | Reductive Amination (from N-Boc-4-piperidone) | Oxime Reduction (from N-Boc-4-piperidone) | Hofmann-Type Rearrangement (from 4-Piperidinecarboxamide) |
| Starting Material | N-Benzyl-4-piperidone | N-Boc-4-piperidone | N-Boc-4-piperidone | 4-Piperidinecarboxamide |
| Overall Yield | ~74% | Typically high | ~98% (for reduction step) | High |
| Product Purity | >99% (GC) | High | High | High |
| Reaction Time | ~11 hours (excluding workup) | Varies (typically several hours) | ~14 hours (oxime formation) + reduction time | 8-10 hours (Boc protection) + 3-5 hours (rearrangement) |
| Key Reagents | Orthoformate, tert-butyl carbamate, Pd/C | Reducing agent (e.g., NaBH(OAc)₃), Amine source | Hydroxylamine, Reducing agent (e.g., Pd/C, H₂) | Di-tert-butyl dicarbonate, Bromine, NaOH |
| Safety Considerations | Use of flammable solvents and catalyst | Use of borohydride reagents | Use of hydroxylamine and catalyst | Use of bromine and strong base |
Table 2: Starting Material Cost Analysis (Illustrative)
| Starting Material | Typical Cost per 100g (USD) |
| N-Benzyl-4-piperidone | $50 - $100 |
| N-Boc-4-piperidone | $100 - $200 |
| 4-Piperidinecarboxamide | $150 - $250 |
| Ethyl Isonipecotate | $30 - $70 |
Note: Costs are estimates and can vary significantly based on supplier, purity, and quantity.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Experimental Protocols
Detailed methodologies for the new synthetic route and the established alternatives are provided below.
New Synthetic Route: From N-Benzyl-4-piperidone[1]
This two-step process offers a high-yielding and efficient pathway from a readily available starting material.
Step 1: Synthesis of tert-butyl (1-benzylpiperidin-4-ylidene)carbamate
-
To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), p-toluenesulfonic acid (8.60g, 50mmol), triethyl orthoformate (296.4g, 2.00mol), and ethanol (400mL).
-
Heat the mixture to reflux for 2 hours.
-
Evaporate the ethanol under normal pressure.
-
Add tert-butyl carbamate (128.9g, 1.10mol) and toluene (600mL).
-
Heat the mixture to 90-110°C, removing the ethanol generated during the reaction.
-
Continue the reaction for 3 hours, monitoring for the consumption of starting material by GC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Add ethanol and cool to 0°C to induce crystallization.
-
Filter the white solid product. Yield: 83.9% .
Step 2: Synthesis of N-Boc-4-aminopiperidine
-
In a 5L autoclave, combine the product from Step 1 (235.3g, 0.816mol) and methanol (2.3L).
-
Add 5% Pd/C (11.8g).
-
Purge the system with nitrogen three times, then introduce hydrogen gas to a pressure of 0.8-1.0 MPa.
-
Heat the mixture to 80°C and maintain for 8 hours, monitoring the reaction by GC.
-
Cool the reaction, filter to remove the catalyst, and concentrate the filtrate to obtain the crude product.
-
Triturate the crude product with n-heptane to yield a white solid. Yield: 88.7% .
Established Route A: Reductive Amination from N-Boc-4-piperidone
This method is a common and direct approach to N-Boc-4-aminopiperidine.
-
Dissolve N-Boc-4-piperidone in a suitable solvent such as dichloromethane or methanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, for example, sodium triacetoxyborohydride, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with an aqueous basic solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Established Route B: Oxime Formation and Reduction from N-Boc-4-piperidone
This two-step route provides high yields, particularly in the reduction step.
Step 1: Synthesis of N-Boc-4-piperidone oxime [1]
-
Dissolve N-Boc-4-piperidone (39.9g, 0.20 mol) in a mixture of THF (150 mL) and water (300 mL).
-
Add hydroxylamine hydrochloride (55.2g, 0.80 mol).
-
Add sodium carbonate (55.2g, 0.53 mol) in small portions.
-
Stir the mixture at room temperature for 14 hours.
-
Remove most of the THF in vacuo.
-
Adjust the pH to >10 with 50% aqueous NaOH.
-
Extract the product with ethyl acetate (5 x 50 mL).
-
Concentrate the combined organic layers to a white foam.
-
Triturate with hexane, filter, and dry the solid in vacuo.
Step 2: Reduction of the Oxime
-
Dissolve the oxime intermediate in ethanol.
-
Add a catalyst, such as 10% palladium on charcoal.
-
Expose the mixture to hydrogen gas (e.g., 7 atm) until the starting material is consumed.[2]
-
Filter to remove the catalyst.
-
Concentrate the filtrate to yield N-Boc-4-aminopiperidine as a white crystalline solid. Yield for reduction step: 98% .[2]
Established Route C: Hofmann-Type Rearrangement from 4-Piperidinecarboxamide[4]
This route utilizes a classical rearrangement reaction.
Step 1: Synthesis of N-Boc-4-piperidinecarboxamide
-
In a 1L three-necked flask, suspend 4-piperidinecarboxamide (48-50g) in a mixture of distilled water (98-100mL) and triethylamine (48-50g).
-
With stirring at 20-25°C, add di-tert-butyl dicarbonate (78-80g) dropwise.
-
Stir the reaction at room temperature for 8-10 hours.
-
Adjust the pH to 6-7 with 20% hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic phase and concentrate to a thick oil.
-
Add acetone (100-150g) and allow to crystallize at 0-2°C for 10-12 hours.
-
Filter to obtain the white crystalline product.
Step 2: Synthesis of N-Boc-4-aminopiperidine
-
In a 1L three-necked flask, add 40%-60% sodium hydroxide solution (198-200ml).
-
Below 25°C, add bromine (60-80g) dropwise.
-
Add the N-Boc-4-piperidinecarboxamide (50g) from the previous step.
-
Reflux the mixture for 3-5 hours.
-
Cool to room temperature and adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C.
-
Extract the product with chloroform.
-
Dry the organic phase and concentrate.
-
Add petroleum ether to induce crystallization at -2°C.
-
Filter to obtain the white crystalline product.
Conclusion
The "new" synthetic route starting from N-benzyl-4-piperidone presents a compelling alternative to established methods for the synthesis of N-Boc-4-aminopiperidine. Its advantages include a short synthetic sequence, high overall yield, and the use of relatively inexpensive and readily available starting materials. While established routes like reductive amination and oxime reduction offer high yields, they often start from the more expensive N-Boc-4-piperidone. The Hofmann-type rearrangement, while effective, involves the use of hazardous reagents like bromine.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost constraints, and available equipment. This guide provides the necessary data and protocols to facilitate an informed decision-making process for the efficient synthesis of this valuable pharmaceutical intermediate.
References
A Comparative Analysis of Amine Protecting Groups for Aminopiperidines: Boc vs. Cbz, Fmoc, and Alloc
For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical step in the synthesis of complex molecules containing the aminopiperidine scaffold. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) group against other commonly employed protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—offering a comprehensive overview of their performance supported by experimental data.
The aminopiperidine moiety is a prevalent structural motif in a multitude of bioactive compounds and pharmaceutical drugs.[1][2][3][4] The successful synthesis and manipulation of these molecules often hinge on the effective protection of the amine functionality to prevent undesired side reactions. The choice of protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal.[5][6] This comparative study focuses on the practical application of Boc, Cbz, Fmoc, and Alloc for the protection of aminopiperidines.
Orthogonal Protection Strategies: A Cornerstone of Modern Synthesis
The concept of orthogonality is central to the efficient synthesis of complex molecules.[5][7] It allows for the selective deprotection of one functional group in the presence of others. Boc, Cbz, Fmoc, and Alloc form a powerful toolkit for orthogonal protection strategies due to their distinct deprotection mechanisms.[6][8]
-
Boc (tert-butyloxycarbonyl): This widely used protecting group is characterized by its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenolysis.[5] Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]
-
Cbz (Carboxybenzyl): The Cbz group is renowned for its stability under both acidic and basic conditions, making it orthogonal to both Boc and Fmoc.[11] It is most commonly cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[12][13][14]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, most commonly piperidine.[15][16][17] This base-lability makes it orthogonal to acid-labile and hydrogenolysis-labile protecting groups.
-
Alloc (Allyloxycarbonyl): The Alloc group offers another layer of orthogonality as it is stable to both acidic and basic conditions but can be selectively removed by palladium-catalyzed allyl transfer.[18][19][20]
The following diagram illustrates the orthogonal relationship between these four protecting groups.
Caption: Orthogonal relationships of common amine protecting groups.
Comparative Data on Deprotection of Aminopiperidines
The following table summarizes the typical deprotection conditions for Boc, Cbz, Fmoc, and Alloc groups on an aminopiperidine scaffold, along with reported yields and key considerations.
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1)[9] | DCM | Room Temp | 30 min - 2 h | >95% | Strong acid can affect other acid-labile groups.[9] Volatile byproducts. |
| 4M HCl in Dioxane[21] | Dioxane | Room Temp | 1 - 4 h | >95% | Can be a good alternative to TFA.[21] | |
| Cbz | H₂, 10% Pd/C[13] | Methanol or Ethanol | Room Temp | 2 - 16 h | >90% | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[12] |
| Transfer Hydrogenolysis (e.g., Ammonium formate, Pd/C)[14] | Methanol | Room Temp - Reflux | 2 - 6 h | >90% | Avoids the need for a hydrogen gas cylinder. | |
| Fmoc | 20% Piperidine in DMF[15][22] | DMF | Room Temp | 15 - 30 min | >95% | Piperidine is basic and can affect base-labile groups. The dibenzofulvene byproduct must be thoroughly washed away.[15] |
| Alloc | Pd(PPh₃)₄, Phenylsilane (PhSiH₃)[18] | Dichloromethane (DCM) | 0°C - Room Temp | 1 - 3 h | >90% | Requires an inert atmosphere. The palladium catalyst can sometimes be difficult to remove completely.[19] |
| Pd(PPh₃)₄, Dimethylamine-borane complex[19] | Dichloromethane (DCM) | Room Temp | 1 - 2 h | >90% | An effective scavenger for the allyl cation.[19] |
Experimental Protocols
Detailed methodologies for the deprotection of a generic N-protected aminopiperidine are provided below. Note that reaction times and purification methods may need to be optimized for specific substrates.
Protocol 1: Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected aminopiperidine in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[9]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Catalyst Suspension: To a solution of the Cbz-protected aminopiperidine in methanol or ethanol, add 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected aminopiperidine. Further purification can be performed if necessary.
Protocol 3: Fmoc Deprotection using Piperidine
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in dimethylformamide (DMF).[22]
-
Deprotection: Add the piperidine/DMF solution to the Fmoc-protected aminopiperidine.
-
Reaction Monitoring: Stir the mixture at room temperature for 15-30 minutes.[22] The reaction is typically rapid.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to remove the dibenzofulvene-piperidine adduct.
Protocol 4: Alloc Deprotection using a Palladium Catalyst
-
Inert Atmosphere: Place the Alloc-protected aminopiperidine in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add phenylsilane (PhSiH₃) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[18]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the deprotected aminopiperidine.
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for a comparative study of these protecting groups on a novel aminopiperidine derivative.
Caption: Workflow for comparing amine protecting groups.
Conclusion
The choice between Boc, Cbz, Fmoc, and Alloc for the protection of aminopiperidines is highly dependent on the overall synthetic strategy.
-
Boc is a robust and widely used protecting group, ideal for syntheses that do not involve strong acidic conditions.
-
Cbz offers excellent stability and is a valuable orthogonal partner to both Boc and Fmoc, provided that the molecule is stable to hydrogenolysis.
-
Fmoc is the protecting group of choice when acid-labile functionalities are present, and its mild deprotection conditions are a significant advantage.[16]
-
Alloc provides an additional layer of orthogonality, being removable under neutral conditions with a palladium catalyst, which is particularly useful in the synthesis of highly complex and sensitive molecules.
A thorough understanding of the stability and deprotection conditions of each of these protecting groups is essential for the successful design and execution of synthetic routes involving aminopiperidine-containing target molecules. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. genscript.com [genscript.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. researchgate.net [researchgate.net]
- 20. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 21. mdpi.com [mdpi.com]
- 22. peptide.com [peptide.com]
A Head-to-Head Comparison of Coupling Reagents for the Acylation of 4-Amino-1-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
The acylation of 4-amino-1-Boc-piperidine is a critical transformation in the synthesis of a vast array of pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization often involves the formation of an amide bond. The choice of coupling reagent for this reaction can significantly impact yield, purity, reaction time, and overall efficiency. This guide provides an objective, data-driven comparison of three commonly employed coupling reagents: HATU, HBTU, and EDC, to aid in the selection of the optimal reagent for your specific research needs.
Introduction to Coupling Reagents
Amide bond formation between a carboxylic acid and an amine, such as this compound, is typically not spontaneous and requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the carboxylic acid into a more reactive species.[1][2] The ideal coupling reagent should provide high yields and purity while minimizing side reactions, such as epimerization if chiral centers are present.[3] This comparison focuses on three widely used reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly reactive uronium/aminium salt-based reagent known for its efficiency, especially in challenging couplings.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular uronium/aminium salt reagent, widely used for its effectiveness and cost-efficiency compared to HATU.[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxylic acids and is favored for its ease of removal of byproducts during workup.[5]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for HATU, HBTU, and EDC in the acylation of this compound with a generic carboxylic acid. The data presented is a representative summary based on typical outcomes reported in the literature for analogous reactions. Actual results may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Typical Yield | Typical Purity | Reaction Time | Key Advantages | Key Disadvantages |
| HATU | >95% | >98% | 30-60 min | High reactivity and speed, low rate of racemization, effective for sterically hindered substrates.[3][6] | Higher cost compared to other reagents. |
| HBTU | 90-95% | ~95% | 1-2 hours | Good efficiency, less expensive than HATU.[4] | Can be less effective for "difficult" couplings compared to HATU.[6] |
| EDC | 85-90% | ~90% | 2-4 hours | Water-soluble byproducts are easily removed by aqueous workup, cost-effective.[5] | Generally lower reactivity, may require an additive like HOBt for optimal performance. |
Experimental Protocols
Detailed methodologies for the acylation of this compound with a representative carboxylic acid using HATU, HBTU, and EDC are provided below.
General Materials:
-
This compound
-
Carboxylic Acid (R-COOH)
-
Coupling Reagent (HATU, HBTU, or EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Protocol 1: Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.[7]
-
Add HATU (1.1 eq) to the reaction mixture.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Coupling using HBTU
-
In a separate vial, pre-activate the carboxylic acid (1.0 eq) with HBTU (1.0 eq) and DIPEA (2.0 eq) in DMF for 1-2 minutes.
-
Add a solution of this compound (1.1 eq) in DMF to the activated carboxylic acid solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test if on solid phase) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Coupling using EDC
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and an additive such as HOBt (1.2 eq) in DMF at 0°C.
-
Add EDC (1.2 eq) and stir the mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
When the reaction is complete, wash the mixture with water to remove excess EDC and the urea byproduct.[8]
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and evaporate to obtain the crude product.
Visualizing the Process
To better understand the experimental workflow and the decision-making process for selecting a coupling reagent, the following diagrams are provided.
Caption: General experimental workflow for the acylation of this compound.
Caption: Logical diagram for selecting a suitable coupling reagent.
Conclusion
The choice of coupling reagent for the acylation of this compound depends on a balance of factors including the complexity of the substrates, desired purity, reaction time, and cost. For routine acylations where cost and ease of workup are priorities, EDC is a viable option. HBTU offers a good balance of reactivity and cost for a wide range of applications. When dealing with sterically hindered substrates, "difficult" couplings, or when minimizing racemization is paramount, HATU is often the reagent of choice due to its superior reactivity and efficiency, despite its higher cost.[3][6] This guide provides the necessary data and protocols to make an informed decision for your specific synthetic needs.
References
A Researcher's Guide to NMR Analysis for the Structural Confirmation of 4-Amino-1-Boc-piperidine and Its Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for 4-Amino-1-Boc-piperidine, a common building block, alongside its N-acetyl derivative and alternative scaffolds. Detailed experimental protocols and visual workflows are included to aid in the accurate identification and characterization of these compounds.
Performance Comparison: NMR Spectral Data
The structural features of this compound and its analogues give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the parent compound, its N-acetylated product, and two common alternatives: N-Cbz-4-aminopiperidine and 3-Amino-1-Boc-pyrrolidine. These alternatives are chosen to illustrate the influence of the protecting group and the ring size on the NMR spectrum.
¹H NMR Data Comparison
| Compound Name | Solvent | Proton Assignment | Chemical Shift (δ ppm) and Multiplicity |
| This compound | CDCl₃ | Boc (C(CH₃)₃) | 1.46 (s, 9H) |
| Piperidine H2ax, H6ax | 2.85 (t, J=12.4 Hz, 2H) | ||
| Piperidine H2eq, H6eq | 4.05 (br d, 2H) | ||
| Piperidine H3ax, H5ax | 1.25 (qd, J=12.4, 4.0 Hz, 2H) | ||
| Piperidine H3eq, H5eq | 1.85 (br d, 2H) | ||
| Piperidine H4 | 2.70 (tt, J=10.4, 4.0 Hz, 1H) | ||
| -NH₂ | 1.2 (br s, 2H) | ||
| N-(1-Boc-piperidin-4-yl)acetamide | CDCl₃ | Boc (C(CH₃)₃) | 1.45 (s, 9H) |
| Acetyl (CH₃) | 1.98 (s, 3H) | ||
| Piperidine H2ax, H6ax | 2.80 (t, 2H) | ||
| Piperidine H2eq, H6eq | 4.10 (br d, 2H) | ||
| Piperidine H3ax, H5ax | 1.35 (m, 2H) | ||
| Piperidine H3eq, H5eq | 1.95 (br d, 2H) | ||
| Piperidine H4 | 3.80 (m, 1H) | ||
| -NH | 5.40 (br d, 1H) | ||
| N-Cbz-4-aminopiperidine | CDCl₃ | Piperidine H2ax, H6ax | 2.65 (t, 2H) |
| Piperidine H2eq, H6eq | 3.10 (d, 2H) | ||
| Piperidine H3ax, H5ax | 1.40 (m, 2H) | ||
| Piperidine H3eq, H5eq | 1.90 (d, 2H) | ||
| Piperidine H4 | 3.60 (m, 1H) | ||
| -NH (piperidine) | 1.70 (s, 1H) | ||
| -NH (carbamate) | 4.80 (d, 1H) | ||
| Benzyl (CH₂) | 5.10 (s, 2H) | ||
| Aromatic (C₆H₅) | 7.35 (m, 5H) | ||
| 3-Amino-1-Boc-pyrrolidine | CDCl₃ | Boc (C(CH₃)₃) | 1.46 (s, 9H) |
| Pyrrolidine CH₂ | 3.10-3.60 (m, 4H) | ||
| Pyrrolidine CH | 3.75 (m, 1H) | ||
| Pyrrolidine CH₂ | 1.70 (m, 1H), 2.10 (m, 1H) | ||
| -NH₂ | 1.4 (br s, 2H) |
¹³C NMR Data Comparison
| Compound Name | Solvent | Carbon Assignment | Chemical Shift (δ ppm) |
| This compound | CDCl₃ | Boc C (CH₃)₃ | 79.5 |
| Boc C(C H₃)₃ | 28.4 | ||
| Boc C =O | 154.9 | ||
| Piperidine C2, C6 | 43.5 | ||
| Piperidine C3, C5 | 34.5 | ||
| Piperidine C4 | 50.5 | ||
| N-(1-Boc-piperidin-4-yl)acetamide | CDCl₃ | Boc C (CH₃)₃ | 79.6 |
| Boc C(C H₃)₃ | 28.4 | ||
| Boc C =O | 154.7 | ||
| Acetyl C H₃ | 23.3 | ||
| Acetyl C =O | 169.5 | ||
| Piperidine C2, C6 | 42.8 | ||
| Piperidine C3, C5 | 32.0 | ||
| Piperidine C4 | 48.5 | ||
| N-Cbz-4-aminopiperidine | CDCl₃ | Piperidine C2, C6 | 45.5 |
| Piperidine C3, C5 | 33.0 | ||
| Piperidine C4 | 49.0 | ||
| Benzyl C H₂ | 67.0 | ||
| Carbamate C =O | 156.5 | ||
| Aromatic C H | 128.0, 128.1, 128.5 | ||
| Aromatic quat. C | 136.8 | ||
| 3-Amino-1-Boc-pyrrolidine | CDCl₃ | Boc C (CH₃)₃ | 79.2 |
| Boc C(C H₃)₃ | 28.5 | ||
| Boc C =O | 154.7 | ||
| Pyrrolidine CH₂ | 44.5, 51.0 | ||
| Pyrrolidine CH | 50.0 | ||
| Pyrrolidine CH₂ | 34.0 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Materials:
-
Compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Using a pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, it is good practice to filter the solution through a small plug of cotton or glass wool in the pipette.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the spinner on the sample changer or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments.
-
Visualization of Experimental and Logical Workflows
To further clarify the process of NMR analysis for structural confirmation, the following diagrams illustrate the key workflows.
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.
Caption: Logical Flow for Confirming Product Structure via NMR Comparison.
Evaluating the performance of different catalysts in 4-Amino-1-Boc-piperidine reactions
A Comprehensive Guide to Catalyst Performance in 4-Amino-1-Boc-piperidine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound is a critical step in the development of novel therapeutics. This versatile building block is a key component in a wide array of pharmacologically active molecules. The most prevalent synthetic route is the reductive amination of 1-Boc-4-piperidone. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, and in some cases, stereoselectivity. This guide provides an objective comparison of various catalysts employed in the synthesis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Key Catalysts
The selection of a catalyst for the synthesis of this compound primarily revolves around the reductive amination of 1-Boc-4-piperidone with an ammonia source. Heterogeneous catalysts are often favored for their ease of handling and separation from the reaction mixture. Palladium, Platinum, Nickel, and Rhodium-based catalysts have all been utilized in this context.
Table 1: Comparison of Catalyst Performance in the Synthesis of this compound and Related Reactions
| Catalyst | Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Notes |
| 10% Pd/C | tert-butyl (1-benzylpiperidin-4-yl)carbamate | - | H₂ | Methanol | Not Specified | Not Specified | 12 | 99 | Debenzylation reaction to yield this compound.[1] |
| 10% Pd/C | Imine from N-benzyl-4-piperidone and tert-butyl carbamate | - | H₂ | Methanol | 60 | 0.8-1.0 | 7 | 88.1 | Two-step synthesis of 4-Boc-aminopiperidine.[2] |
| 5% Pd/C | Imine from N-benzyl-4-piperidone and tert-butyl carbamate | - | H₂ | Methanol | 80 | 0.8-1.0 | 8 | 88.7 | Two-step synthesis of 4-Boc-aminopiperidine.[2] |
| 10% Pd/C | 4-BENZYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | - | H₂ | Ethanol | Not Specified | ~0.7 (7 atm) | Not Specified | 98 | Hydrogenation for debenzylation.[3] |
| Rh(cod){(2S,4S)-ptbp-skewphos)}OTf / K₂CO₃ | Tetrasubstituted Enamine | - | H₂ | 2-Propanol | 50 | 1.0 | 16-22 | >95 (ee) | Asymmetric hydrogenation of an enamine precursor to a chiral amine.[4] |
| Co/(N)SiC | Various Ketones/Aldehydes | aq. NH₃ | H₂ | Water | 50 | 1.0 | 20 | up to 93 | Reductive amination to primary amines, outperforming noble metal catalysts in some cases.[2] |
| Fe/(N)SiC | Various Ketones/Aldehydes | aq. NH₃ | H₂ | Water | 130-140 | 6.5 | 20 | up to 96 | Reductive amination to primary amines with a broad scope.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the most common catalytic systems.
Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the synthesis of this compound via the reductive amination of an imine precursor, which is a common industrial method.[2]
Materials:
-
Imine precursor (from N-benzyl-4-piperidone and tert-butyl carbamate)
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a suitable autoclave, dissolve the imine precursor (e.g., 242.0 g, 0.839 mol) in methanol (2.4 L).
-
Carefully add 10% Pd/C (12.1 g) to the solution.
-
Seal the autoclave and purge the system with nitrogen three times.
-
Introduce hydrogen gas and pressurize the reactor to 0.8-1.0 MPa.
-
Slowly heat the reaction mixture to 60°C and maintain this temperature for 7 hours, ensuring efficient stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is completely consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., n-heptane) to yield this compound as a white solid.
Protocol 2: Asymmetric Hydrogenation of an Enamine Precursor using a Rhodium Catalyst
This protocol provides a method for the synthesis of a chiral amine through the asymmetric hydrogenation of a tetrasubstituted enamine, which can be adapted for the synthesis of chiral this compound derivatives.[4]
Materials:
-
Tetrasubstituted enamine substrate
-
[Rh(cod){(2S,4S)-ptbp-skewphos}]OTf (or other suitable chiral Rh-catalyst)
-
Potassium carbonate (K₂CO₃)
-
2-Propanol
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a glovebox, charge a reaction vial with the tetrasubstituted enamine substrate (1.0 equiv), the rhodium catalyst (e.g., s/c ratio of 20), and potassium carbonate (1.0 equiv).
-
Add degassed 2-propanol to the vial.
-
Place the vial in an autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 1.0 MPa.
-
Heat the reaction mixture to 50°C and stir for 16-22 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
The reaction mixture can be analyzed directly by chiral HPLC to determine the enantiomeric excess (ee).
-
The product can be isolated by standard work-up procedures, such as solvent evaporation and chromatography.
Mandatory Visualizations
Reaction Pathway for this compound Synthesis
The primary route for the synthesis of this compound involves the reductive amination of 1-Boc-4-piperidone. This can proceed through an intermediate imine, which is then hydrogenated.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow for Catalyst Evaluation
A standardized workflow is essential for the objective comparison of different catalysts.
Caption: A typical experimental workflow for evaluating catalyst performance.
References
- 1. Catalysis - Wikipedia [en.wikipedia.org]
- 2. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Characterization of 4-Amino-1-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable characterization of 4-Amino-1-Boc-piperidine, a critical building block in pharmaceutical synthesis, is paramount for ensuring drug product quality and consistency. Cross-validation of analytical methods is a vital process to demonstrate that a method is suitable for its intended purpose and that the data generated is accurate and reproducible.[1] This is particularly crucial when comparing or combining data from different analytical techniques or laboratories.[1]
This guide provides an objective comparison of common analytical techniques for the characterization and purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the sample matrix, required sensitivity, and the specific application.[1]
Comparative Overview of Analytical Methods
The choice between chromatographic and spectroscopic methods for the analysis of this compound depends on the analytical objective. Chromatographic techniques like HPLC and GC-MS are ideal for separation and quantification, especially for purity analysis and impurity profiling. Spectroscopic methods like NMR and FTIR are powerful for structural elucidation and identification.
Gas chromatography is a widely used technique for analyzing volatile and thermally stable compounds.[2] While this compound can be analyzed by GC, derivatization may sometimes be necessary to improve peak shape and thermal stability due to the primary amine group.[2] HPLC is well-suited for non-volatile or thermally labile compounds and often does not require derivatization.[2] For sensitive analyses, such as trace impurity quantification, LC-MS/MS offers excellent sensitivity and selectivity.[3]
Data Presentation: Performance Characteristics of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for the analysis of small aliphatic amines, which are representative of this compound.[3]
| Performance Metric | HPLC-UV (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Selectivity | Moderate to Good | Excellent |
| Throughput | Moderate | High |
| Cost per Sample | Low | High |
| Instrumentation Cost | Moderate | Very High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for piperidine derivatives and should be optimized and validated for specific applications.[1][4]
Method 1: High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization
Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is often necessary for sensitive UV detection.[3] Dansyl chloride is a common derivatizing agent for primary amines.[3]
-
Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.[3]
-
Sample Solution: Dissolve the sample in a compatible solvent.[3]
-
Derivatization Procedure: To 100 µL of the standard or sample solution, add 200 µL of a borate buffer solution (pH 9.5). Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile). Vortex the mixture and incubate at 60°C for 30 minutes in the dark. After incubation, add a quenching reagent (e.g., sodium hydroxide solution) to react with excess dansyl chloride.[3]
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for dansyl chloride derivatives).[1]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity without the need for derivatization.[3]
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[3]
-
Sample Solution: Dissolve the sample in the initial mobile phase composition.[3]
-
Filtration: Filter the solution through a 0.22 µm syringe filter before injection.[3]
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.2-0.6 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds.
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.[2]
-
-
GC-MS Conditions:
-
Column: HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[5]
-
Injector Temperature: 280 °C.[5]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 170°C for 1 min, ramp up to 190°C at 8°C/min, then ramp up to 293°C at 18°C/min and hold for 7.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 6.1 min.[5]
-
MSD Source: EI = 70 eV.[5]
-
Scan Range: m/z 50-550 amu.[5]
-
Method 4: Spectroscopic Analysis (NMR and FTIR)
NMR and FTIR are used for structural confirmation and identification.
-
¹H NMR and ¹³C NMR: Provides detailed information about the molecular structure. Spectra are available in public databases.[6][7]
-
FTIR: Used to identify functional groups present in the molecule. Spectra can be obtained using techniques like Melt (Liquid) or ATR-Neat.[7]
Mandatory Visualization
The following diagrams illustrate the logical workflows for cross-validating analytical methods and the experimental process for the described techniques.
Conclusion
The choice of analytical method for the characterization of this compound should be guided by the specific requirements of the analysis. For routine quality control and purity assessment where high sensitivity is not paramount, HPLC-UV with derivatization offers a robust and cost-effective solution.[3] For trace-level impurity analysis or when high selectivity is required, LC-MS/MS is the superior method.[3] GC-MS is a viable alternative, particularly for assessing volatile impurities. Spectroscopic methods like NMR and FTIR are indispensable for definitive structural identification. A thorough cross-validation of these methods is essential to ensure the generation of reliable and consistent data throughout the drug development lifecycle.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. policija.si [policija.si]
- 6. This compound(87120-72-7) 1H NMR [m.chemicalbook.com]
- 7. This compound | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. particle.dk [particle.dk]
Safety Operating Guide
Proper Disposal of 4-Amino-1-Boc-piperidine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Amino-1-Boc-piperidine, a common reagent in pharmaceutical research and development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling.[1] Understanding its primary hazards is the first step in safe management.
Hazard Classification Summary:
| Hazard Category | Classification | Key Information |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and irritation.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | May cause respiratory irritation.[2][3] |
Essential Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2]
-
Body Protection: A lab coat or a complete suit protecting against chemicals.[1][2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if dust may be generated or if working outside of a chemical fume hood.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] This chemical must not be disposed of down the drain or in regular trash.[4][6] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program.[4]
Step 1: Waste Collection and Segregation
-
Unused or Waste Product: Collect any unused, expired, or waste this compound in a designated hazardous waste container.[7]
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill, contaminated labware, or used PPE, must also be collected as hazardous waste.[7][8]
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7] Plastic containers are often preferred.[4]
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents and strong acids.[9][10]
Step 2: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement. As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your EHS department.[4][8] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.[4]
-
The approximate quantity of the waste.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.[4]
-
The laboratory location (building and room number).[4]
-
Appropriate hazard pictograms (e.g., corrosive, health hazard).[4]
Step 3: Storage of Hazardous Waste
-
Store the labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.[5][7]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[8]
Step 4: Arranging for Disposal
-
Once the waste container is full or you are ready to have it removed, complete any required institutional waste pickup forms.[4]
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8] Do not transport hazardous waste yourself.[8]
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must be managed carefully.[7]
-
Triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[7][8]
-
Crucially, the rinsate from this process is considered hazardous waste and must be collected in a labeled hazardous waste container for disposal.[7][8]
-
After triple-rinsing, deface or remove the original chemical label. The clean, rinsed container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[8]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 4-Amino-1-Boc-piperidine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Amino-1-Boc-piperidine (CAS: 87120-72-7).
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards associated with this compound are summarized below.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage[1][2] / H315: Causes skin irritation[2][3][4] |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[2][3][4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields and a face shield, or chemical safety goggles. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory | A NIOSH-approved N95 dust mask or a full-face particle respirator (type N100 US or P3 EN 143) may be necessary if engineering controls are insufficient or during spill cleanup. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
| Footwear | Closed-toe shoes. | No specific information found in search results. |
Operational Plan: Safe Handling Protocol
This step-by-step guide details the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents to minimize movement during the experiment.
2. Handling the Solid Compound:
-
Wear all required PPE before handling the chemical.
-
Carefully weigh the solid compound in the fume hood to avoid generating dust.
-
If transferring the solid, use a spatula and avoid creating dust clouds.
3. Solution Preparation:
-
When dissolving the solid, slowly add it to the solvent to prevent splashing.
-
Handle solutions under the fume hood.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Clean the work area and any contaminated equipment.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste, including unused material and contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed waste container.[1][3]
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
